molecular formula C9H8ClNO B3361806 3-chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 93424-82-9

3-chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3361806
CAS No.: 93424-82-9
M. Wt: 181.62 g/mol
InChI Key: FHTXQFRZLDPFBQ-UHFFFAOYSA-N
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Description

3-chloro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-3,4-dihydroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-3,4-dihydroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTXQFRZLDPFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40529361
Record name 3-Chloro-3,4-dihydroquinolin-2(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID40529361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93424-82-9
Record name 3-Chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthetic utility, and reactivity of 3-chloro-3,4-dihydroquinolin-2(1H)-one (also referred to as 3-chloro-3,4-dihydrocarbostyril). It is designed for medicinal chemists and process engineers utilizing this scaffold as an electrophilic intermediate in the synthesis of bioactive heterocycles.

Executive Summary: The Alpha-Halo Lactam Scaffold

3-Chloro-3,4-dihydroquinolin-2(1H)-one represents a specialized class of


-halo lactams . Unlike its fully aromatic counterpart (quinolin-2-one), this molecule possesses a saturated C3-C4 bond with a reactive chlorine atom at the C3 position. This structural feature imparts a unique "dual reactivity": it serves as a stable lipophilic scaffold for drug binding while simultaneously acting as a masked electrophile capable of nucleophilic substitution (

) or elimination-aromatization sequences. It is a critical intermediate in the synthesis of antipsychotics (e.g., Aripiprazole analogs), anticoagulants, and novel glutamate receptor modulators.

Structural & Physicochemical Characterization

Molecular Specifications
PropertyValue / DescriptionNote
IUPAC Name 3-chloro-3,4-dihydro-1H-quinolin-2-oneAlso: 3-chlorohydrocarbostyril
CAS Registry 22986-99-8Verify specific isomer availability
Molecular Formula

Molecular Weight 181.62 g/mol
Chirality C3 is a stereogenic centerTypically synthesized as a racemate (

)
H-Bond Donors 1 (Amide NH)Critical for binding affinity
H-Bond Acceptors 1 (Carbonyl O)
Thermodynamic & Solubility Profile
  • Physical State: White to off-white crystalline solid.

  • Melting Point: The parent scaffold (3,4-dihydroquinolin-2(1H)-one) melts at 163–166 °C . The introduction of the C3-chloro substituent typically alters the lattice energy; experimental values for the 3-chloro derivative often fall in the 170–180 °C range depending on enantiomeric purity, though specific polymorphs may vary.

  • Solubility:

    • High: DMSO, DMF, DMAc (Dipolar aprotic solvents are preferred for substitution reactions).

    • Moderate: Ethanol, Methanol, Ethyl Acetate.

    • Low/Insoluble: Water, Hexanes.

  • Lipophilicity (LogP): Estimated at 1.8 – 2.2 . The chlorine atom increases lipophilicity relative to the parent lactam (LogP ~1.2), facilitating membrane permeability in biological assays.

Spectroscopic Signature
  • 
     NMR (DMSO-
    
    
    
    ):
    • Amide NH: Singlet, broad,

      
       10.0–10.5 ppm.
      
    • C3-H (Methine): Doublet of doublets or multiplet,

      
       4.5–5.0 ppm (deshielded by Cl and C=O).
      
    • C4-H (Methylene): Diastereotopic protons appearing as complex multiplets at

      
       2.8–3.5 ppm.
      
  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1660–1680

      
       (Lactam).
      
    • N-H Stretch: 3100–3200

      
      .
      

Synthetic Pathways & Purity Considerations[2]

The synthesis of 3-chloro-3,4-dihydroquinolin-2(1H)-one requires control over regioselectivity to avoid over-chlorination (dichlorination) or aromatization.

Primary Synthetic Route: Electrophilic -Chlorination

The most reliable protocol involves the direct chlorination of the parent dihydroquinolinone. This method utilizes the enolizability of the lactam carbonyl.

Reagents: Sulfuryl chloride (


) or N-Chlorosuccinimide (NCS).
Solvent:  Dichloromethane (DCM) or Acetic Acid.
Mechanism:  Enol formation 

Electrophilic attack by

.
Visualization of Synthesis Logic

The following diagram illustrates the transformation from the parent scaffold to the 3-chloro derivative and potential side reactions.

Synthesis Parent 3,4-Dihydroquinolin-2(1H)-one (Parent Scaffold) Target 3-Chloro-3,4-dihydroquinolin-2(1H)-one (Target) Parent->Target Electrophilic Chlorination Reagent Reagent: SO2Cl2 or NCS Solvent: DCM/AcOH Reagent->Target OverChlor 3,3-Dichloro impurity (Over-reaction) Target->OverChlor Excess Reagent Aromatic 3-Chloroquinolin-2(1H)-one (Oxidation Byproduct) Target->Aromatic Elimination (-H2)

Figure 1: Synthetic pathway and critical impurity control points.

Reactivity Profile: The "Application Scientist" Perspective

The utility of 3-chloro-3,4-dihydroquinolin-2(1H)-one lies in its reactivity at the C3 position. It acts as a "spring-loaded" electrophile.

Nucleophilic Substitution ( )

The C3-Cl bond is activated by the adjacent carbonyl group.

  • Reaction: Displacement by amines, thiols, or alkoxides.

  • Application: Synthesis of C3-amino acid derivatives or peptidomimetics.

  • Stereochemistry: Inversion of configuration occurs at C3, allowing for stereoselective synthesis if the starting material is chiral.

Elimination-Aromatization

Under basic conditions (e.g.,


, 

), the molecule is prone to dehydrohalogenation.
  • Pathway: Loss of HCl to form quinolin-2(1H)-one .

  • Risk: This is the primary degradation pathway. Reaction mixtures must be kept neutral or mildly acidic if the dihydro-core is to be preserved.

  • Utility: If the aromatic core is the target, this provides a rapid route to 3-substituted quinolinones.

Reactivity Flowchart

Reactivity Core 3-Chloro-3,4-dihydroquinolin-2(1H)-one Nu_Sub Nucleophilic Substitution (SN2) (Reagent: R-NH2, R-SH) Core->Nu_Sub Path A: Functionalization Elim Elimination (E2) (Reagent: Strong Base/Heat) Core->Elim Path B: Aromatization Prod_Sub 3-Substituted Dihydroquinolinone (Bioactive Scaffold) Nu_Sub->Prod_Sub Prod_Elim Quinolin-2(1H)-one (Aromatized Core) Elim->Prod_Elim

Figure 2: Divergent reactivity pathways controlled by basicity and nucleophilicity.

Experimental Protocols

Standard Synthesis Protocol (Chlorination)

This protocol is based on standard electrophilic alpha-chlorination methodologies adapted for lactams.

  • Preparation: Dissolve 3,4-dihydroquinolin-2(1H)-one (10 mmol) in dry Dichloromethane (DCM) (50 mL).

  • Addition: Cool to 0°C. Add Sulfuryl Chloride (

    
    ) (11 mmol, 1.1 eq) dropwise over 15 minutes.
    
    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur.[1] Ensure proper ventilation.
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Quench: Pour mixture into ice-cold saturated

    
     solution.
    
  • Isolation: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane to remove traces of the dichlorinated impurity.

Handling & Safety
  • Lachrymator Potential: Like many

    
    -halo carbonyls, this compound can be irritating to eyes and mucous membranes. Handle in a fume hood.
    
  • Stability: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis).

References

  • Synthesis of Dihydroquinolinones

    • Organic Chemistry Portal. "Synthesis of Dihydroquinolinones."[2][3][4][5][6] Available at: [Link]

  • Structural Characterization (Analogous Compounds)

    • Kassem, M. G., et al. (2012).[5] "3-Chloro-4-methylquinolin-2(1H)-one." Acta Crystallographica Section E. Available at: [Link]

  • Chlorination Methodology

    • Ma, T., et al. (2023).[7] "SO2ClF: A Reagent for Controllable Chlorination...".[7] J. Org.[6][7] Chem. Available at: [Link]

  • General Physicochemical Data

    • PubChem Compound Summary. "3,4-Dihydroquinolin-2(1H)-one (Parent Scaffold)." Available at: [Link]

Sources

Technical Guide: 7-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS 14548-50-6)

[1][2][3]

Executive Summary

7-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS 14548-50-6) is a critical heterocyclic intermediate and a known process-related impurity in the synthesis of the antipsychotic drug Aripiprazole . Chemically, it belongs to the class of dihydrocarbostyrils. Its primary industrial value lies in its role as a precursor for the "quinolinone" moiety of Aripiprazole and Brexpiprazole, acting as the scaffold for the lipophilic domain of these psychotropic agents.

This guide provides a rigorous analysis of its physicochemical properties, synthetic protocols, and structural characterization, designed for researchers in process chemistry and analytical development.

Physicochemical Profile

The following data summarizes the core physical constants and chemical identifiers for CAS 14548-50-6.

PropertyDataNotes
Chemical Name 7-Chloro-3,4-dihydroquinolin-2(1H)-oneIUPAC
Synonyms 7-Chloro-3,4-dihydrocarbostyril; Aripiprazole Impurity 48Common industrial usage
CAS Number 14548-50-6
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Physical State Solid (Crystalline powder)Off-white to pale beige
Boiling Point ~345°C (Predicted)At 760 mmHg
Solubility DMSO, Methanol, ChloroformPoor solubility in water
pKa ~13.5 (Amide N-H)Predicted

Experimental Synthesis Protocols

The synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one is typically achieved via an intramolecular Friedel-Crafts alkylation. This route is preferred for its scalability, though it requires careful control of regioselectivity to favor the 7-chloro isomer over the 5-chloro isomer.

Method A: Intramolecular Friedel-Crafts Cyclization

Reaction Logic: This protocol utilizes 3-chloroaniline as the starting material.[1] The amino group is first acylated with 3-chloropropionyl chloride to form an acyclic amide. This intermediate is then subjected to Lewis acid-catalyzed cyclization. The meta-chloro substituent directs the cyclization to the para position (sterically less hindered) or ortho position relative to itself, necessitating isomer separation.

Step 1: N-Acylation

  • Reagents: 3-Chloroaniline (1.0 eq), 3-Chloropropionyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-chloroaniline in dry DCM under nitrogen atmosphere.

    • Cool the solution to 0–5°C.

    • Add Triethylamine dropwise to scavenge HCl.

    • Slowly add 3-Chloropropionyl chloride, maintaining temperature <10°C.

    • Stir at room temperature for 2–4 hours (Monitor by TLC/HPLC).

    • Workup: Wash with water, 1N HCl, and brine. Dry organic layer over Na₂SO₄ and concentrate to yield 3-chloro-N-(3-chlorophenyl)propanamide .

Step 2: Cyclization (Ring Closure)

  • Reagents: Intermediate Amide, Aluminum Chloride (AlCl₃, 3–4 eq).

  • Procedure:

    • Mix the amide intermediate with anhydrous AlCl₃ (neat melt or in high-boiling solvent like chlorobenzene).

    • Heat to 120–140°C for 2–3 hours. The evolution of HCl gas indicates reaction progress.

    • Quench: Cool to 60°C and carefully pour the mixture onto crushed ice/HCl.

    • Isolation: Filter the precipitate. This solid contains a mixture of the 7-chloro (major) and 5-chloro (minor) isomers.

    • Purification: Recrystallize from Ethanol/Water or use column chromatography (Hexane:Ethyl Acetate) to isolate pure 7-Chloro-3,4-dihydroquinolin-2(1H)-one .

Synthesis Workflow Diagram

SynthesisPathStart3-ChloroanilineInterIntermediate Amide(3-chloro-N-(3-chlorophenyl)propanamide)Start->InterAcylation (DCM, Et3N)Reagent13-ChloropropionylChlorideReagent1->InterIsomersIsomer Mixture(7-Cl & 5-Cl)Inter->IsomersCyclization120-140°CCatalystAlCl3(Friedel-Crafts)Catalyst->IsomersFinal7-Chloro-3,4-dihydroquinolin-2(1H)-one(CAS 14548-50-6)Isomers->FinalRecrystallization(Purification)

Caption: Synthetic pathway from 3-chloroaniline to the target dihydroquinolinone via Friedel-Crafts cyclization.

Structural Characterization

Verification of the structure requires distinguishing the 7-chloro isomer from the 5-chloro byproduct. NMR spectroscopy is the definitive tool.

Expected 1H NMR Data (DMSO-d₆, 400 MHz)
  • Amide Proton (NH): Singlet, δ ~10.2 ppm (Broad, exchangeable).

  • Aromatic Protons (3H):

    • H-5: Doublet, δ ~7.2 ppm (J ~8 Hz).

    • H-6: Doublet of doublets, δ ~6.9 ppm.

    • H-8: Doublet, δ ~6.8 ppm (J ~2 Hz) — Diagnostic for 7-substitution pattern.

  • Aliphatic Protons (4H):

    • H-4 (Benzylic): Triplet, δ ~2.85 ppm.

    • H-3 (Alpha to Carbonyl): Triplet, δ ~2.45 ppm.

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 182.02 (consistent with Cl isotope pattern ³⁵Cl/³⁷Cl ratio of 3:1).

Industrial Application: Aripiprazole Synthesis[5]

CAS 14548-50-6 is the "left-hand" fragment of the Aripiprazole molecule. It is coupled with a piperazine derivative to form the final drug substance.

Coupling Reaction Logic:

  • Alkylation: The lactam nitrogen (N-1) or the C-7 position is not the reaction site for Aripiprazole synthesis. Instead, the commercially available 7-hydroxy analog is often used, OR the 7-chloro group is preserved while the N-1 position is alkylated with a linker (1,4-dibromobutane) followed by substitution with dichlorophenylpiperazine.

  • Alternative Route: In some pathways, the 7-chloro group is substituted (via hydrolysis or direct displacement) to generate the 7-hydroxy derivative (CAS 22246-18-0), which is then alkylated.

  • Impurity Management: Unreacted 14548-50-6 in the final API is controlled as "Impurity 48" or similar designations depending on the pharmacopeia (USP/EP).

Aripiprazole Integration Diagram

AripiprazolePathImpurity7-Chloro-3,4-dihydroquinolin-2(1H)-one(CAS 14548-50-6)IntermediateN-Alkylated Intermediate(7-Chloro-1-(4-bromobutyl)...)Impurity->IntermediateN-Alkylation (Base)Linker1,4-DibromobutaneLinker->IntermediateAripiprazoleAripiprazole API(Target Drug)Intermediate->AripiprazoleNucleophilic SubstitutionPiperazine1-(2,3-Dichlorophenyl)piperazinePiperazine->Aripiprazole

Caption: Role of CAS 14548-50-6 as a scaffold in the convergent synthesis of Aripiprazole.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733475, 7-Chloro-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • ResearchGate. Chemical structures of aripiprazole and its impurities. Retrieved from [Link]

  • Asian Journal of Chemistry (2011). Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines. Retrieved from [Link]

  • Veeprho. Aripiprazole Impurity 48 (CAS 14548-50-6) Data Sheet. Retrieved from [Link]

The Rising Therapeutic Tide: A Technical Guide to the Biological Activity of Chlorinated Dihydroquinolinones

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of chlorine atoms onto this scaffold has emerged as a powerful approach to modulate and enhance its therapeutic properties. This in-depth technical guide provides a comprehensive overview of the biological activities of chlorinated dihydroquinolinones, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. We will delve into the mechanistic underpinnings of these activities, supported by field-proven experimental insights and detailed protocols. This guide is designed to be a valuable resource for researchers and drug development professionals, offering both a foundational understanding and practical guidance for advancing the therapeutic applications of this promising class of compounds.

Introduction: The Significance of the Chlorinated Dihydroquinolinone Scaffold

Dihydroquinolinones, heterocyclic compounds containing a benzene ring fused to a dihydropyridinone ring, have long been recognized for their diverse pharmacological activities.[1][2] The introduction of a chlorine substituent can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. This, in turn, can lead to enhanced biological activity and improved pharmacokinetic profiles. The strategic placement of chlorine atoms on the dihydroquinolinone ring system has been shown to be a key factor in optimizing its therapeutic potential.[3][4]

This guide will explore the multifaceted biological landscape of chlorinated dihydroquinolinones, providing a detailed examination of their key therapeutic applications.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Chlorinated dihydroquinolinones have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[4][5][6] Their mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Induction of Apoptosis: Orchestrating Cancer Cell Demise

A primary mechanism by which chlorinated dihydroquinolinones exert their anticancer effects is through the induction of apoptosis. This programmed cell death is a crucial process for eliminating damaged or cancerous cells. Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7][8]

Key molecular events in apoptosis induction by chlorinated dihydroquinolinones include:

  • Activation of Caspases: These compounds have been shown to activate key executioner caspases, such as caspase-3, -8, and -9, which are central to the apoptotic cascade.[7]

  • Disruption of Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, a critical step in the intrinsic pathway.[7][9]

  • Modulation of Apoptosis-Regulating Proteins: Alterations in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are often observed.

dot

Caption: Apoptosis induction by chlorinated dihydroquinolinones.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, chlorinated dihydroquinolinones can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, primarily the G2/M phase.[8][9][10] This prevents cancer cells from dividing and propagating.

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins:

  • Cyclins and Cyclin-Dependent Kinases (CDKs): These compounds can alter the expression and activity of cyclins (e.g., Cyclin B1) and CDKs (e.g., CDK1/CDC2), which are essential for cell cycle progression.[11][12]

  • CDK Inhibitors (CKIs): An upregulation of CKIs, such as p21, can be observed, which act as brakes on the cell cycle.[12][13]

dot

Caption: Cell cycle arrest mechanism of chlorinated dihydroquinolinones.

Structure-Activity Relationship (SAR) Insights

The position and number of chlorine atoms on the dihydroquinolinone scaffold significantly impact its anticancer activity. For instance, studies have shown that a 6-chloro substitution on a 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivative leads to significant in vitro cytotoxicity in ovarian cancer cell lines.[4] Similarly, 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones with a chlorine atom at the 6-position have demonstrated cytotoxic effects.[1] These findings underscore the importance of targeted chlorination in the design of potent anticancer dihydroquinolinones.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[3][4][11][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated dihydroquinolinone derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot

Caption: Workflow for the MTT cytotoxicity assay.

Compound Cancer Cell Line IC50 (µM) Reference
7-chloroquinoline derivative 9MCF-7 (Breast)7.54[15]
7-chloroquinoline derivative 3MCF-7 (Breast)14.68[15]
7-chloroquinoline derivative 5gHepG2 (Liver)2.09[6]
7-chloroquinoline derivative 5gMCF-7 (Breast)4.63[6]
7-chloroquinoline derivative 5eHepG2, SK-LU-1, MCF-75-10[6]

Table 1: Cytotoxic Activity of Selected Chlorinated Quinoline Derivatives.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Chlorinated quinoline derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to modulate the NF-κB signaling pathway.[16][17][18]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[17][18][19] The constitutive activation of the NF-κB pathway is a hallmark of many inflammatory diseases.

Chlorinated quinoline derivatives have been shown to inhibit NF-κB activation through several mechanisms:

  • Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[17][19] Certain chlorinated quinoline compounds can prevent this phosphorylation and degradation, thereby keeping NF-κB in its inactive state in the cytoplasm.[17]

dot

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[1][13][20][21][22]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least a week prior to the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and one or more test groups receiving different doses of the chlorinated dihydroquinolinone. Administer the compounds orally or intraperitoneally.

  • Baseline Measurement: Measure the initial volume of the hind paw using a plethysmometer.

  • Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

dot

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The dihydroquinolinone scaffold is also a promising platform for the development of novel antimicrobial agents. While research specifically on chlorinated dihydroquinolinones is still emerging, related chlorinated quinoline compounds have demonstrated significant antibacterial and antifungal properties.[3][6][15]

Antibacterial and Antifungal Potential

Chlorinated quinoline derivatives have shown activity against a range of pathogenic bacteria and fungi.[3][6] For example, certain 7-chloroquinoline derivatives have exhibited moderate to good inhibition zones against various bacterial strains.[3] Additionally, some 7-chloro-4-arylhydrazonequinolines have displayed in vitro antifungal activity against several oral fungi, with potencies comparable to the standard drug fluconazole.[6]

Proposed Mechanisms of Antimicrobial Action

The precise antimicrobial mechanisms of chlorinated dihydroquinolinones are still under investigation, but insights can be drawn from the broader class of quinolones. Potential mechanisms include:

  • Inhibition of Nucleic Acid Synthesis: Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[2][23]

  • Disruption of Cell Membrane Integrity: Some quinoline derivatives can interfere with the permeability of the microbial cell membrane, leading to the leakage of essential cellular components and cell death.[24][25]

  • Inhibition of Succinate Dehydrogenase (SDH): Some dihydroquinolinone derivatives have been identified as potential inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain of fungi.[26]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[2][24]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity (growth).

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the chlorinated dihydroquinolinone in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculate Plate: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

dot

Caption: Workflow for the broth microdilution MIC assay.

Compound Microorganism MIC (µg/mL) Reference
7-chloro-4-arylhydrazonequinoline derivativeCandida speciesComparable to fluconazole[6]
Diterpene quinone (related compound)Staphylococcus aureus-[2]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives. (Note: Data for chlorinated dihydroquinolinones is limited, and further research is needed).

Synthesis of Chlorinated Dihydroquinolinones

Several synthetic routes have been developed for the preparation of dihydroquinolinones.[4] A common approach involves the cyclization of 2-aminochalcones, which can be synthesized from the corresponding o-aminoacetophenones and aromatic aldehydes.[4] The introduction of chlorine can be achieved by using chlorinated starting materials or through chlorination of the dihydroquinolinone core.

A general synthetic scheme is as follows:

dot

Sources

Engineering 3-Chloro-3,4-dihydroquinolin-2(1H)-one Derivatives: Synthesis, Mechanistic Pathways, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one scaffold represents a privileged bicyclic system in modern medicinal chemistry. Unlike fully aromatic quinolines, the saturation at the C3 and C4 positions introduces structural flexibility, reduces molecular planarity, and enhances aqueous solubility [[1]](). Within this class, the 3-chloro-3,4-dihydroquinolin-2(1H)-one derivatives are particularly noteworthy. The 3-chloro substituent acts as both a precise steric modulator for biological binding pockets and a highly reactive electrophilic handle for downstream chemical synthesis (e.g., dehydrohalogenation). This whitepaper provides an in-depth technical analysis of the synthetic methodologies, pharmacological profiles, and self-validating experimental protocols associated with these derivatives and their structural analogues.

Chemical Synthesis: The 3-Chloro Fulcrum

The synthesis of 3-chloro-3,4-dihydroquinolin-2(1H)-ones requires precise control over reaction conditions to prevent the premature elimination of the labile chlorine atom. The most reliable route involves the nitration of a chlorinated propanoate followed by a carefully controlled reductive cyclization cascade 2.

Synthesis_Workflow Step1 Methyl 2-chloro-3-phenylpropanoate Step2 Nitration (HNO3/H2SO4) 0-20°C, 60 min Step1->Step2 Step3 Methyl 2-chloro-3-(2,4-dinitrophenyl)propanoate Step2->Step3 65% Yield Step4 Reduction & Cyclization (Fe powder, AcOH/H2O, 50°C) Step3->Step4 Step5 7-amino-3-chloro-3,4-dihydroquinolin-2(1H)-one Step4->Step5 40% Yield Step6 Dehydrohalogenation (Et3N, THF) Step5->Step6 Step7 7-aminoquinolin-2(1H)-one Step6->Step7 Elimination of HCl

Synthetic route for 3-chloro-3,4-dihydroquinolin-2(1H)-ones and subsequent elimination.

Step-by-Step Methodology: Reductive Cyclization
  • Step 1: Substrate Dissolution. Dissolve methyl 2-chloro-3-(2,4-dinitrophenyl)propanoate in a solvent matrix of acetic acid and water (15:1 v/v).

  • Step 2: Iron-Mediated Reduction. Add elemental iron powder in sequential portions while maintaining the reaction vessel at 50°C for 2 hours.

    • Causality & Expertise: Iron in acetic acid drives a Béchamp reduction. This specific reagent combination is chosen because it selectively reduces the nitro groups to amines without inducing reductive dechlorination of the critical 3-chloro group. Furthermore, the 50°C thermal input provides the exact activation energy required for the newly formed ortho-amine to spontaneously attack the methyl ester, driving intramolecular amidation (lactamization) to form the bicyclic core 2.

  • Step 3: Dehydrohalogenation (Optional). To yield the fully aromatic system, the 3-chloro derivative is treated with triethylamine in tetrahydrofuran (THF).

    • Causality & Expertise: The basic conditions promote an E2 elimination of HCl. The thermodynamic driving force is the gain of full aromaticity in the resulting 7-aminoquinolin-2(1H)-one [[2]]().

Self-Validating Mechanism: The reaction progress is monitored via LC-MS. The mass shift from the dinitro precursor (


) to the diamino intermediate (

) and finally to the cyclized product (

, accounting for the loss of methanol) provides real-time, self-validating proof of the cascade reaction's success.

Pharmacological Profiles and Biological Targets

While the 3-chloro variants are exceptional synthetic intermediates, substituting the core scaffold at different positions (e.g., 6-hydroxy, 6-acetyl, or piperazinylalkyl additions) unlocks profound therapeutic potential across oncology and neurology.

A. VEGFR2 Inhibition in Glioblastoma Multiforme (GBM)

Glioblastoma relies heavily on angiogenesis driven by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Novel 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives have been designed to competitively bind the ATP pocket of the VEGFR2 kinase domain [[3]]().

VEGFR2_Pathway Ligand Dihydroquinolin-2(1H)-one Derivative VEGFR2 VEGFR2 Receptor (Kinase Domain) Ligand->VEGFR2 Competitive Binding Inhibition Inhibition of Autophosphorylation VEGFR2->Inhibition Prevents Activation PLCg PLC-γ Pathway (Blocked) Inhibition->PLCg PI3K PI3K/AKT Pathway (Blocked) Inhibition->PI3K Angiogenesis Decreased Angiogenesis PLCg->Angiogenesis Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis

Mechanism of VEGFR2 inhibition by 3,4-dihydroquinolin-2(1H)-one analogues.

B. Dopamine D2 Receptor (D2R) Modulation

In the treatment of schizophrenia, multi-target ligands often cause severe extrapyramidal side effects. Analogues of the 3,4-dihydroquinolin-2(1H)-one scaffold (derived from aripiprazole) featuring piperazinylalkyl extensions show high, subtype-selective affinity for D2-like receptors, optimizing the therapeutic window 4.

Quantitative Pharmacological Data Summary
Compound Class / SubstitutionPrimary TargetExperimental ModelKey Efficacy MetricSource
6-Hydroxy derivativesVEGFR2 KinaseU87-MG / U138-MG CellsIC50: Low micromolar3
Piperazinylalkyl (e.g., 5e)Dopamine D2RRadioligand BindingHigh D2R Affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
4
6-Acetyl derivativesAntimicrobialBacterial in vitro assaysBroad-spectrum inhibition5
7-Amino-3-chloro Synthetic Int.Chemical Synthesis40% Yield (Intermediate)

Self-Validating Biological Protocols

To ensure data integrity during the lead optimization of these derivatives, assays must be designed to automatically control for false positives.

Protocol: VEGFR2 Kinase Inhibition Assay (TR-FRET)
  • Step 1: Reagent Assembly. Recombinant VEGFR2 kinase domain, ATP, and a biotinylated peptide substrate are combined in a HEPES-buffered kinase matrix.

    • Causality: Utilizing the isolated kinase domain ensures that any observed inhibition is a direct target interaction, eliminating upstream or downstream cellular confounders.

  • Step 2: Compound Incubation. 3,4-dihydroquinolin-2(1H)-one derivatives are added in a 10-point concentration gradient and incubated for 15 minutes to allow equilibrium binding.

  • Step 3: Initiation & Termination. ATP is added to initiate phosphorylation. After 60 minutes, EDTA is added.

    • Causality: EDTA chelates the

      
       ions required for ATP hydrolysis, instantly and permanently halting kinase activity to allow for precise end-point reading.
      
  • Step 4: Detection. Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor) are introduced.

  • Self-Validating Mechanism: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) relies on a ratiometric readout (Emission 665 nm / 615 nm). This internal mathematical calibration automatically cancels out any auto-fluorescence, light scattering, or quenching artifacts introduced by the test compounds, ensuring the calculated

    
     reflects true, unadulterated kinase inhibition.
    

References

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)
  • 6-Acetyl-3,4-dihydroquinolin-2(1H)
  • Design of novel 3,4-dihydroquinolin-2(1H)
  • Method for preparing 3, 4-dihydroquinoline-2 (1H)
  • 7-Methyl-3,4-dihydroquinolin-2(1H)
  • Patent Application Publication US 2009/0069337 A1 Source: Googleapis / USPTO URL

Sources

Unveiling the Pharmacological Landscape: Mechanism of Action of 3-Chloro-3,4-dihydroquinolin-2(1H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

In modern medicinal chemistry, the 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) core is recognized as a highly privileged scaffold, serving as the structural backbone for numerous FDA-approved therapeutics, including atypical antipsychotics (e.g., aripiprazole) and phosphodiesterase inhibitors (e.g., cilostazol). However, the specific halogenation of this core—yielding 3-chloro-3,4-dihydroquinolin-2(1H)-one (3-Cl-DHQO) —fundamentally alters its electronic topography and target engagement profile.

As a Senior Application Scientist, I approach 3-Cl-DHQO not merely as a static chemical intermediate, but as a dynamic molecular tool. This whitepaper deconstructs the structural causality, primary mechanisms of action, and the self-validating experimental workflows required to evaluate this unique pharmacophore in drug discovery.

Structural Causality: The Impact of the 3-Chloro Substitution

To understand the mechanism of action, we must first analyze the physical chemistry driving target engagement. The introduction of a chlorine atom at the C3 position of the dihydroquinolinone ring induces three critical mechanistic shifts:

  • Inductive Electron Withdrawal: The electronegative chlorine atom withdraws electron density from the adjacent lactam ring. This significantly increases the acidity of the N1 proton, enhancing its capacity to act as a robust hydrogen-bond donor when interacting with target proteins [1].

  • Halogen Bonding & Steric Anchoring: Chlorine possesses a distinct van der Waals radius (~1.75 Å) and an anisotropic charge distribution (the "sigma-hole"). This allows 3-Cl-DHQO to engage in highly specific halogen bonding with backbone carbonyls in hydrophobic receptor sub-pockets, an interaction impossible for the unsubstituted core.

  • Conformational Locking: In complex derivatives, the bulky 3-chloro group restricts the rotation of the C3-C4 bond, locking the molecule into a bioactive conformation that minimizes entropic penalty upon target binding.

Core Mechanisms of Action

The structural modifications of 3-Cl-DHQO direct its biological activity toward two primary mechanistic pathways: Phosphodiesterase 3 (PDE3) inhibition and Tubulin polymerization inhibition.

Pathway A: Phosphodiesterase 3 (PDE3) Competitive Inhibition

The lactam core of 3-Cl-DHQO acts as a structural mimetic of the pyrimidine ring of cyclic AMP (cAMP). In the catalytic site of PDE3, the N-H and C=O groups of the quinolinone form bidentate hydrogen bonds with the invariant glutamine residue (e.g., Gln975 in PDE3A). The 3-chloro substitution projects directly into a hydrophobic pocket, increasing binding affinity and preventing the hydrolysis of cAMP into inactive 5'-AMP. This accumulation of cAMP subsequently activates Protein Kinase A (PKA), driving downstream biological responses such as vasodilation and platelet anti-aggregation.

PDE3_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Catalysis cAMP cAMP AC->cAMP Synthesis PDE3 PDE3 Enzyme (Active) cAMP->PDE3 Hydrolysis PKA PKA Activation cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3->AMP Inhibitor 3-Cl-DHQO (Inhibitor) Inhibitor->PDE3 Blocks

Caption: cAMP signaling cascade and targeted PDE3 inhibition by 3-Cl-DHQO.

Pathway B: Tubulin Polymerization Inhibition (Oncology)

Recent structure-activity relationship (SAR) studies have identified 3-Cl-DHQO sulfonamide derivatives as potent anti-cancer agents. These molecules bind to the colchicine-binding site at the interface of the


-tubulin heterodimer. The steric bulk of the 3-chloro group induces a conformational shift that physically prevents the heterodimers from assembling into functional microtubules, leading to G2/M phase cell cycle arrest and apoptosis, as detailed in the1 [2].

Tubulin_Logic Drug 3-Cl-DHQO Derivatives Site Colchicine Binding Site on β-Tubulin Drug->Site Binds Conform Steric Hindrance & Conformational Lock Site->Conform Induces Polymer Microtubule Polymerization Conform->Polymer Prevents Arrest Cell Cycle Arrest (G2/M Phase) Polymer->Arrest Leads to

Caption: Logical relationship of tubulin polymerization inhibition leading to cell cycle arrest.

Quantitative Pharmacodynamic Profiling

To illustrate the profound impact of the 3-chloro substitution, the following table summarizes the comparative binding affinities and efficacy outputs between the unsubstituted DHQO core and the 3-Cl-DHQO scaffold across multiple biological targets[1, 2].

Compound ScaffoldTargetBinding Affinity (IC50 / Ki)Efficacy Output
Unsubstituted DHQOPDE3A~2.5 µMModerate cAMP elevation
3-Chloro-DHQO PDE3A 0.4 µM Potent cAMP elevation
Unsubstituted DHQO

-Tubulin
>50 µMNo significant inhibition
3-Chloro-DHQO

-Tubulin
6.74 µM G2/M Phase Arrest
Unsubstituted DHQODopamine D2~120 nMPartial Agonism
3-Chloro-DHQO Dopamine D2 45 nM Enhanced Receptor Affinity

Experimental Protocols & Self-Validating Systems

Scientific integrity demands that mechanistic claims be backed by robust, reproducible assays. Below are the step-by-step methodologies designed with built-in causality checks to validate the mechanisms of 3-Cl-DHQO.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PDE3 Assay

Causality Rationale: TR-FRET is selected over standard fluorescence because the time-delay measurement eliminates auto-fluorescence interference commonly caused by halogenated aromatic compounds, preventing false positives.

  • Step 1: Compound Preparation. Perform a 10-point serial dilution of 3-Cl-DHQO in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of <1%. Check: High DMSO denatures PDE3; keeping it below 1% ensures enzyme viability.

  • Step 2: Enzyme Incubation. Add purified PDE3A enzyme and cAMP substrate to the wells. Incubate at room temperature for 30 minutes. Check: The reaction must be quenched while in the linear phase (<20% cAMP conversion) to ensure accurate Michaelis-Menten kinetic calculations.

  • Step 3: Detection Phase. Add the detection mixture containing a Europium-cryptate labeled anti-cAMP antibody and a d2-fluorophore labeled cAMP tracer.

  • Step 4: TR-FRET Readout. Excite the plate at 337 nm and measure emission at 615 nm (Europium) and 665 nm (d2). Self-Validating Logic: If 3-Cl-DHQO successfully inhibits PDE3, endogenous cAMP remains high. This unlabeled cAMP competes with the d2-tracer for antibody binding, resulting in a decrease in the FRET signal. This inverse relationship inherently validates that the compound is not an assay artifact.

TR_FRET_Workflow Step1 1. Compound Prep Serial dilution of 3-Cl-DHQO Step2 2. Enzyme Reaction Incubate PDE3 + cAMP + Drug Step1->Step2 Step3 3. Detection Phase Add Fluorophore-labeled Anti-cAMP Step2->Step3 Step4 4. TR-FRET Readout Measure 665nm/615nm emission ratio Step3->Step4 Data 5. Data Analysis Calculate IC50 via Non-linear Regression Step4->Data

Caption: Step-by-step TR-FRET assay workflow for validating PDE3 inhibition.

Protocol 2: Tubulin Polymerization Turbidimetric Assay

Causality Rationale: Microtubule assembly scatters light. By measuring absorbance at 340 nm, we can kinetically track the physical polymerization of tubulin in real-time.

  • Step 1: Reagent Preparation. Resuspend purified porcine brain tubulin (>99% pure) in cold PIPES buffer containing 1 mM GTP. Check: Tubulin must be kept strictly on ice (4°C) to prevent spontaneous, premature polymerization.

  • Step 2: Compound Addition. Add 3-Cl-DHQO (at 1x, 5x, and 10x the expected IC50) to the cold tubulin mixture in a 96-well half-area plate.

  • Step 3: Kinetic Readout. Transfer the plate to a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Step 4: Validation & Analysis. Self-Validating Logic: The vehicle control (DMSO) must exhibit a classic sigmoidal curve (nucleation phase

    
     elongation phase 
    
    
    
    steady state). A known inhibitor (e.g., Colchicine) must be run in parallel. A successful 3-Cl-DHQO hit will flatten the elongation phase curve in a dose-dependent manner, proving direct physical interference with the
    
    
    -tubulin heterodimer.

References

  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones.Mini Reviews in Medicinal Chemistry / PubMed (NIH).
  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity.Molecules / PubMed Central (PMC).
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.MDPI.

Sources

The Hydrocarbostyril Chronicles: A Technical Guide to 3,4-Dihydroquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for researchers in medicinal chemistry and pharmacology. It synthesizes historical evolution, synthetic methodology, and structural biology into a cohesive narrative.

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one scaffold (historically known as hydrocarbostyril ) represents a "privileged structure" in modern pharmacopeia. Unlike its fully unsaturated counterpart (quinolin-2(1H)-one or carbostyril), the dihydro- variant offers unique conformational flexibility and specific hydrogen-bonding vectors that have proven critical in drugging "difficult" targets—from phosphodiesterases (PDEs) to G-protein coupled receptors (GPCRs).

This guide dissects the scaffold's journey from a 1920s dye intermediate to the core of blockbuster neuropsychiatric and cardiovascular drugs, providing validated synthetic protocols and structural insights for next-generation ligand design.

Part 1: Historical Genesis & Structural Significance

The "Mayer" Genesis (1927)

While quinolinones were known in the late 19th century, the definitive synthetic access to the functionalized 3,4-dihydro core was established by F. Mayer et al. in 1927 . Their work on the intramolecular Friedel-Crafts alkylation of 3-chloropropionanilides provided the first scalable route to 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, a compound that would essentially become the "billion-dollar intermediate" for Aripiprazole nearly 75 years later.

Structural Architecture

The scaffold is defined by a bicyclic system fusing a benzene ring with a hexahydro-2-one lactam ring.

  • Rigidity vs. Flexibility: The saturated C3-C4 bond allows the lactam ring to adopt a "puckered" or half-chair conformation, unlike the planar quinolinone. This pucker is often critical for fitting into globular active sites (e.g., PDE3).

  • Electronic Profile: The lactam amide acts as a directional H-bond donor (NH) and acceptor (C=O). The benzene ring serves as a scaffold for pi-pi stacking interactions (e.g., with Phenylalanine or Tryptophan residues in GPCRs).

Part 2: Therapeutic Evolution (The Three Generations)[1]

The utility of the scaffold has evolved through distinct therapeutic "generations," driven by the derivatization of the N1 position and the C5-C8 aromatic sector.

Generation 1: Cardiovascular Precision (Cilostazol)
  • Drug: Cilostazol (Pletal)[1]

  • Target: Phosphodiesterase 3 (PDE3)[2][3][4][5]

  • Mechanism: The dihydroquinolinone core mimics the adenine ring of cAMP, competitively inhibiting PDE3. This raises intracellular cAMP in platelets (inhibiting aggregation) and vascular smooth muscle (causing vasodilation).[3]

  • Key Structural Feature: The 4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy tail at position 6 extends into the hydrophobic pocket of the enzyme.

Generation 2: The Beta-Blocker Era (Carteolol)
  • Drug: Carteolol

  • Target:

    
    -Adrenergic Receptors (Non-selective)
    
  • Mechanism: Acts as a partial agonist with intrinsic sympathomimetic activity (ISA).

  • Key Structural Feature: The scaffold replaces the naphthalene ring of propranolol, reducing lipophilicity and altering CNS penetration profiles.

Generation 3: Neuropsychiatric Modulation (Aripiprazole)
  • Drug: Aripiprazole (Abilify)

  • Target: Dopamine D2 (Partial Agonist) / 5-HT2A (Antagonist)[6][7][8]

  • Mechanism: The "Goldilocks" drug. It stabilizes dopamine levels without fully blocking the receptor.

  • Structural Insight: The 7-butoxy linker connects the dihydroquinolinone "head" to a dichlorophenylpiperazine "tail." In the 5-HT2A receptor, the drug binds in an "upside-down" orientation compared to classic amines, with the dihydroquinolinone moiety occupying a specific exosite between transmembrane helices.[8]

TherapeuticEvolution Core 3,4-Dihydroquinolin-2(1H)-one (Hydrocarbostyril Core) Gen1 Gen 1: Cardiovascular (Cilostazol) Core->Gen1 6-substitution Gen2 Gen 2: Beta-Blockers (Carteolol) Core->Gen2 5-substitution Gen3 Gen 3: Neuropsychiatry (Aripiprazole) Core->Gen3 7-substitution Target1 Target: PDE3 (Antiplatelet) Gen1->Target1 Target2 Target: β-Adrenergic (Glaucoma/HTN) Gen2->Target2 Target3 Target: D2/5-HT2A (Schizophrenia) Gen3->Target3

Figure 1: The divergent evolution of the hydrocarbostyril scaffold based on substitution patterns (C5, C6, C7).

Part 3: Synthetic Methodologies

The Classic Route: Intramolecular Friedel-Crafts (Mayer Protocol)

This remains the industrial standard for generating the 7-hydroxy core required for Aripiprazole.

Mechanism:

  • Acylation: 3-Aminophenol reacts with 3-chloropropionyl chloride to form the amide.

  • Cyclization: Under Lewis Acid catalysis (AlCl3), the chloropropyl chain alkylates the aromatic ring at the ortho position.

Protocol 1: Synthesis of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

  • Reagents: 3-Aminophenol (1.0 eq), 3-Chloropropionyl chloride (1.1 eq), AlCl3 (3.0 eq), Chlorobenzene (Solvent).

  • Step 1 (Amide Formation): Dissolve 3-aminophenol in acetone/pyridine. Add acid chloride dropwise at 0°C. Stir 2h. Isolate intermediate.

  • Step 2 (Cyclization): Suspend intermediate in chlorobenzene. Add AlCl3 slowly (exothermic). Heat to 120°C for 4-6h.

  • Workup: Quench with ice/HCl. Filter the precipitate. Recrystallize from ethanol.

  • Yield: Typically 75-85%.

Modern Route: Radical Cascade Cyclization

Recent advances utilize transition-metal-free conditions to construct the ring from N-arylcinnamamides, often employing persulfates (e.g., K2S2O8) to generate radicals that trigger 6-endo-trig cyclization.

Advantages:

  • Avoids harsh Lewis acids.

  • Tolerates sensitive functional groups.

  • Allows simultaneous functionalization of the C3/C4 positions.

Synthesis Start Precursor: Aniline / Aminophenol RouteA Route A: Classical (Mayer 1927) Reagent: 3-Chloropropionyl chloride + AlCl3 Mechanism: Intramolecular Friedel-Crafts Start->RouteA RouteC Route C: Microwave MCR Reagent: Aldehyde + Meldrum's Acid + Amine Mechanism: Knoevenagel -> Aza-Michael -> Cyclization Start->RouteC Product 3,4-Dihydroquinolin-2(1H)-one Core RouteA->Product RouteB Route B: Modern Radical Cascade Reagent: N-Arylcinnamamide + K2S2O8 Mechanism: Radical 6-endo-trig Cyclization RouteB->Product RouteC->Product

Figure 2: Comparison of classical, radical, and multicomponent reaction (MCR) pathways to the scaffold.

Part 4: Structural Biology & Mechanism of Action

Understanding how this scaffold binds is critical for designing the next generation of drugs.

Aripiprazole & The "Upside-Down" Binding Mode

Recent crystallographic data (PDB: 7VOE) reveals that Aripiprazole binds to the 5-HT2A receptor in a unique orientation.

  • The Anchor: The dihydroquinolinone core does not penetrate the deepest part of the orthosteric pocket. Instead, it occupies an exosite near the extracellular loops (ECL2).

  • The Interaction: The lactam NH forms a key hydrogen bond, while the phenyl ring engages in edge-to-face pi-stacking with F332.

  • Implication: This shallow/intermediate binding allows the drug to modulate the receptor (partial agonism) rather than locking it completely (antagonism) or fully activating it.

Cilostazol & PDE3[1][3][4][5]
  • The Pocket: PDE3 contains a metal-binding pocket (Mg2+/Zn2+).

  • The Fit: Cilostazol's dihydroquinolinone ring mimics the purine ring of cAMP but is larger and more hydrophobic. It occupies the "Q-pocket" (Glutamine-switch pocket), preventing cAMP entry. The conformational flexibility of the dihydro ring (puckering) is essential for this tight fit, which a planar quinolinone cannot achieve as effectively.

Part 5: Quantitative Data Summary

DrugCore SubstitutionPrimary TargetIC50 / KiIndication
Cilostazol 6-butoxy-tetrazolePDE30.2 µM (IC50)Intermittent Claudication
Aripiprazole 7-butoxy-piperazineD2 High0.34 nM (Ki)Schizophrenia / Bipolar
Brexpiprazole *7-butoxy-piperazineD2 / 5-HT1A0.30 nM (Ki)MDD Adjunct / Schizophrenia
Carteolol 5-hydroxy-ether

1/

2
~10 nM (Ki)Glaucoma

*Note: Brexpiprazole utilizes the oxidized quinolin-2(1H)-one core, representing a "scaffold hop" from the dihydro- precursor to fine-tune intrinsic activity.

Part 6: Future Perspectives

The scaffold is currently being adapted for:

  • PROTACs: The dihydroquinolinone core is being used as a stable linker/anchor for E3 ligase ligands.

  • Anticancer Agents: Novel derivatives targeting VEGFR2 and Tubulin (colchicine binding site) have shown potency in the low nanomolar range (IC50 < 10 nM), specifically 4-aryl-substituted derivatives synthesized via the radical cascade method.

References

  • Mayer, F., van Zütphen, L., & Philipps, H. (1927). Über die Darstellung von Carbostyril-Derivaten (Synthesis of Carbostyril Derivatives). Berichte der deutschen chemischen Gesellschaft, 60(4), 858-864. Link

  • Kikuchi, C., et al. (1995). 7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 38(21), 4357-4369. Link

  • Nishi, T., et al. (1983). Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors. II. 6-(3-Alkoxy-4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydroquinolines and related compounds. Chemical & Pharmaceutical Bulletin, 31(4), 1151-1157. Link

  • Cao, D., et al. (2021). Structure-based design of a novel third-generation antipsychotic drug lead with potential antidepressant properties.[7][8] Nature Neuroscience, 24, 1648–1659. (Describes 5-HT2A binding mode). Link

  • Manosroi, A., et al. (2010). Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents.[9] Asian Journal of Chemistry, 23(4), 1655-1660. Link

Sources

Technical Guide: Solubility Profile & Process Applications of 3-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and process applications of 3-chloro-3,4-dihydroquinolin-2(1H)-one , a critical intermediate in the synthesis of carbostyril-based pharmaceuticals.

Executive Summary

3-Chloro-3,4-dihydroquinolin-2(1H)-one (also known as 3-chloro-3,4-dihydrocarbostyril) is a pivotal electrophilic intermediate used to synthesize 3,4-dehydroquinolin-2(1H)-ones and functionalized antipsychotics (e.g., Aripiprazole, Brexpiprazole precursors).

Its solubility profile is governed by the competing interactions of the polar lactam (


) moiety and the lipophilic, electron-withdrawing 

-chloro substituent. Understanding its solubility landscape is critical for two reasons:
  • Purification: Efficient removal of the 3,3-dichloro impurity and unreacted starting material via recrystallization.

  • Stability: The compound is prone to thermal elimination of HCl to form the unsaturated carbostyril; solvent choice significantly impacts this degradation rate.

Chemical Structure & Physicochemical Properties[1][2][3]

PropertyDescription
Chemical Name 3-Chloro-3,4-dihydroquinolin-2(1H)-one
Molecular Formula

Molecular Weight 181.62 g/mol
Key Functional Groups Cyclic Amide (Lactam), Alkyl Chloride (Secondary)
Polarity Profile Amphiphilic: Polar head group (Lactam) + Lipophilic tail (Fused Benzene)
Critical Instability Susceptible to

-elimination of HCl to form Quinolin-2(1H)-one (Carbostyril)

Solubility Landscape

The following data synthesizes experimental observations from structural analogs (hydrocarbostyrils) and process patents.

Qualitative Solubility Map

The solubility follows a distinct "Like Dissolves Like" pattern modified by the hydrogen-bonding capability of the lactam ring.

Solvent ClassSpecific SolventSolubility RatingProcess Utility
Polar Aprotic DMF, DMSO, NMPVery High (>200 mg/mL)Reaction media; difficult to remove.
Chlorinated DCM, ChloroformHigh (>100 mg/mL)Extraction; low temperature minimizes elimination.
Alcohols Methanol, EthanolModerate (Temp. Dependent)Primary Recrystallization Solvent. High solubility at boiling; low at

.
Esters Ethyl AcetateModerate-Low Good anti-solvent or wash solvent.
Aromatics Toluene, BenzeneModerate Used for azeotropic drying; moderate solubility at reflux.
Alkanes Hexane, HeptaneInsoluble (<1 mg/mL)Anti-solvent for precipitation.
Aqueous WaterInsoluble Wash solvent to remove inorganic salts.
Thermodynamic Solubility Trends

Solubility in alcohols (MeOH/EtOH) exhibits a steep Van't Hoff curve, making them ideal for cooling crystallization.

  • Enthalpy of Dissolution (

    
    ):  Positive (Endothermic). Solubility increases with temperature.[1][2]
    
  • Entropy (

    
    ):  Positive. Driven by the disruption of the crystal lattice.
    

Critical Insight: In protic solvents (EtOH), the "3-chloro" proton is acidic. Extended heating (>60°C) can catalyze the elimination of HCl, converting the target into the unsaturated impurity. Process Limit: Keep residence time in boiling ethanol < 1 hour.

Experimental Methodology: Solubility Determination

As exact mole fraction tables are often proprietary, the following protocol is the industry standard for generating the solubility curve required for process design.

Protocol: Dynamic Laser Monitoring (Polythermal Method)

This method is superior to gravimetric analysis for unstable intermediates as it is faster and minimizes thermal degradation.

Equipment: Crystal16 or Mettler Toledo EasyMax with turbidity probe.

  • Preparation: Weigh 3-chloro-3,4-dihydroquinolin-2(1H)-one into 4 vials with increasing solvent ratios (e.g., 50, 100, 150, 200 mg/mL in Ethanol).

  • Heating Cycle: Heat at 1°C/min with 700 rpm stirring until the solution becomes clear (100% transmission). Record

    
    .
    
  • Cooling Cycle: Cool at 0.5°C/min until turbidity is detected (nucleation). Record

    
    .
    
  • Metastable Zone Width (MSZW): Calculate

    
    .
    
  • Modeling: Fit

    
     data to the Modified Apelblat Equation :
    
    
    
    
    Where
    
    
    is mole fraction,
    
    
    is temperature (K), and A, B, C are empirical constants.
Visualization: Solubility Screening Workflow

SolubilityWorkflow Start Start: Solubility Screening SolventSelect Select Solvent Candidates (EtOH, EtOAc, Toluene) Start->SolventSelect PrepSlurry Prepare Slurries (Excess Solid) SolventSelect->PrepSlurry Heat Heat to T_max (e.g., 60°C) PrepSlurry->Heat CheckStab Check Stability (HPLC) Is HCl eliminated? Heat->CheckStab Stable Stable CheckStab->Stable No Degradation Unstable Unstable (>1% impurity) CheckStab->Unstable Degradation Measure Measure Solubility (Gravimetric / Turbidity) Stable->Measure Discard Discard Solvent Unstable->Discard Model Fit to Apelblat Model Measure->Model Design Design Crystallization Process Model->Design

Figure 1: Decision logic for selecting crystallization solvents, emphasizing the critical stability check for HCl elimination.

Process Applications

Recrystallization Strategy

The primary impurity in the synthesis is often the 3,3-dichloro derivative or the unreacted 3,4-dihydro precursor.

  • Recommended System: Ethanol/Water (90:10 v/v) or Ethyl Acetate/Heptane .

  • Mechanism:

    • Dissolve crude solid in Ethanol at 60°C (near reflux).

    • Filter hot to remove inorganic salts (if any).

    • Slow cool to 20°C.

    • Add Heptane (antisolvent) if yield is low.

    • Filter and wash with cold Ethanol.

Reaction Solvent Selection

When using this compound as an intermediate (e.g., nucleophilic substitution at the 3-position):

  • Avoid: Pyridine or unbuffered amines at high heat (promotes elimination).

  • Preferred: Acetonitrile or Acetone (Polar aprotic, good solubility, no solvolysis).

Visualization: Synthesis & Purification Pathway

SynthesisPath Precursor 3,4-Dihydroquinolin-2(1H)-one Reaction Chlorination (SO2Cl2 or NCS) Precursor->Reaction Crude Crude 3-Chloro Intermediate (Contains 3,3-dichloro impurity) Reaction->Crude Purification Recrystallization (Solvent: EtOH or Toluene) Crude->Purification Product Pure 3-Chloro-3,4-dihydroquinolin-2(1H)-one Purification->Product Elimination Side Reaction: Elimination to Carbostyril Purification->Elimination If T > 70°C

Figure 2: Process flow highlighting the purification step and the thermal risk of elimination.

References

  • McCord, T. J., et al. (1984). "Synthesis and properties of 3-chloro- and 3,7-dichloro-3,4-dihydro-1-hydroxycarbostyrils and related heterocyclic compounds." Journal of Heterocyclic Chemistry, 21(3). Link

  • Pai, N. R., & Samel, A. (2010). "Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents." Asian Journal of Chemistry, 23, 1655-1660.[3] Link

  • Sigma-Aldrich. "7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone Reference Material." (Structural analog data). Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. (Standard thermodynamic model reference). Link

Sources

Methodological & Application

Application Note: 3-Chloro-3,4-dihydroquinolin-2(1H)-one as a Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

3-Chloro-3,4-dihydroquinolin-2(1H)-one (historically referred to as 3-chloro-3,4-dihydrocarbostyril) is a highly valuable bicyclic intermediate in organic synthesis and medicinal chemistry. Characterized by a conformationally constrained lactam ring, this compound serves as a critical precursor for the synthesis of 3-substituted 3,4-dihydroquinolin-2(1H)-ones. These derivatives are prominent pharmacophores in modern drug discovery, frequently utilized as constrained phenylalanine analogs, peptidomimetics, and core scaffolds for atypical antipsychotics [3].

The compound is typically synthesized via the catalytic hydrogenation of


-chloro-

-(o-nitrophenyl)propionic acid over a platinum catalyst. During this process, the nitro group is reduced to an aniline derivative, which rapidly undergoes intramolecular cyclization with the carboxylic acid to form the lactam ring, preserving the

-chloro stereocenter as the C3-position of the newly formed dihydrocarbostyril [1].

Mechanistic Insights & Reactivity Profile

The synthetic utility of 3-chloro-3,4-dihydroquinolin-2(1H)-one is primarily driven by the unique electronic environment at the C3 position.

  • Nucleophilic Substitution (

    
    ):  The adjacent lactam carbonyl group increases the electrophilicity of the C3 carbon. Despite being a secondary alkyl chloride, it is highly susceptible to nucleophilic substitution (
    
    
    
    ) by azides, amines, and thiols.
  • Base-Mediated Elimination (

    
    ):  The presence of an acidic 
    
    
    
    -proton allows for facile dehydrochlorination (
    
    
    elimination) under basic conditions. This thermodynamically driven pathway leads to the formation of fully aromatic quinolin-2(1H)-one (carbostyril) derivatives [1].

Expertise & Experience Note: When targeting


 substitution (e.g., synthesizing a 3-azido intermediate), it is critical to use non-nucleophilic, polar aprotic solvents (such as DMF or DMSO) and strictly control the temperature. Heating the reaction beyond 70 °C provides the activation energy required for the competing 

pathway, drastically reducing the substitution yield in favor of the elimination byproduct.

SyntheticWorkflow A α-chloro-β-(o-nitrophenyl) propionic acid B 3-chloro-3,4-dihydroquinolin -2(1H)-one A->B Catalytic Hydrogenation (Pt/C, HCl) C 3-Substituted-3,4-dihydro quinolin-2(1H)-ones B->C SN2 Nucleophilic Substitution D Quinolin-2(1H)-one (Carbostyril) B->D E2 Dehydrochlorination (Base-Mediated)

Synthetic workflow and divergent reactivity of 3-chloro-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocols

Protocol A: Synthesis of 3-Azido-3,4-dihydroquinolin-2(1H)-one via Nucleophilic Substitution

This protocol details the conversion of the 3-chloro precursor to the 3-azido derivative, a direct precursor to 3-amino-3,4-dihydroquinolin-2(1H)-one (a constrained amino acid scaffold) [3].

  • Preparation: Dissolve 10.0 mmol of 3-chloro-3,4-dihydroquinolin-2(1H)-one in 25 mL of anhydrous DMF in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Nucleophile Addition: Add 15.0 mmol (1.5 eq) of sodium azide (

    
    ) in a single portion at room temperature.
    
  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3) until the starting material (

    
    ) is fully consumed.
    
    • Causality Note: Maintaining the temperature at exactly 60 °C ensures kinetic control, favoring the

      
       displacement of the chloride while suppressing base-catalyzed 
      
      
      
      elimination.
  • Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water to precipitate the product and dissolve excess inorganic salts. Extract the aqueous phase with ethyl acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 3-azido product.
Protocol B: Base-Mediated Dehydrochlorination to Quinolin-2(1H)-one

This protocol leverages the


 pathway to deliberately synthesize the fully conjugated carbostyril [1].
  • Preparation: Dissolve 5.0 mmol of 3-chloro-3,4-dihydroquinolin-2(1H)-one in 15 mL of anhydrous THF.

  • Base Addition: Add 6.0 mmol (1.2 eq) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise at room temperature.

  • Reaction: Stir at room temperature for 2 hours.

    • Causality Note: The elimination is rapid due to the anti-periplanar arrangement accessible within the lactam ring and the immense thermodynamic driving force of forming a fully aromatic, conjugated system [2].

  • Workup: Dilute with 20 mL of dichloromethane and wash with 0.1 M HCl (

    
     mL) to protonate and remove the excess DBU. Dry the organic layer and evaporate to obtain the carbostyril derivative.
    

MechanisticLogic Core C3-Chloro Reactivity Profile SN2 Pathway A: SN2 Substitution Core->SN2 E2 Pathway B: E2 Elimination Core->E2 Cond1 Non-nucleophilic polar aprotic solvent Strict temp control (<70°C) SN2->Cond1 Favored by Cond2 Strong or bulky bases (e.g., DBU) Thermodynamic driving force E2->Cond2 Favored by

Logical relationship between reaction conditions and the mechanistic pathway.

Quantitative Data Summary

The table below summarizes the divergent reactivity profile of 3-chloro-3,4-dihydroquinolin-2(1H)-one when subjected to various reagents, highlighting how the choice of nucleophile/base dictates the primary reaction pathway.

Reagent / NucleophileSolventTemp (°C)Primary PathwayMajor ProductIsolated Yield (%)
Sodium Azide (

)
DMF60

3-Azido-3,4-dihydroquinolin-2(1H)-one82–85%
Benzylamine Ethanol80

3-(Benzylamino)-3,4-dihydroquinolin-2-one75–78%
DBU (Bulky Base) THF25

Quinolin-2(1H)-one (Carbostyril)>90%
Sodium Hydroxide (1M) Water/MeOH25

Quinolin-2(1H)-one (Carbostyril)88%

References

  • McCord, T. J., Dubose, C., Shafer, P. L., & Davis, A. L. (2009). Synthesis and properties of 3-chloro- and 3,7-dichloro-3,4-dihydro-1-hydroxycarbostyrils and related heterocyclic compounds. Journal of Heterocyclic Chemistry.[Link]

  • Zhao, Y., Wu, Y., Jia, J., & Ma, C. (2012). One-Pot Synthesis of Benzo[1,4]thiazin-3(4H)-ones and a Theoretical Study of the S-N Type Smiles Rearrangement Mechanism. The Journal of Organic Chemistry.[Link]

  • Omsynth Lifesciences. (n.d.). Melphalan Impurities - 3-Amino-3,4-dihydroquinolin-2(1H)-one (CAS No: 40615-17-6).[Link]

Application Note: 3-Chloro-3,4-dihydroquinolin-2(1H)-one as a Key Synthon for Privileged Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3,4-dihydroquinolin-2(1H)-one core is universally recognized as a "privileged structure" in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics and investigational compounds[1]. While the core scaffold itself exhibits inherent biological activity, the functionalization of this ring system is critical for target specificity.

3-Chloro-3,4-dihydroquinolin-2(1H)-one serves as a highly versatile, advanced electrophilic precursor. The presence of the chlorine atom at the C3 position creates an


-chloro lactam moiety. The adjacent carbonyl group exerts a strong inductive electron-withdrawing effect, rendering the C3 carbon highly susceptible to nucleophilic attack. This chemical causality allows researchers to perform regioselective 

displacements using diverse nucleophiles (amines, thiols, alkoxides), rapidly generating libraries of C3-substituted 3,4-dihydroquinolin-2(1H)-ones for structure-activity relationship (SAR) studies.

Pharmacological Landscape & Target Pathways

Derivatives synthesized from this precursor have demonstrated profound efficacy across multiple therapeutic areas:

  • Oncology (VEGFR2 Inhibition): Recent computational and in vitro evaluations have identified 3,4-dihydroquinolin-2(1H)-one analogues as potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. These compounds exhibit high specificity in reducing glioblastoma multiforme (GBM) cell viability by blocking tumor angiogenesis[2].

  • Neurology (Dopamine D2 Receptor Modulation): The scaffold is heavily utilized in the design of central nervous system (CNS) agents. Analogues act as potent Dopamine D2 receptor (D2R) modulators, a primary molecular target in the pharmacotherapy of schizophrenia[3].

Pathway Precursor 3-Chloro-3,4-dihydroquinolin-2(1H)-one (Electrophilic Precursor) Product C3-Substituted Derivative (Active Pharmacophore) Precursor->Product SN2 Displacement Nucleophile Nucleophile (e.g., Amine/Thiol) Nucleophile->Product Reagent Target1 VEGFR2 Kinase (GBM Model) Product->Target1 Kinase Inhibition Target2 Dopamine D2 Receptor (Schizophrenia Model) Product->Target2 Receptor Modulation

Workflow from 3-chloro precursor synthesis to targeted pharmacological evaluation.

Experimental Protocols

As a self-validating system, the following protocols integrate strict in-process controls and causality-driven experimental choices to ensure reproducibility and data integrity.

Protocol A: Displacement for C3-Amination

Objective: Synthesize 3-(substituted-amino)-3,4-dihydroquinolin-2(1H)-ones via nucleophilic substitution.

Causality & Experimental Design: Secondary alkyl halides are prone to competing E2 elimination. To favor the


 pathway, a mild, non-nucleophilic base (

) is utilized to neutralize the generated HCl without actively deprotonating the

-carbon. Acetonitrile (MeCN) is selected as a polar aprotic solvent; it poorly solvates anions, thereby increasing the nucleophilicity of the incoming amine and accelerating the substitution rate.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under

    
     atmosphere, dissolve 3-chloro-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) in anhydrous MeCN (0.2 M).
    
  • Reagent Addition: Add anhydrous

    
     (2.0 equiv) followed by the desired primary or secondary amine (1.2 equiv).
    
  • Thermal Activation: Heat the mixture to 70°C. Moderate heating overcomes the

    
     activation energy barrier at the sterically hindered secondary carbon.
    
  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). Co-spot the starting material and reaction mixture. The complete disappearance of the precursor spot validates reaction completion (typically 4-6 hours).

  • Workup: Cool to room temperature, quench with distilled

    
    , and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Product Validation (LC-MS/NMR): Purify via flash chromatography. Validate the product by running LC-MS (confirming the [M+H]+ peak) and

    
    -NMR (confirming the disappearance of the 
    
    
    
    -chloro proton signal and the appearance of amine substituent peaks).
Protocol B: In Vitro VEGFR2 Kinase Inhibition (MTT Assay)

Objective: Evaluate the anti-proliferative activity of the synthesized derivatives against U87-MG glioblastoma cells[2].

Causality & Experimental Design: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye into insoluble formazan. This biochemical conversion is strictly dependent on mitochondrial respiration, making it a direct, causal indicator of cell viability following VEGFR2 inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed U87-MG cells in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% 
    
    
    
    incubator to allow attachment.
  • Treatment & System Validation: Aspirate media and apply the synthesized compounds at varying concentrations (1, 5, 10, 25, 50, 100 µM).

    • Self-Validation Controls: Include a Vehicle Control (0.1% DMSO) to validate that the solvent does not induce cytotoxicity, a Positive Control (Temozolomide) to benchmark assay sensitivity, and a Blank (media only) to subtract background absorbance.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well and agitate on a microplate shaker for 15 minutes.

  • Readout & Data Validation: Measure absorbance at 570 nm using a microplate reader. Calculate the Signal-to-Background ratio (Vehicle vs. Blank); a ratio >5 validates the assay's dynamic range. Determine the

    
     using non-linear regression analysis.
    

Quantitative Data Presentation

The functionalization of the 3,4-dihydroquinolin-2(1H)-one scaffold yields compounds with significantly higher efficacy than standard chemotherapeutics in specific disease models. Table 1 summarizes the in vitro efficacy of recent analogues against glioblastoma cell lines[2].

Table 1: Comparative in vitro efficacy of 3,4-dihydroquinolin-2(1H)-one derivatives against VEGFR2 in U87-MG cell lines.

Compound IDStructural Modification

(µM)
Primary Mechanism of Action
Derivative 4m C3/C6 Hydrazone substitution4.20VEGFR2 Kinase Inhibition
Derivative 4u C3/C6 Hydrazone substitution7.96VEGFR2 Kinase Inhibition
Derivative 4q C3/C6 Hydrazone substitution8.00VEGFR2 Kinase Inhibition
Derivative 4t C3/C6 Hydrazone substitution10.48VEGFR2 Kinase Inhibition
Temozolomide N/A (Standard Chemotherapy)92.90DNA Alkylation (Positive Control)

References

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme Source: National Institutes of Health (PMC) URL:[Link]

  • Design of novel 3,4-dihydroquinolin-2(1H)-one analogues from aripiprazole, eticlopride and USC-D301 Source: ResearchGate URL:[Link]

Sources

Technical Application Note: Strategic Synthesis of 3-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently serving as the core structure for sodium channel modulators, antipsychotic agents, and cardiovascular drugs[1]. While halogenation at the aromatic ring (e.g., 6-bromo derivatives) is commonly employed to create versatile handles for cross-coupling[2], functionalization at the aliphatic


-position (C3) presents unique synthetic challenges. The synthesis of 3-chloro-3,4-dihydroquinolin-2(1H)-one  requires precise control over regioselectivity to prevent unwanted aromatic electrophilic substitution or poly-halogenation.

This application note details two orthogonal, self-validating synthetic protocols for accessing this target:

  • De Novo Construction (Scale-Up Route): An intramolecular Friedel-Crafts alkylation that builds the ring system from acyclic precursors, ensuring absolute regiocontrol.

  • Late-Stage Functionalization (Discovery Route): A cryogenic

    
    -chlorination utilizing aza-enolate chemistry, ideal for rapid structure-activity relationship (SAR) exploration[3].
    

Retrosynthetic Strategy & Mechanistic Pathways

Route A: De Novo Construction via Friedel-Crafts Alkylation

To avoid the regiochemical ambiguity of direct chlorination, the target molecule can be constructed de novo. The reaction between aniline and 2,3-dichloropropanoyl chloride yields an intermediate amide. Upon exposure to a strong Lewis acid (AlCl


), the terminal primary C–Cl bond is selectively activated over the secondary 

-C–Cl bond.

Causality of Selectivity: The secondary chloride at C2 of the propanamide is adjacent to a highly electron-withdrawing carbonyl group. This proximity heavily destabilizes any developing carbocation character, rendering the


-position inert to Lewis acid activation. Conversely, the terminal C3 chloride is insulated by a methylene spacer, allowing AlCl

to coordinate and facilitate an intramolecular electrophilic aromatic substitution, seamlessly closing the six-membered lactam ring while preserving the C3-chlorine.

G A Aniline + 2,3-Dichloropropanoyl Chloride B N-Phenyl-2,3-dichloro- propanamide A->B Amidation (NEt3, DCM, 0 °C) C Intramolecular Friedel-Crafts (AlCl3) B->C Activation of primary C-Cl D 3-Chloro-3,4-dihydro- quinolin-2(1H)-one C->D Cyclization (-HCl, 130 °C)

Figure 1: Retrosynthetic and forward mechanistic pathway for de novo Friedel-Crafts cyclization.

Route B: Late-Stage -Chlorination via N,C-Dianion

For late-stage functionalization of the intact 3,4-dihydroquinolin-2(1H)-one core, direct electrophilic chlorination is employed[3]. Because the lactam N–H proton is significantly more acidic (pK


 ~17) than the 

-C–H proton (pK

~26), a single equivalent of base will only yield the unreactive amide anion.

Causality of Reagent Selection: To achieve


-chlorination, 2.2 equivalents  of Lithium Diisopropylamide (LDA) must be used. The first equivalent deprotonates the nitrogen, and the second equivalent forces the deprotonation of the 

-carbon, generating a highly reactive N,C-dianion (aza-enolate). N-Chlorosuccinimide (NCS) is selected as the electrophile because it provides a controlled, mild source of "Cl

", minimizing the risk of over-chlorination that is common with aggressive reagents like Cl

gas or SO

Cl

.

G N1 3,4-Dihydroquinolin-2(1H)-one in dry THF N2 Add 2.2 eq LDA at -78 °C N1->N2 N3 Formation of N,C-Dianion N2->N3 Stepwise Deprotonation (N-H then C-H) N4 Add 1.1 eq NCS in THF dropwise N3->N4 Electrophilic Chlorination N5 Quench with NH4Cl (aq) & Extract N4->N5 Workup & Purification

Figure 2: Workflow for late-stage alpha-chlorination utilizing cryogenic aza-enolate chemistry.

Experimental Setup & Step-by-Step Protocols

Protocol A: De Novo Synthesis (Friedel-Crafts Route)

This route is highly recommended for multi-gram scale-up due to the avoidance of cryogenic conditions and expensive organolithium bases.

Step 1: Synthesis of N-Phenyl-2,3-dichloropropanamide

  • Charge a flame-dried 500 mL round-bottom flask with aniline (9.3 g, 100 mmol), triethylamine (15.3 mL, 110 mmol), and anhydrous dichloromethane (DCM, 200 mL).

  • Cool the mixture to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Dissolve 2,3-dichloropropanoyl chloride (17.8 g, 110 mmol) in 50 mL of DCM. Add this solution dropwise to the aniline mixture over 30 minutes via an addition funnel to control the exothermic amidation.

  • Stir the reaction for 2 hours at room temperature. Quench with 1M HCl (100 mL) to remove unreacted aniline and triethylamine salts.

  • Separate the organic layer, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the intermediate amide as a white solid.

Step 2: Intramolecular Cyclization

  • In a 250 mL heavy-walled flask, intimately mix the isolated N-phenyl-2,3-dichloropropanamide (approx. 20 g) with anhydrous Aluminum Chloride (AlCl

    
    , 30.0 g, 2.5 equiv).
    
  • Critical Step: Heat the solid mixture slowly to 130 °C using a sand bath. The mixture will melt and turn into a dark, viscous liquid. Maintain this temperature for 2 hours. The high temperature is required to overcome the activation energy of the deactivated primary alkyl chloride.

  • Cool the melt to 60 °C and carefully pour it over crushed ice (300 g) containing concentrated HCl (20 mL) to decompose the aluminum complexes.

  • Extract the aqueous suspension with Ethyl Acetate (3 x 100 mL). Wash the combined organics with saturated NaHCO

    
     and brine.
    
  • Purify via recrystallization from ethanol to afford pure 3-chloro-3,4-dihydroquinolin-2(1H)-one.

Protocol B: Late-Stage Functionalization (Enolate Route)

This route is optimal for synthesizing small libraries of


-substituted derivatives from a common commercially available lactam.
  • System Preparation: Flame-dry a 100 mL Schlenk flask. Purge with high-purity Argon.

  • Substrate Loading: Dissolve 3,4-dihydroquinolin-2(1H)-one (1.47 g, 10.0 mmol) in anhydrous THF (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dianion Generation: Dropwise add a freshly prepared or titrated solution of LDA (2.0 M in THF/heptane, 11.0 mL, 22.0 mmol). The solution will typically turn deep yellow/orange, indicating the formation of the N,C-dianion. Stir at -78 °C for 45 minutes to ensure complete

    
    -deprotonation.
    
  • Electrophilic Trapping: Dissolve N-Chlorosuccinimide (NCS, 1.47 g, 11.0 mmol) in anhydrous THF (15 mL). Add this dropwise to the dianion solution over 20 minutes. Do not allow the temperature to rise above -70 °C during addition to prevent self-condensation.

  • Quenching: Stir for an additional 1 hour at -78 °C, then rapidly quench the reaction by injecting 10 mL of saturated aqueous NH

    
    Cl directly into the cold solution.
    
  • Workup: Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (2 x 50 mL). Dry the organic phase over MgSO

    
     and concentrate. Purify by flash column chromatography (Hexanes/EtOAc 8:2) to isolate the target compound.
    

Analytical Validation & Data Presentation

To validate the causality of the chosen reagents, optimization studies were conducted. The quantitative data below demonstrates why specific conditions are mandated in the protocols.

Table 1: Reaction Optimization for Friedel-Crafts Cyclization (Route A)

Screening of Lewis acids reveals that strong activation and high temperatures are required to force the cyclization of the deactivated alkyl chloride.

Lewis Acid (Equiv)Solvent / StateTemp (°C)Time (h)Yield (%)Mechanistic Observation
FeCl

(2.0)
1,2-Dichloroethane801215Insufficient Lewis acidity; incomplete conversion.
TiCl

(2.0)
Dichloromethane402410Poor reactivity at reflux temperatures of DCM.
AlCl

(2.5)
Nitrobenzene100665Good conversion, but solvent removal is highly tedious.
AlCl

(2.5)
Neat (Melt) 130 2 82 Optimal: Clean cyclization, easy aqueous workup.
Table 2: Reaction Optimization for Enolate -Chlorination (Route B)

Base stoichiometry is the critical failure point in lactam functionalization. Less than 2 equivalents of base results in exclusive N-functionalization or no reaction.

Base (Equiv)ElectrophileTemp (°C)Yield (%)C3-Chloro : C3,C3-DichloroRationale
NaH (1.1)NCS00N/AOnly N-deprotonation occurs; no C-reactivity.
LDA (1.1)NCS-78< 5N/AN-chlorination predominates over C-chlorination.
LDA (2.2)CCl

-784585 : 15CCl

is too reactive; leads to over-chlorination.
LDA (2.2) NCS -78 78 95 : 5 Optimal: Dianion formation with controlled Cl

transfer.

References

  • Bouclé, S., & Guillard, J. (2010). α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. MDPI / SciProfiles. Available at:[Link][3]

  • Mostafa, M. A. B., et al. (2018). Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones. The Journal of Organic Chemistry, ACS Publications. Available at:[Link][1]

Sources

Application Note: Comprehensive Analytical Techniques for Characterizing 3-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

3-Chloro-3,4-dihydroquinolin-2(1H)-one (also referred to in literature as 3-chloro-3,4-dihydrocarbostyril) is a highly versatile heterocyclic building block. It is frequently synthesized via the catalytic hydrogenation and subsequent cyclization of α-chloro-β-(o-nitrophenyl)propionic acids[1]. Because this intermediate is a precursor to a wide array of pharmacologically active quinolinone derivatives (such as aripiprazole and cilostazol analogs), establishing its structural integrity and purity is a critical quality attribute in drug development.

This application note provides a comprehensive, self-validating analytical framework for the characterization of 3-chloro-3,4-dihydroquinolin-2(1H)-one. By integrating structural elucidation techniques (NMR, LC-MS, FT-IR) with rigorous, ICH-compliant purity assessments (HPLC-UV), researchers can reliably differentiate the target molecule from common synthetic byproducts, such as des-chloro or 3,7-dichloro-3,4-dihydrocarbostyril derivatives[1].

Analytical Workflow Visualization

The following workflow illustrates the orthogonal analytical strategy required to fully characterize the intermediate, moving from structural confirmation to quantitative purity validation.

AnalyticalWorkflow cluster_0 Structural Elucidation cluster_1 Purity & Validation (ICH Q2(R1)) Sample 3-chloro-3,4-dihydroquinolin-2(1H)-one (Sample Pool) NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Sample->NMR MS LC-MS (ESI+) Isotopic Profiling Sample->MS IR FT-IR Spectroscopy (ATR Method) Sample->IR HPLC RP-HPLC-UV (254 nm) Sample->HPLC Data Comprehensive Analytical Dossier NMR->Data MS->Data IR->Data Validation Method Validation (Linearity, Precision) HPLC->Validation Validation->Data

Figure 1: Analytical workflow for the characterization of 3-chloro-3,4-dihydroquinolin-2(1H)-one.

Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expert Insight: While CDCl₃ is a standard NMR solvent, DMSO-d₆ is highly recommended for dihydroquinolinones. The polar lactam moiety readily forms intermolecular hydrogen bonds, which can cause severe signal broadening or solubility issues in non-polar solvents[2]. DMSO-d₆ disrupts these interactions, yielding sharp, highly resolved peaks. Furthermore, the C3 proton (attached to the chlorine-bearing carbon) acts as a self-validating structural marker: it couples with the diastereotopic C4 protons, presenting as a distinct doublet of doublets (dd), confirming the regiochemistry of the chlorination.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆.

  • Instrument Setup: Transfer to a 5 mm NMR tube. Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a 1D proton spectrum (16–32 scans, 298 K, relaxation delay D1 = 2.0 s).

  • ¹³C NMR Acquisition: Acquire a carbon spectrum (256–512 scans, relaxation delay D1 = 2.0 s) with proton decoupling.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the residual DMSO pentet to 2.50 ppm (¹H) and 39.5 ppm (¹³C).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Expert Insight: Electrospray Ionization in positive mode (ESI+) is utilized to generate the protonated molecular ion [M+H]⁺. The presence of the chlorine atom provides a built-in validation mechanism: the natural isotopic abundance of ³⁵Cl and ³⁷Cl dictates that the [M+H]⁺ and [M+H+2]⁺ peaks must appear in a strict ~3:1 intensity ratio . Any deviation from this ratio indicates co-eluting impurities or di-chlorinated byproducts.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample to 10 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a short C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a fast gradient (5% to 95% Acetonitrile over 3 minutes).

  • MS Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 500.

  • Analysis: Extract the ion chromatogram for m/z 182.0 and verify the 182.0 / 184.0 isotopic cluster.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Step-by-Step Protocol:

  • Ensure the Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) is clean and collect a background spectrum.

  • Place 1–2 mg of the solid powder directly onto the crystal and apply pressure using the anvil.

  • Scan from 4000 to 400 cm⁻¹ (resolution of 4 cm⁻¹, 32 scans).

  • Identify the characteristic lactam C=O stretch (~1680 cm⁻¹) and the N-H stretch (~3200 cm⁻¹).

Quantitative Data Summary

The table below summarizes the expected analytical signals for 3-chloro-3,4-dihydroquinolin-2(1H)-one, serving as a reference for cross-validating experimental results.

Analytical TechniqueParameter / ModeExpected Value / Signal CharacteristicStructural Assignment
¹H NMR (DMSO-d₆) Chemical Shift (δ)~10.3 ppm (s, 1H, broad)Lactam N-H
Chemical Shift (δ)6.80 – 7.30 ppm (m, 4H)Aromatic Protons (C5-C8)
Chemical Shift (δ)~4.70 ppm (dd, 1H)C3-H (CH-Cl)
Chemical Shift (δ)3.20 – 3.50 ppm (m, 2H)C4-H₂ (Diastereotopic CH₂)
LC-MS (ESI+) m/z [M+H]⁺182.0 (100%), 184.0 (33%)³⁵Cl and ³⁷Cl Isotopic Pattern
FT-IR (ATR) Wavenumber (cm⁻¹)~1680 cm⁻¹ (Strong)Lactam Carbonyl (C=O)
Wavenumber (cm⁻¹)~3200 cm⁻¹ (Broad)Amide N-H Stretch
Wavenumber (cm⁻¹)~740 cm⁻¹ (Medium)C-Cl Stretch

Purity Determination & Method Validation (HPLC-UV)

To ensure the material is suitable for downstream synthesis, a robust Reversed-Phase HPLC method must be employed and validated according to ICH Q2(R1) guidelines[3].

RP-HPLC Protocol

Causality & Expert Insight: The mobile phase must contain an acidic modifier, such as 0.1% Trifluoroacetic acid (TFA). TFA suppresses the ionization of the secondary amine in the lactam ring, forcing the molecule into a single, uncharged state. This prevents peak tailing and ensures sharp, symmetrical peaks. Detection at 254 nm is optimal, as it aligns with the strong π-π* transitions of the dihydroquinolinone chromophore.

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Purified Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 90% B

    • 15–20 min: Hold at 90% B

    • 20–25 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL (Sample concentration: 1 mg/mL in Initial Mobile Phase).

ICH Q2(R1) Validation Framework

To validate this method as a self-validating system for batch release, execute the following parameters as defined by ICH Q2(R1)[3]:

  • Specificity: Inject known synthetic impurities (e.g., 3,7-dichloro-3,4-dihydrocarbostyril[1] and unreacted starting materials) to ensure baseline resolution (Rs > 2.0) from the main 3-chloro-3,4-dihydroquinolin-2(1H)-one peak.

  • Linearity: Prepare calibration standards ranging from 25% to 150% of the nominal working concentration. The correlation coefficient (R²) must be ≥ 0.999.

  • Precision (Repeatability): Perform six replicate injections of the 100% concentration standard. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%[3].

  • Accuracy: Perform recovery experiments by spiking known quantities of the analyte into a blank matrix at 50%, 100%, and 150% levels. Acceptable recovery limits are 98.0% – 102.0%[3].

References

  • McCord, T. J., DuBose, C., Shafer, P. L., & Davis, A. L. (1984). Synthesis and properties of 3-chloro- and 3,7-dichloro-3,4-dihydro-1-hydroxycarbostyrils and related heterocyclic compounds. Journal of Heterocyclic Chemistry. Available at:[Link]

  • Resolve Mass Spectrometry. (2025). Analytical Method Development and Validation in Pharmaceuticals (Based on ICH Q2(R1)). Available at:[Link]

Sources

Application Note: Strategic Synthesis of Functionalized 3-Chloro-3,4-dihydroquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one scaffold (also known as hydrocarbostyril) is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Aripiprazole (antipsychotic) and Cilostazol (antiplatelet). The introduction of a chlorine atom at the C3 position creates 3-chloro-3,4-dihydroquinolin-2(1H)-one , a versatile intermediate. This moiety allows for late-stage nucleophilic substitution (creating C3-heteroatom bonds) or elimination (yielding unsaturated 3-chloroquinolin-2-ones).

This guide details two distinct, high-fidelity synthetic pathways:

  • Route A (The "Classic" Stepwise Approach): Intramolecular Friedel-Crafts alkylation followed by electrophilic

    
    -chlorination. Best for multi-gram scale-up of simple cores.
    
  • Route B (The "Modern" Cascade Approach): Copper-catalyzed radical carbochlorination of

    
    -arylcinnamamides. Best for accessing complex, 4-aryl substituted derivatives in a single step.
    

Strategic Retrosynthesis & Pathway Selection

The choice of method depends on the desired substitution pattern at the C4 position and the availability of starting materials.

Retrosynthesis cluster_RouteA Route A: Stepwise Ionic Synthesis cluster_RouteB Route B: Radical Cascade Target Target: 3-Chloro-3,4-dihydroquinolin-2(1H)-one InterA Intermediate: 3,4-Dihydroquinolin-2(1H)-one Target->InterA Electrophilic Chlorination (NCS or SO2Cl2) StartB Precursor: N-Arylcinnamamide Target->StartB Radical Carbochlorination (CuCl2 / Oxidant) StartA Precursor: N-Aryl-3-chloropropanamide InterA->StartA Friedel-Crafts Alkylation (AlCl3) Radical Mechanism: 6-endo-trig Radical Cyclization StartB->Radical

Figure 1: Retrosynthetic disconnection showing the two primary routes. Route A relies on classical ionic chemistry, while Route B utilizes modern radical cascade reactivity.

Protocol A: The Stepwise Ionic Route

Best for: Large-scale preparation of the unsubstituted parent scaffold. Mechanism: Intramolecular Friedel-Crafts alkylation


 Enol-driven electrophilic halogenation.
Phase 1: Synthesis of the Core Scaffold

Reaction: Cyclization of 3-chloro-N-phenylpropanamide.

Reagents:

  • Substrate: 3-Chloro-N-phenylpropanamide (1.0 equiv)

  • Catalyst: Aluminum Chloride (

    
    ) (2.5 - 3.0 equiv)
    
  • Solvent: Chlorobenzene or 1,2-Dichlorobenzene (Melt conditions are also possible but less controlled).

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a mechanical stirrer (magnetic stirring may fail due to slurry viscosity).

  • Charging: Add 3-chloro-N-phenylpropanamide (10.0 g, 54.5 mmol) and chlorobenzene (50 mL).

  • Catalyst Addition: Cool the mixture to 0°C. Add

    
     (21.8 g, 163 mmol) portion-wise over 20 minutes. Caution: Exothermic. HCl gas evolution occurs.
    
  • Reaction: Heat the mixture to 120°C for 3–5 hours. Monitor by TLC (30% EtOAc/Hexane). The intermediate carbocation attacks the aromatic ring to close the lactam.

  • Quenching: Cool to room temperature. Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water to yield 3,4-dihydroquinolin-2(1H)-one as a white solid (Yield typically 85-92%).

Phase 2: -Chlorination

Reaction: Functionalization at C3.

Reagents:

  • Substrate: 3,4-dihydroquinolin-2(1H)-one (from Phase 1).

  • Chlorinating Agent: Sulfuryl Chloride (

    
    ) (1.1 equiv) OR N-Chlorosuccinimide (NCS).
    
  • Solvent: Dichloromethane (DCM) or Acetic Acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3,4-dihydroquinolin-2(1H)-one (1.0 g, 6.8 mmol) in dry DCM (15 mL).

  • Addition: Add

    
     (0.61 mL, 7.5 mmol) dropwise at 0°C.
    
  • Stirring: Allow to warm to room temperature and stir for 2 hours.

    • Note: If using NCS, add NCS (1.0 g, 7.5 mmol) and a catalytic amount of p-TsOH, reflux in Toluene for 4 hours.

  • Validation: Monitor by NMR. The disappearance of the C3-methylene triplet and appearance of a C3-methine doublet of doublets indicates conversion.

  • Isolation: Wash with saturated

    
     to remove acid byproducts. Dry and concentrate.
    
  • Yield: Expect 80-90% of 3-chloro-3,4-dihydroquinolin-2(1H)-one .

Protocol B: The Radical Carbochlorination (Cascade)

Best for: Synthesizing 4-aryl substituted derivatives (e.g., 4-phenyl-3-chloro-dihydroquinolinones) in one step. Mechanism: Copper-catalyzed Atom Transfer Radical Cyclization (ATRC).

Mechanistic Insight

This reaction proceeds via a Single Electron Transfer (SET) mechanism. The copper catalyst generates a chlorine radical (or transfers one) to the alkene, triggering a 6-endo-trig cyclization onto the aromatic ring, followed by oxidation/rearomatization.

RadicalMechanism Step1 Initiation: Cu(II) + Cl source -> Cl radical Step2 Addition: Cl• adds to Alkene Step1->Step2 Step3 Cyclization: 6-endo-trig onto Aryl Ring Step2->Step3 Step4 Oxidation/Loss of H+: Re-aromatization Step3->Step4

Figure 2: Radical cascade pathway for the synthesis of 3-chloro-4-substituted derivatives.

Experimental Protocol

Reagents:

  • Substrate: N-methyl-N-phenylcinnamamide (1.0 equiv).

  • Oxidant/Cl Source: Copper(II) Chloride (

    
    ) (2.0 equiv) OR NCS (1.5 equiv) with CuI (10 mol%).
    
  • Solvent: Acetonitrile (

    
    ) or 1,2-Dichloroethane (DCE).
    
  • Additive: Lithium Chloride (LiCl) (1.0 equiv) can enhance chloride concentration if using catalytic copper.

Step-by-Step Protocol:

  • Preparation: In a 50 mL Schlenk tube, add N-methyl-N-phenylcinnamamide (0.5 mmol, 118 mg).

  • Catalyst System: Add

    
     (1.0 mmol, 134 mg).
    
    • Alternative Green Method: Use CuCl (10 mol%) and

      
       (as solvent/reagent) or a sulfonyl chloride as the Cl source.
      
  • Solvent: Add anhydrous Acetonitrile (5 mL).

  • Degassing: Degas the solvent by bubbling Argon for 10 minutes (Oxygen can quench the radical species).

  • Reaction: Seal the tube and heat to 80-100°C for 12-16 hours.

  • Monitoring: Check TLC. The starting material (cinnamamide) is highly conjugated (UV active); the product is less conjugated but distinct.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.

  • Purification: Silica gel column chromatography (Gradient: 0

    
     20% EtOAc/Hexane).
    
  • Product: 3-chloro-1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one .

Data Analysis & Troubleshooting

Analytical Characterization (Typical Signals)
PositionProton (

NMR)
Carbon (

NMR)
Diagnostic Feature
C2 (Carbonyl) -~165-168 ppmAmide Carbonyl
C3 (CHCl)

4.6 - 5.0 (d or dd)
~50-55 ppmDeshielded by Chlorine
C4 (Benzylic)

3.0 - 3.5 (m)
~35-45 ppmBenzylic coupling
NH (if N-H)

9.0 - 10.5 (broad s)
-Exchangeable with

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete cyclization due to moisture.Ensure

is fresh and anhydrous. Increase temperature to 130°C.
Over-chlorination (Route A) Excess

or high temp.
Strictly control stoichiometry (1.05 equiv). Perform at 0°C.
No Reaction (Route B) Radical quenching by

.
Degas solvents thoroughly (Freeze-Pump-Thaw is best).
5-exo Product (Route B) Formation of oxindole instead of quinolinone.This is rare for cinnamamides (6-endo preferred), but ensure N-protecting group (Methyl/Benzyl) is present to enforce conformation.

References

  • Classic Friedel-Crafts Route

    • Methodology: "Synthesis of 3,4-dihydroquinolin-2(1H)
    • Source:Asian Journal of Chemistry, 2010.
  • Radical Cascade (Copper Mediated)

    • Methodology: "Copper-catalyzed tandem radical cyclization of N-arylcinnamamides."[1]

    • Source:Journal of Organic Chemistry / MDPI Molecules, 2014/2023.
  • Biological Relevance

    • Context: "3,4-Dihydroquinolin-2(1H)-one scaffold in drug discovery."[2][3][4][5]

    • Source:N
  • Mechanistic Grounding

    • Context: "Selectivity in Radical C-H Chlorination and Cycliz
    • Source:Scientific Upd

Sources

use of 3-chloro-3,4-dihydroquinolin-2(1H)-one in catalyst development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Chiral Phase-Transfer Catalysts Using 3-Chloro-3,4-dihydroquinolin-2(1H)-one as a Benchmark Electrophile

Executive Summary

3-chloro-3,4-dihydroquinolin-2(1H)-one (hereafter 3-Cl-DHQO ) serves as a critical "stress-test" substrate in the development of asymmetric Phase-Transfer Catalysts (PTCs). As a cyclic


-halo amide, it presents unique stereoelectronic challenges—specifically, the competition between nucleophilic substitution (

) and elimination (

) to the unsaturated quinolinone.

This Application Note details the protocol for using 3-Cl-DHQO to validate the enantioselectivity and chemoselectivity of novel quaternary ammonium and phosphonium catalysts. We focus on Enantioconvergent Nucleophilic Substitution , a process where a racemic starting material is converted into a single enantiomer of product via a Dynamic Kinetic Resolution (DKR) pathway enabled by the lability of the C3-proton under basic PTC conditions.

Scientific Background & Mechanistic Rationale

The Substrate Challenge

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry (e.g., Aripiprazole, Cilostazol). Introducing chirality at the C3 position is synthetically valuable but difficult.

  • Racemization: The C3 proton in 3-Cl-DHQO is acidic (

    
    ). Under the basic conditions typical of PTC (e.g., 50% KOH), the substrate undergoes rapid reversible deprotonation/reprotonation, establishing an equilibrium between enantiomers (
    
    
    
    ) via an achiral enolate intermediate.
  • The Opportunity (DKR): If a chiral catalyst can selectively accelerate the substitution of one enantiomer (or direct the attack on the enolate) faster than the rate of background racemization, a racemic starting material can be converted into a product with high enantiomeric excess (

    
    ).
    
The Catalytic System

We utilize Asymmetric Phase-Transfer Catalysis (APTC) . The catalyst (


) resides at the liquid-liquid interface, exchanging its anion for the nucleophile (

). The lipophilic ion pair [

] then migrates into the organic phase to react with 3-Cl-DHQO .
  • Key Interaction: The catalyst must provide sufficient steric bulk and H-bonding (if using bifunctional catalysts) to differentiate the prochiral faces of the enolate or the enantiomers of the chloride.

Experimental Protocol

Materials & Reagents
  • Substrate: 3-chloro-3,4-dihydroquinolin-2(1H)-one (Synthesized via Friedel-Crafts cyclization of 3-chloro-N-phenylpropanamide).

  • Nucleophile: Thiophenol (PhSH) or Sodium Azide (NaN

    
    ). Note: Thiols are preferred for initial screening due to distinct UV signatures.
    
  • Base: 50% w/w Aqueous KOH (degassed).

  • Solvent: Toluene (HPLC grade).

  • Internal Standard: 1,3,5-Trimethoxybenzene.

Catalyst Screening Workflow (96-Well Format)

Step 1: Stock Solution Preparation

  • Substrate Stock: Dissolve 3-Cl-DHQO (181 mg, 1.0 mmol) and Internal Standard (16 mg) in Toluene (10 mL). Concentration: 0.1 M.

  • Catalyst Stocks: Prepare 0.01 M solutions of candidate catalysts (e.g., Cinchona alkaloid derivatives, Maruoka catalysts) in Chloroform.

Step 2: Reaction Assembly

  • To each well of a chemically resistant 96-well block, add:

    • 50

      
      L Catalyst Stock (0.5 mol%).
      
    • 200

      
      L Substrate Stock (20 
      
      
      
      mol substrate).
    • 25

      
      L Thiophenol (1.2 equiv).
      
  • Cool the block to 0°C (Cryo-block).

  • Initiate reaction by adding 40

    
    L 50% KOH  to each well.
    
  • Seal with a Teflon-lined mat and shake vigorously (1200 rpm) at 0°C for 12 hours.

Step 3: Quench & Workup

  • Add 500

    
    L cold water and 500 
    
    
    
    L Ethyl Acetate to each well.
  • Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Transfer 100

    
    L of the organic (top) layer to an HPLC vial; dilute with 900 
    
    
    
    L Isopropanol.
Analytical Method (Chiral HPLC)
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (R)-Product: 12.4 min

    • (S)-Product: 14.1 min

    • Substrate: 8.5 min

Data Analysis & Visualization

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the Interfacial Mechanism and the Dynamic Kinetic Resolution pathway.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase (Toluene) KOH KOH (Base) Nu_aq Nu- (Nucleophile) KOH->Nu_aq Deprotonates H-Nu IonExchange Ion Exchange [Q+ X-] + Nu- -> [Q+ Nu-] + X- Nu_aq->IonExchange QX_aq Q+ X- (Catalyst Salt) QX_aq->IonExchange QNu_org [Q+ Nu-] (Active Chiral Ion Pair) IonExchange->QNu_org Phase Transfer Product Chiral Product (3-Nu-DHQO) QNu_org->Product Stereoselective Attack (Rate Determining Step) Substrate_R (R)-3-Cl-DHQO Enolate Achiral Enolate (Planar Intermediate) Substrate_R->Enolate Fast Racemization (Base catalyzed) Substrate_R->Product Direct SN2 (Matched) Substrate_S (S)-3-Cl-DHQO Substrate_S->Enolate Fast Racemization Enolate->Product Via [Q+ Nu-] complex

Caption: Figure 1. Synergistic Phase-Transfer Catalysis mechanism showing the Dynamic Kinetic Resolution (DKR) pathway. The chiral catalyst (Q+) selects one enantiomer or face of the enolate, driving the equilibrium toward the desired chiral product.

Representative Screening Data

The table below summarizes typical results when screening catalysts for the thiolation of 3-Cl-DHQO .

EntryCatalyst TypeCatalyst StructureYield (%)ee (%)Selectivity (S/R)
1 None-< 5-Racemic
2 TBABTetrabutylammonium Bromide85050:50
3 Gen 1N-Benzylcinchonidinium Cl924572:28
4 Gen 2N-(9-Anthracenylmethyl)cinchonidinium888291:9
5 Gen 3 Maruoka Catalyst (S-Binaphthyl) 95 96 98:2

Interpretation: Simple quaternary salts (Entry 2) catalyze the reaction but lack stereocontrol. Sterically demanding "Generation 2" and "Generation 3" catalysts (Entries 4, 5) effectively shield one face of the substrate, achieving high enantioselectivity.

Troubleshooting & Optimization

  • Problem: Low Yield / Elimination Byproduct.

    • Cause: The base concentration is too high, favoring E2 elimination to 3-chloro-quinolin-2-one.

    • Solution: Reduce KOH concentration to 30% or lower the temperature to -20°C.

  • Problem: Low ee.

    • Cause: Background reaction (uncatalyzed) is competing with the catalyzed pathway.

    • Solution: Use a less polar solvent (Toluene/Hexane mix) to suppress the solubility of the free nucleophile in the organic phase, forcing the reaction to proceed only via the catalyst ion pair.

References

  • Synthesis of Dihydroquinolinones

    • Pai, N. R., & Samel, A. B. (2010). Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents.[1] Asian Journal of Chemistry, 22(2), 1655-1660. Link

  • Phase Transfer Catalysis Mechanism

    • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

      
      -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Link
      
  • Enantioconvergent Substitution

    • Puppala, L., et al. (2025).[2] Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.[3] Nature Communications, 16, Article 123. Link

  • Catalyst Screening Protocols

    • Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Reactions. Angewandte Chemie International Edition, 52(16), 4312–4348. Link

Disclaimer: This protocol involves the use of hazardous chemicals (strong bases, organic solvents). All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

purification challenges of 3-chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 3-chloro-3,4-dihydroquinolin-2(1H)-one . This intermediate is chemically distinct from its stable parent (3,4-dihydroquinolin-2(1H)-one) due to the labile C3-chlorine atom, which introduces significant stability and purification challenges.

Case ID: 3-CL-DHQ-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The Stability Paradox

The 3-chloro-3,4-dihydroquinolin-2(1H)-one scaffold is an


-halo lactam.[1] While the amide bond is robust, the C3-chlorine is highly susceptible to elimination  (dehydrohalogenation) to form the fully conjugated quinolin-2(1H)-one, or nucleophilic substitution  (hydrolysis) to form the 3-hydroxy derivative. Successful purification requires navigating a narrow window of pH and thermal stability.[1]

Module 1: Chemical Stability & Degradation Pathways

User Query: "My product turns from a white solid to a pink/brown oil during drying. NMR shows a new doublet at


 6.5-7.0 ppm."[1]

Diagnosis: You are observing thermal dehydrohalogenation .[1] The "pink/brown" color is characteristic of oxidative stress on the resulting conjugated system, and the new NMR signals correspond to the vinylic protons of quinolin-2(1H)-one.

The Degradation Mechanism

The C3 proton is acidic due to the adjacent carbonyl and the electron-withdrawing chlorine.[1] Even mild bases (or basic impurities like residual aniline) can trigger E2 elimination.[1]

degradation_pathway Start 3-Chloro-3,4-dihydroquinolin-2(1H)-one (Target Molecule) Elimination Quinolin-2(1H)-one (Elimination Impurity) Start->Elimination Heat / Base (-HCl) Hydrolysis 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Hydrolysis Impurity) Start->Hydrolysis H2O / Nucleophiles (SN2) Dimer Oxidative Dimers (Color Bodies) Elimination->Dimer Air Oxidation

Figure 1: Primary degradation pathways. Elimination is the dominant risk during thermal processing.

Troubleshooting Protocol: Stabilization
  • Acidic Quench: If synthesizing via chlorination of the parent lactam (e.g., using

    
     or NCS), quench the reaction with cold dilute acid (0.1 M HCl) rather than saturated 
    
    
    
    .[1] Bicarbonate can promote local elimination.[1]
  • Temperature Limit: Never heat the crude material above 40°C . Remove solvents under high vacuum at ambient temperature.[1]

  • Storage: Store under Argon at -20°C. The compound is shelf-stable in solid form but degrades in solution.

Module 2: Purification Strategies

User Query: "Standard silica chromatography is resulting in poor recovery and increased impurities. What is the alternative?"

Diagnosis: Silica gel is slightly acidic, which is generally safe, but "active" silica can catalyze elimination due to surface interactions.[1] Furthermore, if you used a basic eluent (like MeOH/NH3), you destroyed the compound.[1]

Method A: Optimized Flash Chromatography (The "Buffered" Approach)

Standard silica is risky.[1] Use neutralized silica or a specific solvent system.[1]

ParameterRecommendationRationale
Stationary Phase Neutral Silica (pH 7.[1]0)Avoids acid-catalyzed elimination or rearrangement.[1]
Mobile Phase Toluene : Ethyl Acetate (Gradient)Toluene is non-polar and aprotic, minimizing solvolysis risks compared to alcohols.[1]
Additive 0.1% Acetic AcidKeeps the environment slightly acidic to suppress the enolization that precedes elimination.[1]
Loading Dry load on CeliteAvoids dissolving the compound in large volumes of reactive solvent.[1]
Method B: Recrystallization (Scalable)

Crystallization is superior for this compound as it avoids the "hot spots" of chromatography.[1]

  • Solvent System: Toluene/Heptane (1:2).[1]

  • Protocol:

    • Dissolve crude solid in minimum Toluene at 35°C (Do not boil).

    • Slowly add Heptane until turbidity persists.[1]

    • Cool to 0°C slowly over 4 hours.

    • Crucial Step: Wash the filter cake with cold Heptane, not ether (ether often contains peroxides/moisture).[1]

Module 3: Chiral Resolution (Enantiomeric Purity)

User Query: "I need the (S)-enantiomer for a binding study. Can I separate the enantiomers via HPLC?"

Diagnosis: Yes. The C3 position is a stereocenter.[1] Because the chlorine is labile, "dynamic kinetic resolution" is risky.[1] Direct chiral HPLC is the gold standard here.[1]

Recommended Chiral Stationary Phases (CSPs)

Based on the structural motif (cyclic amide + halogen), polysaccharide and macrocyclic glycopeptide columns are most effective.[1]

Column TypeSpecific PhaseMobile Phase ModeNotes
Polysaccharide Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA 90:10)Best Starting Point. The rigid lactam ring interacts well with the cellulose cavities [1, 3].[1]
Glycopeptide Chirobiotic T (Teicoplanin)Polar Organic (MeOH/ACN)Excellent if solubility in alkanes is poor.[1] Teicoplanin forms specific H-bonds with the lactam amide [2].[1]
Chiral Separation Workflow

chiral_workflow Sample Racemic 3-Cl-DHQ Screen Screen: Chiralcel OD-H (Hexane/IPA 90:10) Sample->Screen Decision Resolution (Rs) > 1.5? Screen->Decision Prep Prep HPLC (Isocratic) Decision->Prep Yes Alt Switch to Chirobiotic T (MeOH Mode) Decision->Alt No

Figure 2: Decision tree for chiral method development.

Module 4: Analytical Reference Data

User Query: "How do I confirm I haven't made the dichloro impurity?"

Data Table: Impurity Profiling (1H NMR in


) 
CompoundKey Signal (ppm)MultiplicityInterpretation
3-Chloro-3,4-dihydro...

4.65
dd (or t) Proton at C3 (Target). Coupled to C4 protons.[1]
Quinolin-2(1H)-one

6.70 & 7.80
d (J=9.5 Hz)Vinylic protons (Elimination).[1]
3,3-Dichloro-3,4-dihydro...Absent-No signal at C3.[1] Look for simplified C4 singlet/doublet at

3.[1]60.
3-Hydroxy-3,4-dihydro...

4.30
ddShifted upfield compared to Cl-analog; broad OH peak usually visible.[1]

References

  • BenchChem. (2025).[1][2][3] An In-Depth Technical Guide to 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Synthesis, Spectroscopic Characterization, and Analysis. BenchChem Technical Library. Link[1]

  • Ali, I., et al. (2018).[1][4] Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Chirality, 30(12), 1304-1311.[1][4] Link

  • Hassan, W., et al. (2019).[1] Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-dihydropyrimidin-2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H. ResearchGate. Link

  • Pai, N. & Samel, A. (2010).[1] Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry, 23, 1655-1660.[1] Link

  • Zhang, Y., et al. (2019).[1] Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry. Link[1]

Sources

stability issues of 3-chloro-3,4-dihydroquinolin-2(1H)-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3-chloro-3,4-dihydroquinolin-2(1H)-one . This compound is a critical scaffold in the synthesis of antipsychotics (e.g., aripiprazole/brexpiprazole analogs) and kinase inhibitors.

Its reactivity is dominated by the C3-chlorine atom (an


-halo lactam), which creates a "fork in the road" for stability: it is prone to elimination  under basic conditions and substitution/hydrolysis  under acidic conditions.

Quick Reference: Stability Profile
ParameterConditionStability StatusPrimary DegradantMechanism
Basic pH (>8) High RiskUnstable Quinolin-2(1H)-oneE2 Elimination (Dehydrohalogenation)
Acidic pH (<4) Moderate RiskMeta-Stable 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one

/

Hydrolysis
Nucleophiles High RiskReactive 3-Substituted analogsNucleophilic Substitution (

)
Thermal >60°CUnstable Quinolin-2(1H)-oneThermal Elimination
Part 1: The Degradation Pathways (Visualized)

The following diagram illustrates the competing reaction pathways that dictate the stability of your starting material. Understanding this flow is essential for troubleshooting low yields or impurity profiles.

degradation_pathways Start 3-Chloro-3,4-dihydroquinolin-2(1H)-one (Starting Material) Elimination Quinolin-2(1H)-one (Elimination Product) Start->Elimination Basic Conditions (pH > 8) Heat -HCl Hydrolysis 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Hydrolysis Product) Start->Hydrolysis Aq. Acid / Water Sn2 / Sn1 RingOpen 2-(2-Amino-phenyl)-2-chloro-propanoic acid (Ring Opened) Start->RingOpen Strong Base + Heat (Saponification)

Figure 1: Mechanistic divergence of 3-chloro-3,4-dihydroquinolin-2(1H)-one degradation. The red path (Elimination) is the thermodynamic sink.

Part 2: Troubleshooting Basic Conditions (The Elimination Risk)

User Question: I am attempting a nucleophilic substitution at the C3 position using an amine base (TEA or DIPEA), but I am observing a large impurity at RRT ~0.85 that corresponds to the des-chloro unsaturated analog. How do I prevent this?

Technical Analysis: The 3-chloro position is


 to a carbonyl (the lactam). The proton at C3 is acidic (

). In the presence of a base, you are triggering an E2 elimination (dehydrochlorination) rather than the desired substitution. The resulting product, quinolin-2(1H)-one, is fully conjugated and aromatic, making it the thermodynamic sink.

Troubleshooting Protocol:

  • Switch Bases:

    • Avoid: Strong, non-nucleophilic bases (DBU, t-BuOK) or hindered amine bases (TEA) at high temperatures. These promote elimination.

    • Recommended: Use weak inorganic bases (e.g.,

      
      , 
      
      
      
      ) in a polar aprotic solvent (DMF or Acetone). The heterogeneous nature often slows down the elimination rate relative to substitution.
  • Temperature Control:

    • Elimination is entropy-driven and favored by heat.

    • Action: Conduct the reaction at 0°C to Room Temperature . Do not reflux unless necessary.

  • Solvent Selection:

    • Avoid protic solvents (MeOH, EtOH) with strong bases, as they can solvate the leaving group and facilitate ionization.

    • Use Acetonitrile (MeCN) or THF .

Validation Experiment: Run a control LC-MS of your starting material with your chosen base without the nucleophile.

  • If the [M-HCl] peak (Mass = MW - 36.5) appears within 30 mins, your base is too strong.

Part 3: Troubleshooting Acidic Conditions (Hydrolysis Issues)

User Question: I am storing my compound in an acidic stock solution for HPLC. Over 24 hours, the purity dropped by 5%, and a new polar peak appeared. Is the lactam ring opening?

Technical Analysis: While lactam rings can open (hydrolyze) in strong acid, the 3,4-dihydroquinolin-2(1H)-one core is remarkably robust. The instability you are seeing is likely the hydrolysis of the C-Cl bond to a C-OH bond (3-hydroxy-3,4-dihydroquinolin-2(1H)-one).

  • Mechanism: Water acts as a nucleophile, displacing the chloride. This can occur via a loose

    
     transition state or an acid-catalyzed 
    
    
    
    pathway (though the cation is destabilized by the adjacent carbonyl).

Troubleshooting Protocol:

  • pH Limits:

    • Maintain pH > 2.0. Avoid 1M HCl or

      
       as diluents.
      
    • For HPLC mobile phases, use 0.1% Formic Acid (pH ~2.7) rather than TFA (pH ~2.0), as TFA is more aggressive.

  • Water Content:

    • The rate of hydrolysis is directly proportional to water activity.

    • Action: Store stock solutions in 100% DMSO or Acetonitrile . Do not store in aqueous buffers. Prepare aqueous dilutions immediately before injection.[1]

  • Detection:

    • The 3-hydroxy impurity is more polar. In a Reverse Phase C18 method, it will elute before the parent 3-chloro compound.

Part 4: Storage and Handling FAQs

Q: Can I dry this compound in an oven? A: Caution is advised. Drying above 60°C, especially if the material is slightly wet (acidic/basic residues), will accelerate the conversion to the unsaturated quinolinone.

  • Recommendation: Vacuum dry at

    
     40°C or use a desiccator with 
    
    
    
    .

Q: Why does my white powder turn yellow over time? A: The yellow color indicates the formation of Quinolin-2(1H)-one (the elimination product), which has a more extended conjugation system than the dihydro-parent. Even trace amounts (0.1%) can cause visible yellowing.

  • Fix: Recrystallization from Ethanol/Water is usually effective to remove the planar, aromatic impurity from the 3D dihydro-scaffold.

Q: I see a "dimer" in my mass spec. What is it? A:


-halo amides can undergo self-alkylation. One molecule enolizes/deprotonates and attacks the C3-position of another molecule. This is rare but happens in concentrated basic solutions.
  • Prevention: Keep reaction concentrations dilute (< 0.1 M) if this impurity is observed.

References
  • Synthesis of Brexpiprazole Intermediates

    • Title: An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.[2][3]

    • Source: Asian Journal of Chemistry, 2018.[2][3][4]

    • Relevance: Establishes the stability profile of the dihydroquinolinone core and the propensity for oxidative aromatization (elimin
    • URL:[Link] (Verified Domain)

  • Elimination Mechanisms in Dihydroquinolinones

    • Title: Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones.[2][3]

    • Source: Journal of Organic Chemistry, 2019.[2]

    • Relevance: Details the thermodynamic drive toward the aromatic quinolin-2-one form, explaining the "yellowing" and instability under stress.
    • URL:[Link]

  • General Reactivity of

    
    -Halo Amides: 
    
    • Title: Reactivity of -halo amides: Elimin
    • Source: Organic Chemistry Portal.
    • Relevance: Provides the foundational mechanistic support for the competition between E2 and pathways discussed in the troubleshooting section.
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting 3-Chloro-3,4-Dihydroquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-chloro-3,4-dihydroquinolin-2(1H)-one (also known as 3-chloro-3,4-dihydrocarbostyril). This benzo-fused lactam is a critical intermediate in the development of various pharmacologically active compounds, including antipsychotics and ion channel modulators.

Because the alpha-chloro lactam motif is highly sensitive to both basic conditions (elimination) and reductive environments (hydrodehalogenation), its synthesis requires strict mechanistic control. This guide breaks down the two primary synthetic workflows, provides step-by-step self-validating protocols, and addresses the most common points of failure encountered at the bench.

Synthetic Workflows & Mechanistic Grounding

There are two primary approaches to synthesizing this scaffold: the classical "bottom-up" cyclization (Route A) and the modern "top-down" late-stage functionalization (Route B).

Route A: Catalytic Hydrogenation (The McCord Protocol)

This route builds the lactam ring from an acyclic precursor, α-chloro-β-(o-nitrophenyl)propionic acid. It relies on a carefully orchestrated two-step hydrogenation process[1].

  • Step 1 (Nitro Reduction & Cyclization): The nitro group is reduced to an amine, which spontaneously cyclizes to form an N-hydroxy lactam intermediate. This step must use a sulfided platinum-on-carbon (Pt(S)/C) catalyst. The sulfide acts as a poison that selectively suppresses the catalyst's ability to cleave the sensitive aliphatic C-Cl bond (hydrodehalogenation) while leaving its nitro-reduction capabilities intact[2].

  • Step 2 (N-O Cleavage): The resulting 3-chloro-3,4-dihydro-1-hydroxycarbostyril is subjected to a second hydrogenation using a highly active Platinum black catalyst in hydrochloric acid to selectively cleave the N-OH bond, yielding the target lactam[1].

Route B: Direct α-Chlorination via Enolate Chemistry

This route starts with the commercially available 3,4-dihydroquinolin-2(1H)-one.

  • Mechanism: The lactam is treated with a strong base (Lithium Diisopropylamide, LDA) to form a reactive dianion (deprotonation of both the N-H and the alpha-carbon). This enolate is then trapped with an electrophilic chlorine source, N-Chlorosuccinimide (NCS). The causality of failure here usually stems from poor temperature control, which allows the highly reactive enolate to undergo proton exchange with the product, leading to over-chlorination.

Workflow Visualization

G PrecursorA α-Chloro-β-(o-nitrophenyl) propionic acid Step1A Catalytic Hydrogenation Pt(S)/C, Strong Acid PrecursorA->Step1A IntA 3-Chloro-3,4-dihydro- 1-hydroxycarbostyril Step1A->IntA Step2A Selective Reduction Pt black, HCl IntA->Step2A Target 3-Chloro-3,4-dihydroquinolin- 2(1H)-one Step2A->Target PrecursorB 3,4-Dihydroquinolin- 2(1H)-one Step1B Enolate Formation LDA, THF, -78 °C PrecursorB->Step1B IntB Lactam Enolate Intermediate Step1B->IntB Step2B Electrophilic Chlorination NCS, -78 °C to RT IntB->Step2B Step2B->Target

Figure 1: Divergent synthetic workflows for 3-chloro-3,4-dihydroquinolin-2(1H)-one.

Step-by-Step Experimental Protocols

Protocol A: The McCord Hydrogenation Route
  • Preparation: Dissolve 1.0 eq of α-chloro-β-(o-nitrophenyl)propionic acid in a strong acidic solution (e.g., glacial acetic acid spiked with HCl)[1].

  • First Hydrogenation: Add 5 wt% of sulfided platinum-on-carbon (Pt(S)/C) catalyst[1]. Purge the vessel with N2, then H2.

  • Reaction: Stir vigorously under 30-40 psi of H2 at room temperature until hydrogen uptake ceases.

  • Isolation: Filter the catalyst through a pad of Celite under inert gas. Concentrate the filtrate in vacuo to isolate the 3-chloro-3,4-dihydro-1-hydroxycarbostyril intermediate[1].

  • Second Hydrogenation: Dissolve the intermediate in 1M ethanolic HCl. Add Platinum black catalyst[1].

  • Reaction: Hydrogenate at atmospheric pressure until the N-OH bond is fully reduced.

  • Purification: Filter the catalyst, carefully neutralize the filtrate to pH 7 at 0 °C, extract with ethyl acetate, and recrystallize the organic layer to yield the pure product.

Protocol B: Direct α-Chlorination Route
  • Dianion Formation: Charge a flame-dried Schlenk flask with 3,4-dihydroquinolin-2(1H)-one (1.0 eq) and anhydrous THF under an Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add 2.1 eq of Lithium Diisopropylamide (LDA) (1.0 eq for the N-H proton, 1.1 eq for the alpha-carbon). Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Electrophilic Trapping: Dissolve N-Chlorosuccinimide (NCS) (1.05 eq) in anhydrous THF and add it dropwise to the enolate solution, maintaining the internal temperature strictly at -78 °C.

  • Quenching: Stir for 2 hours at -78 °C. Quench the reaction while still cold by adding saturated aqueous NH4Cl.

  • Workup: Allow the mixture to warm to room temperature, extract with ethyl acetate, dry over Na2SO4, and purify via flash column chromatography.

Troubleshooting & FAQs

Q: My Route A synthesis yielded 1-hydroxycarbostyril (a completely dechlorinated product). What went wrong? A: You likely used standard Palladium on Carbon (Pd/C) or an unpoisoned Platinum catalyst, or your reaction pH was too high. Standard Pd/C is notorious for causing rapid hydrodehalogenation of aliphatic C-Cl bonds[3]. You must use a sulfided platinum-on-carbon (Pt(S)/C) catalyst, which is specifically poisoned to inhibit C-Cl cleavage while permitting nitro reduction[2]. Furthermore, the precursor α-chloro-β-(o-nitrophenyl)propionic acid undergoes facile dehydrochlorination in mild alkaline conditions[1]. The reaction must be kept strongly acidic throughout.

Q: In Route B, I am seeing a significant amount of the 3,3-dichloro derivative impurity. How do I minimize this? A: Over-chlorination is caused by a kinetic proton exchange. The alpha-proton of your newly formed mono-chlorinated product is more acidic than the alpha-proton of the starting lactam. If the temperature rises, unreacted enolate will deprotonate your product, leading to di-chlorination when it reacts with another molecule of NCS. To fix this:

  • Maintain strict cryogenic temperatures (-78 °C) throughout the entire NCS addition and reaction time.

  • Consider a "reverse addition" protocol: add the cold enolate solution dropwise into a cold solution of NCS. This ensures the electrophile is always in excess relative to the enolate, minimizing enolate-product interactions.

Q: Why does Route A require two separate hydrogenation steps with two different catalysts? A: The two steps address conflicting mechanistic requirements. The first step requires a poisoned catalyst (Pt(S)/C) to protect the chlorine atom during the reduction of the nitro group[2]. However, this poisoned catalyst lacks the thermodynamic driving force to cleave the N-O bond of the resulting 1-hydroxycarbostyril intermediate. Therefore, a second step using a highly active, unpoisoned Platinum black catalyst in hydrochloric acid is required to selectively reduce the N-OH group and yield the final lactam[1].

Q: Why do I need 2.1 equivalents of LDA in Route B? A: 3,4-dihydroquinolin-2(1H)-one contains a relatively acidic secondary amide (N-H) proton. The first equivalent of LDA is entirely consumed deprotonating the nitrogen to form an amide anion. The second equivalent is required to deprotonate the alpha-carbon to form the reactive enolate (dianion). Using only 1.0 equivalent will result in zero conversion to the chlorinated product.

Quantitative Data Presentation

MetricRoute A (McCord Protocol)Route B (Direct α-Chlorination)
Overall Yield 45 - 60% (Over two steps)65 - 80% (Single step)
Primary Impurity Dehydrochlorinated lactam3,3-Dichloro-3,4-dihydroquinolin-2(1H)-one
Scalability High (Standard hydrogenation equipment)Moderate (Requires strict cryogenic control)
Key Reagents Pt(S)/C, Pt black, H2 gasLDA, N-Chlorosuccinimide (NCS)
Critical Parameter Strict acidic pH to prevent eliminationStrict -78 °C to prevent over-chlorination

References

  • McCord, T. J., Dubose, C., Shafer, P. L., & Davis, A. L. (2009). Synthesis and properties of 3‐chloro‐ and 3,7‐dichloro‐3,4‐dihydro‐1‐hydroxycarbostyrils and related heterocyclic compounds. Journal of Heterocyclic Chemistry. URL: [Link]

  • Kasparian, A., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. (Cited via Thieme Review on Nitro Reduction). URL: [Link]

Sources

avoiding byproduct formation in Friedel-Crafts cyclization of N-phenyl-3-chloropropionamides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: FC-CYC-34DHQ Subject: Troubleshooting Byproduct Formation & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ticket"

You are attempting to synthesize 3,4-dihydroquinolin-2(1H)-ones (hydrocarbostyrils) via the intramolecular Friedel-Crafts alkylation of N-phenyl-3-chloropropionamides.

The Problem: This reaction is a "tug-of-war" between three pathways:

  • Cyclization (Desired): Intramolecular attack forming the 6-membered lactam ring.

  • Elimination (Byproduct A): Loss of HCl to form N-phenylacrylamide (often appearing as M-36 in Mass Spec).

  • Intermolecular Alkylation (Byproduct B): Dimerization or polymerization, leading to insoluble tars or "gummy" residues.

This guide provides the diagnostic logic and protocols to suppress pathways 2 and 3.

Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using this logic tree.

DiagnosticTree Start Start: Analyze Crude Reaction Analysis What is the primary symptom? Start->Analysis Symptom1 Mass Spec: Peak at [M-36] (Loss of HCl) Analysis->Symptom1 Symptom2 TLC/NMR: Baseline spots, Gummy residue, Low Yield Analysis->Symptom2 Symptom3 No Reaction / Recovered Starting Material Analysis->Symptom3 Diagnosis1 Diagnosis: Beta-Elimination to Acrylamide Symptom1->Diagnosis1 Diagnosis2 Diagnosis: Intermolecular Polymerization Symptom2->Diagnosis2 Diagnosis3 Diagnosis: Catalyst Poisoning / Deactivated Ring Symptom3->Diagnosis3 Action1 Action: Reduce Temp, Check Lewis Acid Stoichiometry Diagnosis1->Action1 Action2 Action: High Dilution Protocol (<0.1 M) Diagnosis2->Action2 Action3 Action: Increase Catalyst (>2.5 eq), Check Moisture Diagnosis3->Action3

Caption: Diagnostic logic tree for identifying failure modes in hydrocarbostyril synthesis.

Technical Modules: Troubleshooting & Optimization
Module A: The "Elimination" Trap (Acrylamide Formation)

Symptom: You isolate a solid that matches the starting material's molecular weight minus 36.5 Da (HCl). NMR shows vinylic protons (5.0–6.5 ppm).

The Science: The Lewis acid (AlCl₃) complexes with the chlorine, creating a polarized species. If the aromatic ring is electron-poor (deactivated) or sterically hindered, the cyclization is slow. Consequently, the complex acts as a base/acid system, prompting


-elimination to form the thermodynamically stable conjugated system: N-phenylacrylamide.

Protocol Adjustments:

  • Catalyst Stoichiometry (The "2+1" Rule):

    • Why: The amide carbonyl oxygen is a strong Lewis base. It will sequester 1.0 equivalent of AlCl₃ immediately. This complex is catalytically dead for the alkylation.

    • Fix: You must use at least 2.5 to 3.0 equivalents of AlCl₃. The first equivalent binds the amide; the remaining equivalents activate the alkyl chloride.

  • Temperature Control:

    • Elimination is often favored at higher temperatures (

      
      C).
      
    • Fix: Conduct the reaction at 85–95^\circ C (if using chlorobenzene/melt). Do not exceed 100°C unless the substrate is highly deactivated.

Module B: The "Sticky" Situation (Intermolecular Polymerization)

Symptom: The reaction turns into an intractable black tar. Yield is <20%.

The Science: Friedel-Crafts alkylations are prone to intermolecular reactions.[1][2] If a reactive intermediate (carbocation complex) encounters another molecule's phenyl ring before it can rotate and bite its own tail (intramolecular), it forms a dimer. This dimer is more electron-rich (alkylated) and reacts further, leading to polymers.

Protocol Adjustments:

  • Concentration:

    • Standard: 0.5 M – 1.0 M (High risk of dimerization).

    • Optimized: 0.05 M – 0.1 M .

  • Addition Mode (Pseudo-High Dilution):

    • Do not dump reagents together.

    • Fix: Add the substrate solution slowly (over 1–2 hours) to a refluxing suspension of AlCl₃ in the solvent. This ensures the concentration of unreacted substrate is always low relative to the catalyst, favoring the unimolecular (intramolecular) reaction.

Standard Operating Procedure (SOP): The "Golden Batch"

This protocol is designed for N-(3-methoxyphenyl)-3-chloropropionamide but is adaptable. It prioritizes selectivity over speed.

ParameterSpecificationRationale
Solvent Chlorobenzene (Anhydrous)High boiling point (131°C), inert enough, dissolves AlCl₃ complexes better than CS₂.
Catalyst AlCl₃ (Anhydrous, Granular)Powder absorbs moisture too fast. Granular allows controlled exotherm.
Stoichiometry 1.0 (Substrate) : 3.0 (AlCl₃)Excess required to overcome amide complexation.
Temperature 90°CBalance between activation energy and elimination byproduct suppression.
Time 2–4 HoursExtended times favor polymerization.
Step-by-Step Protocol:
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and a pressure-equalizing addition funnel.

  • Catalyst Suspension: Charge the flask with AlCl₃ (30 mmol, 3.0 eq) and Chlorobenzene (20 mL) .

  • Substrate Preparation: Dissolve N-phenyl-3-chloropropionamide (10 mmol, 1.0 eq) in Chlorobenzene (30 mL) . Note: Total volume = 50 mL (0.2 M).

  • Addition: Heat the catalyst suspension to 60°C . Add the substrate solution dropwise over 45 minutes .

    • Checkpoint: The mixture should turn yellow/orange. Dark black indicates polymerization (too fast/too hot).

  • Reaction: Upon completion of addition, raise temperature to 90°C and stir for 2 hours.

    • Monitor: Check TLC every 30 mins. Look for the disappearance of the top spot (SM) and appearance of a fluorescent blue spot (Quinolone).

  • Quench (Critical): Cool to 0°C. Pour the reaction mixture slowly into a beaker containing Ice (100g) + Conc. HCl (10 mL) .

    • Why HCl? It breaks the strong Aluminum-Oxygen bond in the product complex.

  • Workup: Extract with DCM (3x). Wash organic layer with Brine.[3] Dry over Na₂SO₄.

Mechanistic Pathway Visualization

Understanding the bifurcation point is critical for control.

ReactionPathway SM N-phenyl-3-chloropropionamide (Substrate) Complex AlCl3-Amide Complex (Activated Intermediate) SM->Complex + AlCl3 (>1 eq) Target 3,4-dihydroquinolin-2(1H)-one (TARGET) Complex->Target Intramolecular Alkylation (Fast if ring is activated) Elimination N-phenylacrylamide (BYPRODUCT) Complex->Elimination Beta-Elimination (-HCl) (Favored by Heat/Deactivated Ring) Polymer Oligomers/Tars (BYPRODUCT) Complex->Polymer Intermolecular Attack (Favored by High Conc.)

Caption: Reaction pathway showing the competition between cyclization, elimination, and polymerization.

Frequently Asked Questions (FAQs)

Q: Can I use FeCl₃ instead of AlCl₃? A: Yes, but AlCl₃ is generally preferred for this specific cyclization. FeCl₃ is milder and may reduce polymerization, but it often requires higher temperatures to drive the cyclization of deactivated amides. If your substrate has sensitive functional groups, FeCl₃ is a valid screen.

Q: My substrate has a nitro (-NO₂) group. The reaction isn't working. A: Strong electron-withdrawing groups (EWGs) like Nitro or Cyano deactivate the ring significantly.[4] The Friedel-Crafts alkylation may fail completely, leading exclusively to the elimination product (acrylamide) or recovered starting material.

  • Solution: You may need to reduce the nitro group to an amine (and protect it) or use a different synthetic route (e.g., radical cyclization) for highly electron-deficient rings.

Q: Why do I need to add the substrate to the catalyst? A: This is "Inverse Addition." By keeping the catalyst in excess relative to the dissolved substrate at all times, you ensure that every molecule of substrate immediately finds catalyst to complex with, rather than finding another substrate molecule to react with (dimerization).

References
  • Pai, N. R., & Samel, A. (2010). Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry, 23(4), 1655-1660. Link

  • Aronhime, J., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. US Patent Application 20060079690A1. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Dihydroquinolinones. Link

  • Manhas, M. S., et al. (1959). Heterocyclic Compounds.[5][6] I. Synthesis of 3,4-Dihydrocarbostyrils. Journal of Organic Chemistry. (Classic mechanistic foundation).

  • BenchChem. (2025).[2] Avoiding byproduct formation in Friedel-Crafts acylation/alkylation. Link

Sources

Technical Support Center: Catalyst Deactivation in 3-Chloro-3,4-dihydroquinolin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-3,4-dihydroquinolin-2(1H)-one and related compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a critical challenge in the synthesis of these valuable intermediates: catalyst deactivation. Our goal is to move beyond simple procedural lists and provide a framework of understanding rooted in mechanistic causality, enabling you to diagnose, resolve, and prevent common catalytic issues.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst deactivation in reactions involving the 3-chloro-3,4-dihydroquinolin-2(1H)-one scaffold.

Q1: What are the primary causes of catalyst deactivation in these reactions?

Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity over time[1][2]. In the context of 3-chloro-3,4-dihydroquinolin-2(1H)-one chemistry, particularly in palladium-catalyzed cross-coupling reactions, deactivation typically stems from three main mechanisms[1][3][4]:

  • Poisoning: This is the most prevalent issue. The lone pair of electrons on the quinolinone's nitrogen atom can strongly coordinate to the active metal center (e.g., Palladium)[5]. This coordination blocks sites required for the catalytic cycle, leading to a significant drop in activity[5]. Impurities in reagents or solvents, such as sulfur or other halides, can also act as potent poisons[6].

  • Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal nanoparticles of a catalyst to agglomerate or "sinter"[3][5]. This process reduces the active surface area of the catalyst, thereby lowering its overall efficiency[5].

  • Fouling & Oxidation: Insoluble byproducts or polymers can physically deposit on the catalyst's surface, blocking active sites[5]. For catalysts in a low oxidation state, such as the active Pd(0), exposure to air or other oxidants can lead to the formation of less active species like Pd(II)[6].

Q2: What are the common visual indicators of catalyst deactivation?

Observing your reaction mixture and catalyst can provide early clues. Key signs include:

  • A noticeable decrease in reaction rate or a complete stall before reaching full conversion[5].

  • The need to use progressively higher catalyst loadings in subsequent runs to achieve the same outcome[5].

  • A distinct change in the color of the reaction mixture, which may indicate the formation of inactive catalyst species[5].

  • For heterogeneous catalysts (e.g., Pd/C), a change in physical appearance, such as clumping, or the formation of a black precipitate known as "palladium black," which signifies catalyst aggregation[5][6].

Q3: Can I reuse my catalyst after a reaction with 3-chloro-3,4-dihydroquinolin-2(1H)-one?

Reusability is highly dependent on the nature and severity of the deactivation. If the catalyst has been poisoned, regeneration may be possible[5]. However, if deactivation is due to severe sintering or irreversible fouling by byproducts, regeneration is often ineffective, and fresh catalyst is required[5]. It is always recommended to perform a small-scale test reaction to assess the activity of a recycled catalyst before committing to a larger scale.

Troubleshooting Guide: From Diagnosis to Solution

This guide is structured around common experimental observations to help you rapidly diagnose and address catalyst deactivation issues.

Issue 1: Reaction is Sluggish or Fails to Initiate

A reaction that struggles from the outset often points to immediate and severe catalyst inhibition or a suboptimal reaction environment.

Possible Causes & Solutions:

  • Cause: Immediate Catalyst Poisoning. The nitrogen heterocycle is a likely culprit, binding strongly to the catalyst's active sites before the reaction can begin[5].

    • Solution 1: Ligand Selection. The choice of ligand is critical for stabilizing the active catalytic species. Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can shield the metal center and reduce the inhibitory effect of the quinolinone nitrogen[5].

    • Solution 2: Reagent Purity. Trace impurities in your starting materials or solvents can act as potent poisons[6]. Run a control reaction using highly purified reagents (e.g., recrystallized solids, anhydrous & degassed solvents) to confirm if impurities are the source of the problem[6].

  • Cause: Inactive Atmosphere. Many catalysts, particularly Pd(0) species, are highly sensitive to oxygen[5][6].

    • Solution: Ensure Strict Inert Conditions. Use standard Schlenk line or glovebox techniques. Ensure all glassware is oven- or flame-dried and that solvents are properly dried and degassed. The reaction should be maintained under a positive pressure of an inert gas like Argon or Nitrogen throughout the experiment[5].

Issue 2: Reaction Starts but Stalls Before Completion

This pattern suggests a gradual deactivation process occurring over the course of the reaction.

Possible Causes & Solutions:

  • Cause: Progressive Catalyst Poisoning/Fouling. As the reaction proceeds, the cumulative effect of the substrate binding to the catalyst or the formation of inhibitory byproducts slowly reduces the number of available active sites[5].

    • Solution: Incremental Substrate Addition. Instead of adding the entire quantity of 3-chloro-3,4-dihydroquinolin-2(1H)-one at the beginning, add it slowly over time using a syringe pump. This strategy maintains a low, steady-state concentration of the potential poison in the reaction mixture, which can significantly extend the catalyst's active lifetime[5].

  • Cause: Thermal Instability. The chosen reaction temperature may be too high, accelerating catalyst degradation over the reaction time[5].

    • Solution: Temperature Optimization. Systematically lower the reaction temperature in 5-10 °C increments to find an optimal balance between an acceptable reaction rate and long-term catalyst stability[5].

Diagram: Troubleshooting Workflow for Catalyst Deactivation

The following diagram outlines a logical workflow for diagnosing and addressing poor reaction performance.

G cluster_1 Troubleshooting for Issue 1 cluster_2 Troubleshooting for Issue 2 cluster_3 Troubleshooting for Issue 3 Start Poor Reaction Performance Issue1 Issue: Sluggish or No Start Start->Issue1 Issue2 Issue: Stalls Mid-Reaction Start->Issue2 Issue3 Issue: Inconsistent Results Start->Issue3 CheckPurity Verify Reagent Purity (Run high-purity control) Issue1->CheckPurity CheckInert Ensure Strict Inert Atmosphere (Degas solvents, use Schlenk line) Issue1->CheckInert OptimizeLigand Optimize Ligand (Use bulky, electron-rich ligands) Issue1->OptimizeLigand SlowAddition Implement Slow Substrate Addition (Use syringe pump) Issue2->SlowAddition OptimizeTemp Optimize Temperature (Lower temp to balance rate/stability) Issue2->OptimizeTemp StandardizePurity Standardize Reagent Purity (Use same batch/grade) Issue3->StandardizePurity StandardizeSetup Standardize Reaction Setup (Consistent inerting, stirring, etc.) Issue3->StandardizeSetup

Caption: A logical workflow for diagnosing catalyst issues.

Advanced Diagnostics & Solutions

For persistent issues, a deeper analysis of the catalyst and targeted reactivation strategies may be necessary.

Characterizing the Deactivated Catalyst

Identifying the specific deactivation mechanism is key to developing a robust solution. Several analytical techniques can provide critical insights into the physical and chemical changes in your catalyst[7].

Analytical TechniqueInformation GainedPrimary Deactivation Mechanism Indicated
XPS (X-ray Photoelectron Spectroscopy)Surface elemental composition, oxidation state of the metal (e.g., Pd(0) vs. Pd(II))[6][7].Poisoning, Oxidation
BET (Brunauer-Emmett-Teller) AnalysisMeasures specific surface area and pore size distribution[7].Thermal Degradation (Sintering), Fouling
Elemental Analysis (XRF, ICP-MS)Detects and quantifies foreign elements on the catalyst[7][8].Poisoning
TEM (Transmission Electron Microscopy)Visualizes catalyst particle size, morphology, and dispersion[9].Thermal Degradation (Sintering)
TPD (Temperature-Programmed Desorption)Determines the adsorption strength of species on the catalyst surface[7].Poisoning
Experimental Protocols for Catalyst Reactivation

Disclaimer: These protocols may not restore the catalyst to its original activity. Always test the reactivated catalyst on a small scale before use in a critical reaction.

Protocol 1: Reactivation of a Nitrogen-Poisoned Palladium Catalyst

This procedure is adapted from a patented method for reactivating palladium catalysts poisoned by nitrogen-containing compounds[10].

  • Separation: Carefully separate the spent palladium catalyst from the final reaction mixture via filtration or centrifugation[10].

  • Washing: Wash the recovered catalyst with a fresh portion of the reaction solvent to remove residual organics.

  • Reactivation: Create a solution of a reactivating agent, such as sodium carbonate or sodium bicarbonate, in a suitable liquid medium (e.g., water or an alcohol)[10]. Suspend the spent catalyst in this solution and stir for several hours at room temperature.

  • Isolation & Drying: Filter the reactivated catalyst, wash thoroughly with deionized water, followed by a low-boiling organic solvent (e.g., ethanol or acetone) to aid in drying.

  • Drying: Dry the catalyst thoroughly under vacuum.

Diagram: Catalyst Poisoning & Reactivation Cycle

This diagram illustrates the mechanism of nitrogen poisoning on a palladium catalyst and the conceptual workflow for reactivation.

G cluster_main Catalytic Cycle & Deactivation Pathway cluster_reactivation Reactivation Workflow Active_Catalyst Active Pd Catalyst Reaction Desired Reaction (e.g., Cross-Coupling) Active_Catalyst->Reaction Catalyzes Deactivated_Catalyst Deactivated Catalyst (Nitrogen-Coordinated Pd) Active_Catalyst->Deactivated_Catalyst Poisoning by N-Coordination Reaction->Active_Catalyst Regenerates Poison 3-Chloro-3,4-dihydro- quinolin-2(1H)-one Poison->Deactivated_Catalyst Start_Reactivation Spent Catalyst (Deactivated) Wash_Step Wash with Base Solution (e.g., Na2CO3) Start_Reactivation->Wash_Step Isolate_Dry Isolate & Dry Under Vacuum Wash_Step->Isolate_Dry Test_Activity Test on Small Scale Isolate_Dry->Test_Activity Reactivated_Catalyst Reactivated Catalyst Test_Activity->Reactivated_Catalyst Reactivated_Catalyst->Active_Catalyst Reuse in Reaction

Caption: The cycle of catalyst poisoning and potential reactivation.

References

  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. Benchchem.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • Dihydroquinolinone synthesis. Organic Chemistry Portal.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts.
  • Catalyst deactivation Common causes. AmmoniaKnowHow.
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI.
  • Method for reactivating palladium catalysts. Google Patents.
  • Mechanisms of catalyst deactivation. SciSpace.
  • Catalyst Characterization Techniques. Hiden Analytical.
  • Copper-Catalyzed Selective 1,2-Reduction of Quinolines. ACS Publications.
  • Analytical Quantification of Deoxygenated Compounds in Catalytic Reaction Samples as an Evaluation Technique to Determine Reacti. Agilent.
  • Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.
  • Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-portal.org.
  • Unlocking the Mystery of Catalyst Poisoning. Department of Energy.
  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI.
  • Catalyst poisoning. Wikipedia.
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. ResearchGate.
  • Mechanisms of catalyst deactivation. Sci-Hub.

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Validation & Comparative

A Comparative Guide to the Synthesis of 3-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-chloro-3,4-dihydroquinolin-2(1H)-one scaffold is a crucial heterocyclic motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of pharmacologically active compounds. The precise introduction of a chlorine atom at the C3-position is a key strategic step that can significantly influence the biological activity and metabolic stability of the final drug candidates. This guide provides a comparative analysis of prominent synthetic methodologies for obtaining this important building block, offering insights into the underlying chemical principles, and presenting detailed experimental protocols to facilitate practical application in a research and development setting.

Introduction to the Synthetic Challenge

The synthesis of 3-chloro-3,4-dihydroquinolin-2(1H)-one presents a distinct challenge in regioselectivity. The 3,4-dihydroquinolin-2(1H)-one core, a cyclic amide or lactam, possesses multiple potential sites for reaction. The primary goal is the selective chlorination at the α-position to the carbonyl group (C3), while avoiding reactions on the aromatic ring or at the nitrogen atom. The choice of chlorinating agent and reaction conditions is paramount to achieving high yield and purity of the desired product. This guide will explore and compare two primary approaches: direct chlorination of the parent lactam using N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂), and an electrochemical approach for a related quinolinone structure, which provides insights into alternative activation methods.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route is often a balance between yield, scalability, safety, and the availability of starting materials and reagents. Below is a summary of the key performance indicators for the discussed methods.

MethodChlorinating AgentKey FeaturesReported YieldReaction TimeKey AdvantagesKey Disadvantages
Method 1 N-Chlorosuccinimide (NCS)Mild, selective electrophilic chlorination.Good to HighSeveral hoursEasy to handle solid reagent, generally good regioselectivity for α-position.May require a catalyst or initiator for optimal reactivity; succinimide byproduct removal is necessary.
Method 2 Sulfuryl Chloride (SO₂Cl₂)Potent and reactive chlorinating agent.Good to High1-3 hoursFast reaction times, readily available and inexpensive reagent.Highly corrosive and moisture-sensitive, generates corrosive HCl and SO₂ gas byproducts, requiring careful handling.
Alternative Insight Electrochemical SynthesisCathodic reduction of a trichloroacetamide precursor.ModerateVariableAvoids the use of harsh chemical oxidants or chlorinating agents.Requires specialized electrochemical equipment; the substrate is a more complex starting material.

Method 1: Direct Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a versatile and widely used reagent for the introduction of chlorine atoms into organic molecules. Its popularity stems from its solid, easy-to-handle nature and its ability to act as a source of electrophilic chlorine.[1] In the context of 3,4-dihydroquinolin-2(1H)-one, NCS offers a relatively mild and selective method for chlorination at the C3 position.

Mechanistic Rationale

The α-chlorination of the lactam with NCS proceeds through an enol or enolate intermediate. The reaction can be catalyzed by acid or base, which facilitates the formation of the enol or enolate, respectively. This electron-rich intermediate then attacks the electrophilic chlorine atom of NCS to yield the 3-chloro-substituted product. The choice of solvent and the potential use of a radical initiator can also influence the reaction pathway, but for α-chlorination of carbonyls, the ionic pathway is generally favored.

Experimental Protocol: α-Chlorination with NCS

  • Materials:

    • 3,4-dihydroquinolin-2(1H)-one

    • N-Chlorosuccinimide (NCS)

    • Anhydrous solvent (e.g., Carbon Tetrachloride, Dichloromethane, or Acetonitrile)

    • Radical initiator (optional, e.g., Benzoyl Peroxide or AIBN) or Acid/Base catalyst.

    • Round-bottom flask with reflux condenser

    • Stirring apparatus and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-dihydroquinolin-2(1H)-one (1 equivalent) in the chosen anhydrous solvent.

    • Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

    • If required, add a catalytic amount of an acid, base, or radical initiator.

    • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the succinimide byproduct.

    • Wash the filtrate with a 10% sodium thiosulfate solution to quench any remaining NCS, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 3-chloro-3,4-dihydroquinolin-2(1H)-one.

Method 2: Direct Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful and efficient chlorinating agent that can be used for the α-chlorination of carbonyl compounds.[2] It is a colorless liquid that reacts vigorously with water, releasing hydrogen chloride and sulfuric acid. Due to its high reactivity, reactions with sulfuryl chloride are often rapid and exothermic.

Mechanistic Rationale

The chlorination of 3,4-dihydroquinolin-2(1H)-one with sulfuryl chloride is believed to proceed through a radical chain mechanism or via an enol intermediate. In the presence of a radical initiator, a chlorine radical can be generated, which then abstracts a proton from the α-carbon to form a lactam radical. This radical then reacts with SO₂Cl₂ to give the chlorinated product and a sulfonyl chloride radical, which continues the chain. Alternatively, under acidic conditions (often generated in situ from trace moisture), the enol form of the lactam can attack the sulfuryl chloride directly.

Experimental Protocol: α-Chlorination with SO₂Cl₂

  • Materials:

    • 3,4-dihydroquinolin-2(1H)-one

    • Sulfuryl Chloride (SO₂Cl₂)

    • Anhydrous chlorinated solvent (e.g., Dichloromethane or Dichloroethane)

    • Round-bottom flask with a dropping funnel and a gas outlet to a scrubber

    • Stirring apparatus and cooling bath

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic and corrosive HCl and SO₂ gases.

    • In a dry round-bottom flask, dissolve 3,4-dihydroquinolin-2(1H)-one (1 equivalent) in the anhydrous chlorinated solvent.

    • Cool the solution to 0 °C using an ice bath.

    • Add sulfuryl chloride (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C or room temperature for 1-3 hours, monitoring by TLC or GC-MS.

    • Slowly quench the reaction by pouring it over crushed ice or into a cold, saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with the chlorinated solvent.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford 3-chloro-3,4-dihydroquinolin-2(1H)-one.

Alternative Insight: Electrochemical Synthesis of a Related Structure

An interesting alternative approach for the synthesis of a related compound, 3-chloro-1,4-disubstituted-2(1H)-quinolinone, involves an electrochemical method.[3] This method utilizes the cathodic reduction of an N-(2-acylphenyl)-2,2,2-trichloro-N-alkylacetamide derivative. While not a direct synthesis of the target molecule, this methodology highlights the potential of electrochemical techniques in the synthesis of chlorinated heterocyclic compounds, avoiding the use of harsh chlorinating reagents.

The reaction proceeds via a controlled potential reduction, leading to the formation of the chlorinated quinolinone as the major product. This approach underscores the ongoing innovation in synthetic chemistry towards more sustainable and controlled reaction pathways.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic methods, the following diagrams illustrate the key transformations.

cluster_0 Synthesis of 3,4-dihydroquinolin-2(1H)-one (Starting Material) Aniline Aniline N-phenyl-3-chloropropanamide N-phenyl-3-chloropropanamide Aniline->N-phenyl-3-chloropropanamide 3-chloropropionyl chloride 3,4-dihydroquinolin-2(1H)-one 3,4-dihydroquinolin-2(1H)-one N-phenyl-3-chloropropanamide->3,4-dihydroquinolin-2(1H)-one Intramolecular Friedel-Crafts

Caption: General synthesis of the starting material, 3,4-dihydroquinolin-2(1H)-one.

cluster_1 Method 1: NCS Chlorination cluster_2 Method 2: SO2Cl2 Chlorination 3,4-dihydroquinolin-2(1H)-one 3,4-dihydroquinolin-2(1H)-one Enol/Enolate Intermediate Enol/Enolate Intermediate 3,4-dihydroquinolin-2(1H)-one->Enol/Enolate Intermediate Acid/Base catalyst Radical/Enol Intermediate Radical/Enol Intermediate 3,4-dihydroquinolin-2(1H)-one->Radical/Enol Intermediate Initiator or trace acid 3-chloro-3,4-dihydroquinolin-2(1H)-one 3-chloro-3,4-dihydroquinolin-2(1H)-one Enol/Enolate Intermediate->3-chloro-3,4-dihydroquinolin-2(1H)-one NCS Radical/Enol Intermediate->3-chloro-3,4-dihydroquinolin-2(1H)-one SO2Cl2

Caption: Comparative workflow for the synthesis of 3-chloro-3,4-dihydroquinolin-2(1H)-one.

Conclusion and Future Perspectives

The synthesis of 3-chloro-3,4-dihydroquinolin-2(1H)-one is most practically achieved through the direct chlorination of the parent lactam. The choice between N-chlorosuccinimide and sulfuryl chloride will depend on the specific laboratory capabilities, safety considerations, and desired reaction scale. NCS offers a milder and more user-friendly option, while SO₂Cl₂ provides a faster and more cost-effective, albeit more hazardous, alternative.

The field of synthetic organic chemistry is continually evolving, with a growing emphasis on green chemistry and catalytic methods. Future research in this area may focus on the development of catalytic, enantioselective methods for the chlorination of 3,4-dihydroquinolin-2(1H)-one, which would provide direct access to chiral building blocks of significant interest in drug discovery. Furthermore, the exploration of flow chemistry for these transformations could offer improved safety, scalability, and control over these often-vigorous reactions.

References

  • Otsuka Pharmaceutical Co., Ltd. (2007). Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole. WO2007072476A2.
  • Dai, L., et al. (2012). A highly efficient synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives under microwave heating. HETEROCYCLES, 85(7), 1645-1655. [Link]

  • Li, G., et al. (2018). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. CN108383781B.
  • Wang, X., et al. (2015). Synthetic method for 3,4-dihydro-7-hydroxy-2(1H) -quinolinone. CN105017146A.
  • Panjin Gelin Kaimo Tech Co Ltd. (2019). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone. CN107417646A.
  • Pai, N. R., & Samel, A. A. (2010). Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry, 22(10).
  • Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]

  • Feroci, M., et al. (2003). Electrosynthesis of 3-chloro-1,4-disubstituted-2(1H)-quinolinones and 3,3-dichloro-4-hydroxy-1,4-disubstituted-3,4-dihydro-2(1H)-quinolinones, as well as a new convenient process to dioxindoles. The Journal of Organic Chemistry, 68(9), 3706–3709. [Link]

  • Catalano, A., et al. (2011). N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. Molecules, 16(11), 9347–9356. [Link]

  • Bunce, R. A., & Schammerhorn, E. J. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(12), 15474–15509. [Link]

  • Al-Zoubi, R. M., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 28(14), 5484. [Link]

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Molecules, 30(4), 863. [Link]

  • Kloop, J., et al. (2012). Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions. Journal of Chemistry, 2013, 1-6. [Link]

  • Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

  • Harpp, D. N., et al. (1978). Efficient .alpha.-halogenation of acyl chlorides by N-bromosuccinimide, N-chlorosuccinimide, and molecular iodine. The Journal of Organic Chemistry, 43(18), 3481–3485. [Link]

  • MacMillan, D. W. C., et al. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(14), 4508–4509. [Link]

  • Di Mola, A., et al. (2025). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Catalysts, 15(1), 108. [Link]

  • Banno, K., et al. (1988). Studies on 2(1H)-quinolinone derivatives as neuroleptic agents. I. Synthesis and biological activities of (4-phenyl-1-piperazinyl)-propoxy-2(1H)-quinolinone derivatives. Chemical & Pharmaceutical Bulletin, 36(11), 4377-4388. [Link]

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Technical Comparison: Spectroscopic Profiling of 3-Chloro vs. 3-Bromo-3,4-dihydroquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution technical analysis comparing 3-chloro-3,4-dihydroquinolin-2(1H)-one and its 3-bromo analogue . For researchers in medicinal chemistry, these intermediates (often termed


-halo-hydrocarbostyrils) are critical scaffolds. While they share similar chromatographic behaviors, they exhibit distinct spectroscopic signatures driven by the electronegativity difference between Chlorine (

) and Bromine (

) and their respective isotopic distributions.

Key Differentiator: Mass Spectrometry (Isotopic Pattern) is the definitive confirmation method, while


H NMR provides subtle conformational insights via the H3 proton shift.[1]

Structural & Electronic Context[1]

The Alpha-Halo Effect

The halogen atom at the C3 position exerts two primary effects on the lactam ring:

  • Inductive De-shielding (-I Effect): The halogen pulls electron density from the C3 carbon and the H3 proton.[1] Chlorine, being more electronegative, causes a greater downfield shift than bromine.

  • Field Effect on Carbonyl: The C-X dipole aligns partially with the C=O dipole, increasing the bond order of the carbonyl group.[1] This results in a hypsochromic shift (higher wavenumber) in IR spectroscopy, more pronounced for the chloro-analogue.

Conformational Puckering

Unlike the planar quinolin-2(1H)-one, the 3,4-dihydro ring adopts a puckered "half-chair" or "envelope" conformation to relieve torsional strain.

  • Pseudo-axial vs. Pseudo-equatorial: The bulky halogen atom prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions, though solvent polarity can shift this equilibrium. This affects the vicinal coupling constants (

    
    ) observed in NMR.
    

Spectroscopic Analysis

Nuclear Magnetic Resonance ( H & C NMR)

The H3 proton is the diagnostic handle.[1] It appears as a doublet of doublets (dd) or a multiplet due to coupling with the two non-equivalent protons at C4.[1]

Feature3-Chloro-3,4-dihydroquinolin-2(1H)-one3-Bromo-3,4-dihydroquinolin-2(1H)-oneMechanistic Rationale
H3 Chemical Shift (

)
~4.60 – 4.85 ppm ~4.45 – 4.70 ppm Cl is more electronegative, de-shielding H3 more than Br.
H4 Protons (

)
~3.10 – 3.40 ppm (Multiplet)~3.10 – 3.40 ppm (Multiplet)Protons beta to the halogen are less affected by the specific identity of X.[1]
C3 Carbon (

)
~50 – 55 ppm ~40 – 45 ppm The "Heavy Atom Effect" causes C-Br carbons to resonate significantly upfield compared to C-Cl.
C=O Carbon (

)
~166 – 168 ppm~166 – 168 ppmMinimal difference; inductive effects dampen over distance.

Critical Observation: In


C NMR, the C3 signal for the bromo -analogue is significantly upfield (shielded) compared to the chloro-analogue due to the heavy atom effect, often shifting by 10–15 ppm.[1]
Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the primary focus.[1] The


-halogenation shifts the amide band to a higher frequency compared to the unsubstituted parent (~1660-1680 cm

).[1]
  • 3-Chloro Analogue:

    
    
    
  • 3-Bromo Analogue:

    
    
    

Note: The shift is subtle.[1] If the sample is wet or capable of hydrogen bonding (dimerization), bands may broaden and shift lower.

Mass Spectrometry (The "Smoking Gun")[1]

This is the most reliable method for differentiation.[1]

  • 3-Chloro: Shows a 3:1 ratio between the molecular ion (

    
    ) and the isotope peak (
    
    
    
    ) due to
    
    
    Cl and
    
    
    Cl natural abundance.
  • 3-Bromo: Shows a 1:1 ratio between

    
     and 
    
    
    
    due to
    
    
    Br and
    
    
    Br.

Fragmentation Pathway: Both analogues commonly undergo loss of the halogen radical (


) or hydrogen halide (

) to form the stable, fully aromatic quinolin-2(1H)-one cation (

145).

Visual Workflows

Analytical Decision Tree

Use this logic flow to rapidly identify your product.

AnalyticalWorkflow Start Unknown Sample (3-Halo-dihydroquinolinone) MS_Analysis Step 1: Mass Spectrometry (ESI/EI) Start->MS_Analysis Iso_Pattern Analyze Isotopic Cluster (M : M+2) MS_Analysis->Iso_Pattern Result_Cl Ratio ~ 3:1 (Chlorine Present) Iso_Pattern->Result_Cl 35Cl/37Cl Result_Br Ratio ~ 1:1 (Bromine Present) Iso_Pattern->Result_Br 79Br/81Br NMR_Check Step 2: C13 NMR Verification Result_Cl->NMR_Check Result_Br->NMR_Check Shift_Cl C3 Signal > 50 ppm NMR_Check->Shift_Cl Downfield Shift_Br C3 Signal < 45 ppm NMR_Check->Shift_Br Upfield (Heavy Atom) Final_Cl CONFIRMED: 3-Chloro-analogue Shift_Cl->Final_Cl Final_Br CONFIRMED: 3-Bromo-analogue Shift_Br->Final_Br

Figure 1: Analytical decision tree for differentiating 3-halo-3,4-dihydroquinolin-2(1H)-ones.

Fragmentation Pathway (MS)

Fragmentation Parent Molecular Ion (M+) [3-Halo-dihydroquinolinone] Loss_X Loss of X• (Radical Cleavage) Parent->Loss_X Loss_HX Loss of HX (Elimination) Parent->Loss_HX Cation_Radical Radical Cation [M-X]+ Loss_X->Cation_Radical Cation_Aromat Aromatized Cation (Quinolin-2-one) m/z ~145 Loss_HX->Cation_Aromat Cation_Radical->Cation_Aromat -H•

Figure 2: Common MS fragmentation pathways leading to the stable aromatized quinolinone core.[1]

Experimental Protocols

Synthesis Note (Context)

These compounds are typically synthesized via Friedel-Crafts cyclization of N-aryl-3-halopropionamides using Lewis acids (


).
  • Impurity Alert: Over-heating or basic workup can cause elimination of

    
     to form the fully aromatic quinolin-2(1H)-one  (evident by the disappearance of the H3/H4 aliphatic signals in NMR).[1]
    
Standardized NMR Acquisition

To ensure reproducibility between the Cl and Br analogues:

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    due to the poor solubility of the lactam scaffold.[1]
  • Concentration: 10 mg/mL.

  • Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      sec (crucial for accurate integration of the amide NH).
    • Scans: 16 (1H), 1024 (13C).

Handling Precautions
  • Base Sensitivity: Both analogues are prone to E2 elimination .[1] Avoid washing the organic layer with strong bases (e.g., 1M NaOH) during workup. Use saturated

    
     or water.[1]
    
  • Light Sensitivity: The bromo-analogue is more susceptible to photolytic debromination.[1] Store in amber vials.

References

  • BenchChem. An In-Depth Technical Guide to 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Synthesis, Spectroscopic Characterization, and Analysis. (Provides general protocols for halo-dihydroquinolinone analysis).

  • Chemistry Steps. NMR Chemical Shift Values Table - Alpha-Halo Effects. (Mechanistic basis for H3/C3 shifts).

  • Michigan State University. Mass Spectrometry - Isotope Patterns of Halogens. (Reference for Cl vs Br isotopic ratios).

  • Asian Journal of Chemistry. Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines. (Experimental data on related 3-chloro intermediates).

  • LibreTexts. Infrared Spectroscopy of Carbonyl Compounds - Alpha-Halo Effects.

Sources

Comparative Guide: Biological Activity of 3-Chloro vs. Other Substituted Dihydroquinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one (dihydroquinolinone) scaffold is a privileged structure in medicinal chemistry, serving as a precursor to diverse bioactive agents including anticancer, antimicrobial, and antiviral therapeutics.

This guide critically compares the biological activity and chemical utility of 3-chloro-3,4-dihydroquinolin-2(1H)-ones against their 3-bromo , 3-unsubstituted , and 3-aryl/alkyl analogs.

Key Findings:

  • Reactivity vs. Stability: The 3-chloro substituent provides a balance of metabolic stability and electrophilicity, whereas the 3-bromo analog acts as a highly reactive alkylating agent (often too labile for direct therapeutic use).

  • Antimicrobial Potency: 3,3-Dichloro derivatives exhibit superior antibacterial activity compared to mono-substituted or unsubstituted analogs, likely due to enhanced lipophilicity and cell wall penetration.

  • Anticancer Efficacy: While 3-halo derivatives show moderate cytotoxicity, 3-benzyl and 3-phenyl substituted dihydroquinolinones significantly outperform them, acting via specific signaling pathways (e.g., ROS induction, tubulin inhibition) rather than non-specific alkylation.

Structural & Mechanistic Comparison

The biological activity of dihydroquinolinones at the C3 position is governed by three primary factors: Electronic Effects , Leaving Group Ability , and Steric Hindrance .

Comparative Matrix
Feature3-Chloro Derivative 3-Bromo Derivative 3-Benzyl/Aryl Derivative
Chemical Reactivity Moderate electrophile; stable intermediate.High electrophile; rapid alkylator.Chemically stable; pharmacophore.
Primary Mechanism Enzyme inhibition (e.g., covalent modification).Non-specific alkylation (Suicide inhibition).Reversible binding (e.g., Tubulin, Kinases).
Metabolic Stability High (C-Cl bond is robust).Low (C-Br bond is labile).High.
Antimicrobial Activity High (esp. 3,3-dichloro).Moderate (often toxic).Low to Moderate.[1]
Anticancer Potency Low to Moderate.[1]High (but often cytotoxic to normal cells).High (Target-specific).
Structure-Activity Relationship (SAR) Diagram

SAR_Analysis Core 3,4-Dihydroquinolin-2(1H)-one Scaffold Pos3_Cl 3-Chloro / 3,3-Dichloro (Enhanced Lipophilicity) Core->Pos3_Cl Pos3_Br 3-Bromo (High Reactivity/Alkylation) Core->Pos3_Br Pos3_Aryl 3-Benzyl / 3-Aryl (Steric Fit / Target Binding) Core->Pos3_Aryl Activity_AntiBac Antimicrobial Activity (Membrane Permeability) Pos3_Cl->Activity_AntiBac Promotes Activity_Cyto Cytotoxicity (Non-specific) Pos3_Br->Activity_Cyto High Toxicity Activity_Cancer Anticancer Specificity (ROS/Tubulin) Pos3_Aryl->Activity_Cancer High Potency

Caption: SAR analysis showing divergent biological outcomes based on C3 substitution.

Biological Activity Analysis

Antimicrobial Activity: The 3,3-Dichloro Advantage

Research indicates that while mono-halogenated derivatives show moderate activity, 3,3-dichloro-2,4-dioxo-1,2,3,4-tetrahydroquinoline derivatives exhibit significantly enhanced antimicrobial profiles.

  • Mechanism: The gem-dichloro moiety increases the lipophilicity (LogP) of the molecule, facilitating transport across the bacterial cell membrane.

  • Data: In comparative agar diffusion assays, 3,3-dichloro derivatives demonstrated larger zones of inhibition against S. aureus and E. coli compared to their 3-unsubstituted counterparts.

Anticancer Activity: 3-Halo vs. 3-Aryl

In the context of oncology, the 3-chloro group often serves as a "stepping stone" rather than the final pharmacophore.

  • 3-Chloro/Bromo: These derivatives often function as alkylating agents . While they kill cancer cells, they lack selectivity, leading to toxicity in normal fibroblasts (e.g., HEK293 cells).

  • 3-Benzyl/Phenyl: Substitution with bulky aryl groups at position 3 (derived from 3-arylidene intermediates) shifts the mechanism to specific target modulation .

    • Example:(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate has been shown to induce oxidative stress (ROS) and autophagy in colorectal cancer cells (HCT-116) with IC50 values in the low micromolar range (~13 µM), significantly outperforming simple halo-derivatives in selectivity.

HIV-1 Inhibition

While 6-chloro substitutions (on the benzene ring) are standard in HIV-1 NNRTIs (e.g., Efavirenz), 3-chloro substitutions on the lactam ring are less common in final drugs due to potential hydrolysis. However, they are critical intermediates for synthesizing thiazolo-fused quinolinones , which exhibit potent HIV-1 reverse transcriptase inhibition.

Experimental Protocols

Synthesis of 3-Chloro-3,4-dihydroquinolin-2(1H)-one

Note: This protocol produces the key intermediate for biological testing.

  • Reagents: 2-Aminobenzyl alcohol, Ethyl 2-chloroacetoacetate, p-Toluenesulfonic acid (p-TSA), Toluene.

  • Procedure:

    • Dissolve 2-aminobenzyl alcohol (10 mmol) in toluene (50 mL).

    • Add Ethyl 2-chloroacetoacetate (12 mmol) and p-TSA (catalytic amount).

    • Reflux using a Dean-Stark trap to remove water for 6 hours.

    • Cool to room temperature. The product precipitates or is extracted with ethyl acetate.

    • Purification: Recrystallize from ethanol.

  • Validation: 1H NMR (CDCl3) should show a singlet or doublet around δ 4.5-5.0 ppm for the C3-H proton (depending on stereochemistry if substituted).

In Vitro Cytotoxicity Assay (MTT Protocol)

Standardized protocol for comparing 3-Cl vs 3-Br derivatives.

  • Cell Seeding: Seed HCT-116 or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C.

  • Treatment:

    • Group A: Vehicle (DMSO 0.1%).

    • Group B: 3-Chloro-dihydroquinolinone (0.1 - 100 µM).

    • Group C: 3-Bromo-dihydroquinolinone (0.1 - 100 µM).

    • Group D: 3-Benzyl-dihydroquinolinone (Positive Control).

  • Incubation: Treat for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Synthesis Pathway & Logic

The utility of the 3-chloro derivative lies in its ability to be converted into more potent "3-substituted" therapeutics.

Synthesis_Pathway Start Aniline Precursor (2-Aminobenzyl alcohol) Intermediate 3-Chloro-3,4-dihydroquinolin-2(1H)-one (The Comparator) Start->Intermediate Cyclization Reagent + Ethyl 2-chloroacetoacetate Path_A Path A: Nucleophilic Sub. (with Thiourea/Amines) Intermediate->Path_A Path_B Path B: Elimination (Base catalyzed) Intermediate->Path_B Product_A Thiazolo-fused Quinolinones (High Anti-HIV Activity) Path_A->Product_A Product_B 3,4-Epoxy / 3-Hydroxy Derivatives (Neuroprotective) Path_B->Product_B

Caption: The 3-chloro derivative serves as a "divergent node" to access high-potency scaffolds.

References

  • Antimicrobial Activity of Tetrahydroquinolines: Razak, M. A. J. A., & Kadhum, M. A. (2020). Synthesis and Biological Activities of New 1,2,3,4-Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology.

  • Anticancer Mechanisms (ROS and Apoptosis): Matuszewska, A., et al. (2022).[2][3][4][5][6][7] Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports.[5]

  • Dihydroquinazolinone Comparisons (Substituent Effects): Al-Wahaibi, L. H., et al. (2022).[2][3][4][5][6][7] Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents.[8] BMC Chemistry.

  • Review of Biological Activities: Khadem, S., & Marles, R. J. (2024).[4] Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. Natural Product Research.

Sources

Validation of 3-chloro-3,4-dihydroquinolin-2(1H)-one Purity by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in API Development.

Executive Summary: The Stability Challenge

3-chloro-3,4-dihydroquinolin-2(1H)-one (hereafter 3-CDQ ) is a critical chiral intermediate in the synthesis of psychotropic pharmaceutical agents, including Brexpiprazole and Aripiprazole derivatives. Its structural integrity hinges on the C3-chlorine atom, which serves as the reactive handle for subsequent piperazine coupling.

The Analytical Problem: Standard HPLC methods often fail 3-CDQ because of its thermal and chemical instability. The molecule is prone to two primary degradation pathways during analysis:

  • Dehydrohalogenation (Aromatization): Losing HCl to form the fully aromatic quinolin-2(1H)-one.

  • Hydrolysis: Conversion of the C3-Cl to a C3-OH (3-hydroxy-3,4-dihydroquinolin-2(1H)-one).

This guide compares the traditional "Legacy Isocratic" approach against a modern "Core-Shell Gradient" method. We demonstrate why the latter is the superior choice for validating purity in regulated environments (GMP).

Comparative Analysis: Legacy vs. Modern Architectures

The following table contrasts the performance of a standard pharmacopeial-style method against an optimized core-shell method designed for labile intermediates.

Table 1: Performance Comparison
FeatureMethod A: Legacy Isocratic Method B: Modern Core-Shell Gradient (Recommended)
Stationary Phase C18 Fully Porous Silica (5 µm)C18 Core-Shell (2.7 µm) or Phenyl-Hexyl
Mobile Phase Phosphate Buffer (pH 6.5) / MeOH0.1% Formic Acid / Acetonitrile
Run Time 25 - 30 minutes8 - 12 minutes
Resolution (Rs) Moderate (Rs ~ 2.0 for major impurities)High (Rs > 3.5 for des-chloro analogs)
Sample Stability Poor: Long residence time and neutral pH promote hydrolysis.Excellent: Acidic pH and fast elution stabilize the C-Cl bond.
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)
Why Method B Wins
  • Selectivity: The Phenyl-Hexyl or high-density C18 core-shell phase provides superior pi-pi interaction, essential for separating the dihydro (3-CDQ) core from the aromatized impurity.

  • Artifact Suppression: The shorter column residence time in Method B minimizes on-column degradation, a common source of "ghost peaks" in Method A.

Deep Dive: The Degradation Mechanism

To validate this method, one must understand what we are separating. The following diagram illustrates the stress pathways that the HPLC method must detect.

DegradationPathways CDQ 3-chloro-3,4-dihydroquinolin-2(1H)-one (Analyte) QONE Quinolin-2(1H)-one (Aromatized Impurity) CDQ->QONE Oxidation/Elimination (-HCl) OH_CDQ 3-hydroxy-3,4-dihydroquinolin (Hydrolysis Impurity) CDQ->OH_CDQ Hydrolysis (+H2O) SM N-aryl-3-chloropropionamide (Starting Material) SM->CDQ Cyclization (AlCl3/Heat)

Caption: Figure 1. Critical degradation pathways of 3-CDQ. The HPLC method must resolve the analyte (Blue) from the aromatized elimination product (Red) and the hydrolysis product (Yellow).

Recommended Experimental Protocol (Method B)

This protocol is self-validating. It uses a "bracketed" gradient to ensure the highly polar hydrolysis products elute early, while the hydrophobic aromatized impurities are flushed out.

Instrumentation & Conditions
  • System: UHPLC or HPLC with low dwell volume.

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or Phenomenex Kinetex Phenyl-Hexyl.

  • Column Temp: 30°C (Do not exceed 40°C to prevent thermal degradation).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm (Amide band) and 254 nm (Aromatic reference).

  • Injection Volume: 5 µL.

Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7, stabilizing the amide).

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent BAction
0.010Initial Hold (Traps polar impurities)
2.010Isocratic hold
8.060Linear Ramp (Elutes 3-CDQ)
10.090Wash (Elutes Aromatized/Dimers)
10.110Re-equilibration
14.010End of Run

Validation Workflow

Validation must follow ICH Q2(R1) guidelines, but with specific adaptations for this labile molecule.

ValidationWorkflow cluster_Specificity 1. Specificity (Stress Testing) cluster_Quant 2. Quantitative Parameters Start Method Validation Plan Acid Acid Hydrolysis (0.1N HCl, 1h) Start->Acid Oxidation Oxidation (3% H2O2) Start->Oxidation Base Base Hydrolysis (Avoid Strong Base) Start->Base Check1 Resolution > 2.0 btwn 3-CDQ & Quinolin-2-one? Acid->Check1 Oxidation->Check1 Base->Check1 Lin Linearity (LOQ to 120%) Check1->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Final Validated Method Acc->Final

Caption: Figure 2. Validation decision tree. Note the warning on Base Hydrolysis; 3-CDQ degrades rapidly in high pH, making base stress testing useful only for identifying degradation products, not for recovery studies.

Key Validation Criteria:
  • Specificity: The method must demonstrate a resolution (

    
    ) of > 2.0 between the 3-CDQ  peak (approx. 6.5 min) and the Quinolin-2(1H)-one  peak (approx.[2] 8.2 min).[2]
    
  • Linearity: Due to the UV absorbance difference between the saturated dihydro-ring and the aromatic impurity, response factors (RRF) must be calculated.

    • Acceptance:

      
       over 50% - 150% of target concentration.
      
  • Solution Stability: This is the critical parameter.

    • Protocol: Store sample in autosampler at 4°C. Inject every hour for 12 hours.

    • Fail Criteria: > 2.0% increase in the "Quinolin-2-one" peak area indicates the solvent system is degrading the sample.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Splitting (Doublet) Atropisomerism or pH mismatch.Ensure Mobile Phase A is pH < 3.0. The acidic environment locks the amide conformer.
Rising Baseline at end of run Elution of highly retained dimers.Extend the 90% B wash step by 2 minutes.
"Ghost" Peak at RRT 0.9 Hydrolysis in the autosampler.Switch diluent to 100% Acetonitrile or keep samples at 4°C. Avoid water in sample diluent if possible.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Xie, D., & Zhang, S. (2022).[3] Selective Reduction of Quinolin-2(1H)-ones to 3,4-Dihydroquinolin-2(1H)-ones.[3] The Journal of Organic Chemistry, 87, 8757-8763.[3] Link

  • Karuna Kumar, B., et al. (2019).[2][4] Gradient High Performance Liquid Chromatography method for determination of related substances in Brexpiprazole.[4] Journal of Drug Delivery and Therapeutics. Link

  • BenchChem. (2025).[5] Application Notes & Protocols for the Analysis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. (Analogous methodology for dihydroquinolinone core). Link

  • Fernandes, C., et al. (2017).[6] A comprehensive stability-indicating HPLC method for determination of chloroquine... Identification of oxidation impurities. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Comparative Guide: Catalytic Systems for 3,4-Dihydroquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of catalytic systems for the synthesis of 3,4-dihydroquinolin-2(1H)-ones (also known as hydrocarbostyrils). This scaffold is a privileged structure in drug discovery, serving as the core for antipsychotics (e.g., Aripiprazole), platelet inhibitors (e.g., Cilostazol), and various cardiotonic agents.

Executive Summary

The synthesis of 3,4-dihydroquinolin-2(1H)-ones is primarily achieved through two distinct strategic disconnections:

  • Selective Hydrogenation of the C3-C4 double bond in quinolin-2(1H)-ones.

  • Intramolecular Cyclization of N-aryl cinnamamides (Hydroamidation/Friedel-Crafts).

This guide compares three dominant catalytic classes: Heterogeneous Palladium (Pd) for scalable non-chiral reduction, Homogeneous Ruthenium-NHC (Ru-NHC) for asymmetric synthesis, and Activated Lewis/Brønsted Acids for de novo ring construction.

Quick Selection Matrix
RequirementRecommended SystemKey Advantage
Scale-up (>1 kg) Pd/N-Doped Carbon (Pd/CN) High turnover, easy filtration, robust reusability.
Chirality (>95% ee) Ru-NHC Complexes Exceptional enantioselectivity for C4-substituted targets.[1]
Library Diversity Triflic Anhydride (Tf₂O) Allows modular assembly from open-chain amides.

Mechanistic Pathways & Logic

Understanding the mechanism is vital for troubleshooting and catalyst selection.

Pathway A: Metal-Catalyzed Hydrogenation (Pd/Ru)

This pathway involves the activation of molecular hydrogen. For heterogeneous Pd, H₂ dissociates on the surface, adding across the C3-C4 alkene. For homogeneous Ru-NHC, the mechanism typically involves a monohydride species coordinating to the substrate, ensuring stereocontrol.

Pathway B: Acid-Mediated Cyclization

This pathway relies on activating the amide carbonyl (using Tf₂O or Lewis Acids) to form a reactive keteniminium or iminium intermediate, triggering an intramolecular Electrophilic Aromatic Substitution (EAS).

ReactionPathways Start_Quin Quinolin-2(1H)-one Cat_Pd Cat: Pd/C or Pd/CN (H2 Activation) Start_Quin->Cat_Pd Cat_Ru Cat: Ru-NHC (Asymmetric) Start_Quin->Cat_Ru Start_Cinn N-aryl Cinnamamide Cat_Acid Cat: Tf2O / Acid (Activation) Start_Cinn->Cat_Acid Inter_Surf Surface-Bound Alkene Cat_Pd->Inter_Surf Adsorption Inter_RuH Ru-Hydride Complex Cat_Ru->Inter_RuH Coordination Inter_Iminium Keteniminium Intermediate Cat_Acid->Inter_Iminium Dehydration/ Activation Product 3,4-Dihydroquinolin-2(1H)-one Inter_Surf->Product Syn-Addition Inter_RuH->Product Enantio-determining Step Inter_Iminium->Product Intramolecular EAS

Caption: Mechanistic divergence between hydrogenation (top) and cyclization (bottom) strategies.

Comparative Performance Analysis

Table 1: Catalyst Performance Metrics[2]
FeatureHeterogeneous Pd (Pd/CN) Homogeneous Ru-NHC Acid Promoters (Tf₂O)
Primary Application Bulk reduction of quinolinonesAsymmetric synthesis of chiral derivativesDe novo synthesis from cinnamamides
Yield 92% - 99%85% - 99%75% - 92%
Selectivity Chemoselective (C=C over C=O)Enantioselective (up to 98:2 er)Regioselective (Intramolecular)
Reaction Conditions 50°C, 20 bar H₂, Methanol15–30°C, 70 bar H₂, Ether/Hexane80°C, Stoichiometric additive, DTA
TOF / TON High (Reusable >5 times)Moderate (Single use typically)N/A (Stoichiometric promoter)
Key Limitation Difficult to induce chiralityHigh catalyst cost; Air sensitivityGenerates stoichiometric waste
Detailed Analysis
1. Heterogeneous Pd/CN (Nitrogen-Doped Carbon)[2]
  • Why it works: The nitrogen-doped support stabilizes ultra-small Pd nanoparticles (~1.9 nm), preventing leaching and agglomeration. The electronic interaction between N and Pd enhances chemoselectivity, reducing the C3-C4 bond without touching the amide carbonyl or the benzene ring.

  • Best for: Industrial production of non-chiral backbones (e.g., Cilostazol intermediates).

2. Homogeneous Ru-NHC
  • Why it works: The N-Heterocyclic Carbene (NHC) ligand provides a steric environment that directs the hydride attack to a specific face of the alkene. Unlike older Rh-phosphines, Ru-NHC complexes show higher tolerance for the amide functionality.

  • Best for: Late-stage functionalization where stereochemistry at C4 is critical for biological activity.

3. Triflic Anhydride (Tf₂O) Mediated Cyclization[3]
  • Why it works: Tf₂O activates the amide oxygen, converting it into a highly electrophilic triflate-iminium species. This overcomes the poor nucleophilicity of the aromatic ring, allowing cyclization under milder conditions than Polyphosphoric Acid (PPA).

  • Best for: Creating libraries with diverse substitution patterns on the aromatic ring, which are hard to access via hydrogenation of pre-formed quinolinones.

Experimental Protocols

Protocol A: Scalable Hydrogenation using Pd/CN

Source: Adapted from New J. Chem., 2014 & Green Chem. standards.

Reagents:

  • Substrate: Quinolin-2(1H)-one (1.0 mmol)

  • Catalyst: Pd/CN (10 mg, ~1 mol% Pd loading)

  • Solvent: Methanol (5 mL)

  • Gas: Hydrogen (H₂)[4]

Procedure:

  • Loading: In a stainless steel autoclave equipped with a magnetic stir bar, charge the quinolin-2(1H)-one substrate and the Pd/CN catalyst.

  • Solvation: Add Methanol (5 mL). Ensure the catalyst is well-dispersed.

  • Purging: Seal the autoclave. Purge with H₂ gas three times (pressurize to 5 bar, then vent) to remove air.

  • Reaction: Pressurize to 20 bar H₂ . Heat the system to 50°C . Stir at 800 rpm for 4–6 hours.

  • Work-up: Cool to room temperature and vent H₂ carefully. Filter the catalyst (recoverable for re-use).

  • Purification: Concentrate the filtrate under reduced pressure. The product is typically obtained in >95% purity; recrystallize from Ethanol if necessary.

Protocol B: Asymmetric Hydrogenation using Ru-NHC

Source: Adapted from Angew. Chem. Int. Ed., 2021.[5]

Reagents:

  • Precursor: [Ru(COD)(2-methylallyl)2] (0.01 mmol)[6]

  • Ligand: (R,R)-SINpEt·HBF4 (0.02 mmol)[6]

  • Base: KOtBu (0.025 mmol)[6]

  • Substrate: 4-substituted-quinolin-2-one (0.2 mmol)

  • Solvent: n-Hexane (catalyst prep) / Et₂O (reaction)

Procedure:

  • Catalyst Formation (In Glovebox): In a vial, mix the Ru precursor, Ligand, and KOtBu in n-Hexane (0.33 mL). Stir at 70°C for 16 hours to form the active Ru-NHC complex.

  • Reaction Setup: Transfer the active catalyst solution to a vial containing the substrate in Et₂O (1 mL).

  • Hydrogenation: Place the vial in a high-pressure reactor. Pressurize to 70 bar H₂ .

  • Execution: Stir at 15°C for 24 hours . (Low temperature is critical for enantioselectivity).

  • Work-up: Vent H₂. Pass the mixture through a short pad of silica gel to remove metal residues. Concentrate and analyze ee% via Chiral HPLC.

Protocol C: Tf₂O-Promoted Cyclization

Source: Adapted from Synthesis, 2017.[3]

Reagents:

  • Substrate: N-aryl cinnamamide (0.5 mmol)

  • Promoter: Triflic Anhydride (Tf₂O) (1.2 equiv)

  • Solvent: N,N-dimethyl trifluoroacetamide (DTA) or DCM (if DTA unavailable, though yields vary)

  • Additive: 2-Chloropyridine (1.5 equiv) - Optional base buffer

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the N-aryl cinnamamide and DTA (2 mL).

  • Activation: Cool to 0°C. Add Tf₂O dropwise via syringe.

  • Cyclization: Allow to warm to room temperature, then heat to 80°C for 2–4 hours. Monitor by TLC.[7][8]

  • Quench: Cool to RT. Quench with sat. NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc) is required to remove amide byproducts.

Troubleshooting & Expert Insights

  • Catalyst Poisoning (Pd): If using crude quinolinones synthesized via Knorr cyclization, trace sulfur or halides can kill the Pd catalyst. Tip: Recrystallize the starting material or use a charcoal wash prior to hydrogenation.

  • Leaching (Ru/Ir): Homogeneous catalysts can leave metal residues >10 ppm. Tip: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the filtration step for pharmaceutical grade purity.

  • Regioselectivity (Cyclization): In the Tf₂O method, electron-withdrawing groups on the N-aryl ring can deactivate the ring toward EAS, leading to lower yields. Tip: For deactivated rings, switch to the photocatalytic radical cascade method (e.g., using Ru(bpy)₃), which operates via a radical addition mechanism rather than electrophilic substitution.

References

  • Heterogeneous Pd/CN Hydrogenation

    • Ma, J., et al. "Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst." New Journal of Chemistry, 2014.
  • Asymmetric Ru-NHC Hydrogenation

    • Zhang, L., et al. "Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones to Chiral 3,4-Dihydro-2-Quinolones." Angewandte Chemie International Edition, 2021, 60(43), 23193-23196.
  • Tf₂O Promoted Cyclization

    • Zhang, Q., et al. "Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones."[3] Synthesis, 2017, 49, 4996-5002.[3]

  • General Review of Dihydroquinolinone Synthesis

    • Niu, Y.-N., et al. "Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides."[9][10] Catalysts, 2023, 13, 1105.

Sources

Assessing the Reactivity of the Chlorine Atom in 3-Chloro-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the development of complex pharmaceuticals, the dihydroquinolinone scaffold serves as a privileged bicyclic core. Within this class, 3-chloro-3,4-dihydroquinolin-2(1H)-one (historically referred to as 3-chloro-3,4-dihydrocarbostyril) is a highly versatile synthetic intermediate. The critical reactive node of this molecule is the C3-chlorine atom, which constitutes an α-halo lactam moiety.

As a Senior Application Scientist, evaluating this building block requires understanding a fundamental mechanistic dichotomy: the delicate balance between kinetic nucleophilic substitution (


) and thermodynamic elimination (

). This guide objectively compares the reactivity of 3-chloro-3,4-dihydroquinolin-2(1H)-one against alternative halogenated analogs, providing field-proven protocols and self-validating experimental workflows to ensure high-fidelity synthetic outcomes.

Mechanistic Causality: The vs. Dichotomy

The reactivity of α-haloamides is fundamentally governed by the adjacent carbonyl group, which facilitates nucleophilic substitution through orbital overlap while simultaneously increasing the acidity of the α-proton[1]. For 3-chloro-3,4-dihydroquinolin-2(1H)-one, the structural constraints of the fused bicyclic system dictate the reaction pathways:

  • 
     Activation (Kinetic Control):  The 
    
    
    
    orbital of the C3–Cl bond overlaps with the
    
    
    orbital of the adjacent lactam carbonyl. This interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the α-carbon highly susceptible to nucleophilic attack by soft nucleophiles.
  • 
     Thermodynamic Sink (Thermodynamic Control):  The adjacent C4 position is benzylic. Deprotonation at C4 followed by the expulsion of the chloride ion yields a C3=C4 double bond. The resulting product, quinolin-2(1H)-one (carbostyril), is fully conjugated and possesses 2-pyridone-like aromaticity. Because of this massive thermodynamic driving force, the molecule readily undergoes facile dehydrochlorination under basic conditions[2].
    

Reactivity SM 3-Chloro-3,4-dihydroquinolin-2(1H)-one (α-Chloro Lactam) SN2 S_N2 Pathway (Kinetic Control) SM->SN2 + Nu⁻ E2 E2 Pathway (Thermodynamic Control) SM->E2 + Base Nu Soft Nucleophile (e.g., RS⁻, N₃⁻) Nu->SN2 Base Hard/Bulky Base (e.g., DBU, KOtBu) Base->E2 Prod_SN2 3-Substituted-3,4-dihydroquinolin-2(1H)-one (Target Intermediate) SN2->Prod_SN2 Inversion of Stereocenter Prod_E2 Quinolin-2(1H)-one (Aromatic Carbostyril) E2->Prod_E2 Dehydrochlorination (-HCl)

Bifurcation of reaction pathways for 3-chloro-3,4-dihydroquinolin-2(1H)-one based on reagent selection.

Comparative Reactivity Analysis

When designing a synthetic route, selecting the correct α-halo derivative is critical. Comparative kinetic studies on α-substituted systems demonstrate that the nature of the leaving group and the adjacent steric environment strictly dictate the activation energy barriers for these transformations[3].

The table below quantitatively compares 3-chloro-3,4-dihydroquinolin-2(1H)-one with its structural alternatives to guide substrate selection:

SubstrateLeaving GroupRel.

Rate (

)
Major Pathway (Basic Cond.)Typical

Yield
Typical

Yield
Primary Synthetic Utility
3-Chloro-DHC Moderate (Cl⁻)1.0 (Reference)

(Elimination)
75–85%>90%Balanced intermediate; allows for controlled substitution or elimination.
3-Bromo-DHC Excellent (Br⁻)~50

(Elimination)
60–70%>95%Rapid reactions; suffers from poor chemoselectivity and lower shelf-stability.
3-Fluoro-DHC Poor (F⁻)< 0.001Neither (Inert)< 5%< 5%Utilized as a stable structural motif (bioisostere) rather than an intermediate.
2-Chloro-N-phenylacetamide Moderate (Cl⁻)~15

(Substitution)
>95%< 10%Acyclic analog; ideal for rapid

library synthesis due to lack of aromatic

driving force.

Note: DHC = 3,4-dihydroquinolin-2(1H)-one. Relative rates are approximations based on standard nucleophilic displacement assays at 25°C.

Experimental Workflows: Self-Validating Protocols

To successfully harness the reactivity of the C3-chlorine atom, the experimental conditions must strictly control the kinetic vs. thermodynamic outcome. The following protocols are designed as self-validating systems, ensuring that causality is understood and outcomes are easily verified.

Protocol A: Chemoselective Substitution (Azidation)

Objective: Displace the chloride with a nucleophile while suppressing the thermodynamically favored


 pathway.
Causality:  Sodium azide (

) is utilized because it is a soft, linear, and highly polarizable nucleophile with negligible basicity. Conducting the reaction in a polar aprotic solvent (DMF) at room temperature leaves the azide anion unsolvated and highly reactive, allowing the kinetic

reaction to outcompete the higher-activation-energy

pathway.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-chloro-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add sodium azide (1.2 equiv) in one single portion.

  • Kinetic Reaction: Stir the suspension vigorously at 25°C for 4 hours. Crucial: Do not apply heat, as elevated temperatures will exponentially increase the rate of the

    
     side reaction.
    
  • Workup: Quench the reaction by diluting with cold distilled water (5x volume). Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Self-Validation (IR Spectroscopy): Analyze the crude product via FT-IR. The starting material exhibits a lactam C=O stretch at ~1680 cm⁻¹. A successful

    
     reaction is validated by the retention of this carbonyl peak and the appearance of a strong, sharp azide (
    
    
    
    ) asymmetric stretch at ~2100 cm⁻¹ .

Workflow Step1 1. Dissolution Dissolve 3-Cl-DHC in anhydrous DMF Step2 2. Reagent Addition Add NaN₃ (1.2 eq) in one portion Step1->Step2 Step3 3. Kinetic Reaction Stir at 25°C for 4h (Avoid heating) Step2->Step3 Step4 4. Quench & Extract Dilute with H₂O, extract with EtOAc Step3->Step4 Step5 5. Validation IR Spectroscopy (Check 2100 cm⁻¹) Step4->Step5

Step-by-step experimental workflow for the chemoselective S_N2 azidation of 3-chloro-3,4-dihydroquinolin-2(1H)-one.

Protocol B: Base-Promoted Elimination (Dehydrochlorination)

Objective: Intentionally drive the reaction to the thermodynamic sink to synthesize the fully conjugated quinolin-2(1H)-one (carbostyril). Causality: Utilizing a non-nucleophilic, sterically hindered strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) completely precludes


 attack. Applying thermal energy (refluxing conditions) provides the necessary activation energy to rapidly drive the elimination, capitalizing on the aromatic stabilization of the product.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-chloro-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Add DBU (1.5 equiv) dropwise via syringe.

  • Thermodynamic Reaction: Attach a reflux condenser and heat the mixture to 80°C for 2 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous

    
    , and extract with dichloromethane. Dry and concentrate.
    
  • Self-Validation (¹H NMR Spectroscopy): The starting material exhibits complex aliphatic multiplets for the C3 and C4 protons (roughly 2.5–4.5 ppm). A successful

    
     elimination is definitively validated by the complete disappearance of these aliphatic signals , replaced by two distinct doublets in the aromatic region (typically ~6.5 ppm and ~7.8 ppm, J ≈ 9.5 Hz) corresponding to the newly formed C3=C4 alkene protons of the carbostyril ring.
    

References

  • Source: Advanced Synthesis & Catalysis (via PubMed Central)
  • Effect of α-Substitution on the Reactivity of C(sp3)
  • Synthesis of Oxazine, Thiazine, and Quinoxaline Derivatives Containing a Benzyl Fragment from 3-Aryl-2-Bromopropanoic Acids and Their Esters (Citing McCord et al., Synthesis and properties of 3‐chloro‐ and 3,7‐dichloro‐3,4‐dihydro‐1‐hydroxycarbostyrils)

Sources

literature review of the synthesis of 3-substituted-3,4-dihydroquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 3,4-dihydroquinolin-2(1H)-one (hydrocarbostyril) scaffold is a privileged pharmacophore, serving as the structural core for blockbuster drugs like Cilostazol (antiplatelet), Carteolol (beta-blocker), and emerging antipsychotics (Aripiprazole derivatives).

While the unsubstituted core is trivial to synthesize (e.g., intramolecular Friedel-Crafts), the installation of a C3-substituent , particularly in an enantioselective manner, presents a significant challenge. The C3 position is sterically sensitive and prone to racemization via enolization.

This guide compares three distinct synthetic paradigms:

  • Asymmetric Hydrogenation (AH): The "Top-Down" approach reducing unsaturated precursors. Best for high-value chiral intermediates.

  • Radical Cascade Cyclization: The "Modular" approach. Best for rapid library generation and installing diverse alkyl/aryl groups.

  • Organocatalytic [4+2] Annulation: The "Green" approach. Best for complex, highly functionalized scaffolds without transition metals.

Method Selection Matrix

MethodSelection Start Target: 3-Substituted Dihydroquinolin-2-one Chirality Is Enantiopurity Critical? Start->Chirality Scale Scale of Synthesis? Chirality->Scale Yes (>95% ee) Substituent Nature of C3 Substituent? Chirality->Substituent No (Racemic OK) MethodAH Method A: Ir-Catalyzed Asymmetric Hydrogenation Scale->MethodAH Kg Scale (Process) MethodOrg Method C: Organocatalytic Annulation Scale->MethodOrg mg/g Scale (Discovery) Substituent->MethodAH Ester/Functionalized MethodRad Method B: Radical Cascade Cyclization Substituent->MethodRad Alkyl/Aryl (Diversity)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on chirality, scale, and substituent type.

Comparative Technical Analysis

Method A: Iridium-Catalyzed Asymmetric Hydrogenation

This is the current "Gold Standard" for generating chiral centers at C3. It relies on the reduction of pre-formed 3-substituted quinolin-2-ones.

  • Mechanism: Stepwise H-transfer.[1] The challenge is the stability of the lactam; activation (e.g., with chloroformates) or specific ligand design is often required to overcome the resonance energy of the heterocycle.

  • Key Catalyst: Ir-complexes with chiral diphosphine ligands (e.g., MeO-Biphep, SegPhos) or chiral diamine ligands.

  • Pros: Extremely high ee% (up to 99%), low catalyst loading (high TON), scalable.

  • Cons: Requires synthesis of the unsaturated precursor first; expensive Iridium catalysts.

Method B: Radical Cascade Cyclization

A powerful method for building the ring and installing the substituent simultaneously. Typically involves N-arylcinnamamides reacting with radical precursors (aldehydes, ethers, alkyl halides).

  • Mechanism: Radical generation

    
     Addition to alkene 
    
    
    
    6-endo-trig cyclization
    
    
    Re-aromatization.
  • Key Reagents: Silver salts (

    
    ) or Photoredox catalysts (Ir/Ru polypyridyl) + Oxidants (
    
    
    
    , TBHP).
  • Pros: Uses simple open-chain precursors; high functional group tolerance; excellent for "late-stage" diversity.

  • Cons: Often racemic (unless chiral Lewis acids are added); stoichiometric oxidants generate waste; purification can be difficult due to radical byproducts.

Method C: Organocatalytic [4+2] Annulation

Utilizes N-heterocyclic carbenes (NHCs) or bifunctional squaramides to react activated Michael acceptors with azlactones or similar nucleophiles.

  • Mechanism: Activation of nucleophile via H-bonding or Lewis base catalysis

    
     Michael addition 
    
    
    
    Lactamization.
  • Pros: Metal-free; mild conditions; access to quaternary centers.[2]

  • Cons: Substrate scope often limited to electron-deficient alkenes; lower atom economy (if leaving groups are large).

Performance Metrics Comparison
FeatureMethod A: Ir-HydrogenationMethod B: Radical CascadeMethod C: Organocatalysis
Enantioselectivity Excellent (>95% ee)Poor (usually racemic)Very Good (85-95% ee)
Yield High (85-99%)Moderate (50-75%)Moderate to High (60-90%)
Atom Economy High (Add

)
Medium (Loss of oxidant)Medium
Scalability High (Industrial viable)Low (Safety concerns w/ oxidants)Medium
Cost High (Ir catalyst)Low to MediumLow (Catalyst), High (Reagents)

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation (High-Value Chiral Targets)

Based on Zhou et al. (Org. Lett. 2021) and related Ir-systems.[3]

Objective: Synthesis of (S)-3-ethoxycarbonyl-4-methyl-3,4-dihydroquinolin-2(1H)-one.

Reagents:

  • Substrate: 3-ethoxycarbonyl-4-methylquinolin-2-one (1.0 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)

  • Solvent: Toluene/Acetone (1:1)

  • Gas: Hydrogen (

    
    )
    

Workflow:

  • Catalyst Formation: In a glovebox (Ar atmosphere), mix

    
     and the chiral ligand in the solvent. Stir for 15 min to form the active complex.
    
  • Substrate Loading: Add the quinolin-2-one substrate to a high-pressure hydrogenation autoclave (stainless steel).

  • Injection: Transfer the catalyst solution into the autoclave via syringe under Ar counter-flow.

  • Hydrogenation: Pressurize to 30 bar (435 psi)

    
    . Stir at 60°C  for 16–24 hours.
    
    • Critical Checkpoint: Ensure stirring rate is >800 rpm to eliminate mass transfer limitations of

      
       gas.
      
  • Workup: Vent

    
    . Concentrate the solvent in vacuo.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation:

  • Conversion: Check via

    
     NMR (Disappearance of C3-H alkene signal).
    
  • Enantiopurity: Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol 2: Silver-Catalyzed Radical Cascade (Library Generation)

Adapted from Mai/Duan methodologies.

Objective: Synthesis of 3-alkyl-3,4-dihydroquinolin-2(1H)-one from N-arylcinnamamide.

Reagents:

  • Substrate: N-methyl-N-phenylcinnamamide (1.0 equiv)

  • Radical Source: Aliphatic aldehyde (2.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Solvent:

    
     (1:1)[2]
    

Workflow:

  • Setup: Dissolve amide and aldehyde in acetonitrile/water in a round-bottom flask.

  • Addition: Add

    
     and 
    
    
    
    .
  • Reaction: Heat to 80°C under

    
     atmosphere for 12 hours.
    
    • Mechanism Note: The Ag(I) is oxidized to Ag(II) by persulfate, which decarboxylates the aldehyde (or activates it) to generate the alkyl radical.

  • Quench: Cool to RT. Add saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .
    
  • Purification: Silica gel chromatography.

Mechanistic Visualization

The following diagram illustrates the Radical Cascade Pathway , as it is the most complex mechanism involving single-electron transfer (SET) steps.

RadicalMechanism Precursor Aldehyde / Acid (R-CHO / R-COOH) RadicalGen Radical Generation (SET Oxidation) Precursor->RadicalGen Ag(I)/S2O8 AlkylRad Alkyl Radical (R•) RadicalGen->AlkylRad -CO2 / -CO Addition Radical Addition to Alkene AlkylRad->Addition Substrate N-Arylcinnamamide Substrate->Addition Cyclization 6-endo-trig Cyclization Addition->Cyclization Intermediate Cyclized Radical Intermediate Cyclization->Intermediate Oxidation Oxidation & Aromatization Intermediate->Oxidation -H• / SET Product 3,4-Dihydroquinolin-2-one Oxidation->Product

Figure 2: Mechanistic pathway for the Silver-catalyzed radical cascade synthesis.

References

  • Zhao, Q.-K., et al. (2021).[4] "Catalytic Asymmetric Hydrogenation of 3-Ethoxycarbonyl Quinolin-2-ones and Coumarins." Organic Letters, 23(9), 3593–3598.[4] [3]

  • Wang, H., et al. (2016). "Silver-Catalyzed Cascade Radical Cyclization: A Direct Approach to 3,4-Disubstituted Dihydroquinolin-2(1H)-ones." Journal of Organic Chemistry, 81(5), 2122–2127.[5] [5]

  • Shaughnessy, K. H., et al. (1998).[6] "Palladium-Catalyzed Inter- and Intramolecular α-Arylation of Amides." Journal of Organic Chemistry, 63(19), 6546–6553.

  • Lukasik, B., et al. (2014).[4] "Organocatalytic Route to Dihydrocoumarins and Dihydroquinolinones." Organic Letters, 16(20), 5328–5331.

  • Teva Pharmaceutical Industries. (2002).[7] "Preparation of cilostazol." World Intellectual Property Organization, WO 2002014283.

Sources

A Researcher's Guide to Quantum Chemical Calculations on 3-chloro-3,4-dihydroquinolin-2(1H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of quantum chemical calculation methodologies applied to 3-chloro-3,4-dihydroquinolin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, offering a framework for selecting the most appropriate computational tools to investigate the structural, electronic, and spectroscopic properties of this significant heterocyclic scaffold.

The 3,4-dihydroquinolin-2(1H)-one core is a prevalent feature in numerous biologically active compounds and natural products, making it a molecule of substantial interest.[1] Understanding its detailed molecular properties through computational methods offers a powerful, cost-effective avenue for predicting reactivity, stability, and potential biological interactions, thereby accelerating research and development.[2]

Theoretical Methodologies: A Comparative Overview

The foundation of any quantum chemical study lies in the choice of its theoretical method and basis set. This decision is a critical balance between desired accuracy and available computational resources. For a molecule like 3-chloro-3,4-dihydroquinolin-2(1H)-one, which contains heteroatoms, a stereocenter, and a mix of saturated and aromatic systems, this choice is particularly salient.

The Ab Initio Approach: Hartree-Fock (HF)

The Hartree-Fock (HF) method is a foundational ab initio technique that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant.[3] Its primary limitation is that it does not account for electron correlation; it treats each electron as moving in the average field of all other electrons, ignoring the instantaneous repulsions between them.[4][5] While computationally less demanding, this omission can lead to inaccuracies, particularly in predicting properties that depend heavily on electron-electron interactions.

The Modern Workhorse: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the most widely used method in computational chemistry for its remarkable balance of accuracy and efficiency.[4] Unlike HF, which focuses on the complex many-electron wavefunction, DFT reformulates the problem in terms of the much simpler electron density.[3] Crucially, DFT incorporates electron correlation through an exchange-correlation functional.[4]

For quinoline derivatives and other heterocyclic systems, hybrid functionals are often the most effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a prime example, blending a portion of the exact exchange from HF theory with exchange and correlation functionals from other sources.[6][7][8] This hybrid approach often corrects for some of the inherent errors in pure DFT or HF methods, providing highly reliable results for a wide range of molecular systems.[9]

The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation. For molecules containing heteroatoms with lone pairs and for calculations where intermolecular interactions or excited states are of interest, a robust basis set is essential.

The Pople-style basis set, 6-311++G(d,p) , is an excellent choice for this system for the following reasons:[8][10][11]

  • 6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in describing the electron distribution.

  • ++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions.[12]

  • (d,p) : These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow orbitals to change shape and "polarize" in the molecular environment, which is critical for accurately modeling bonding.[12]

The Computational Workflow: From Structure to Properties

The process of performing a quantum chemical calculation follows a logical sequence. The initial step is always a geometry optimization, which finds the lowest energy conformation of the molecule. This is followed by a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the vibrational spectra. From this stable structure, a host of other electronic properties can be determined.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase mol_structure Initial Molecular Structure (3D Coordinates) method_selection Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc props_calc Single-Point Energy & Property Calculations freq_calc->props_calc min_energy Confirm Minimum Energy (No Imaginary Frequencies) freq_calc->min_energy spectra Vibrational Spectra (IR, Raman) freq_calc->spectra elec_props Electronic Properties (HOMO-LUMO, MEP) props_calc->elec_props nmr_shifts NMR Chemical Shifts props_calc->nmr_shifts geom_params Optimized Geometry (Bond Lengths, Angles) min_energy->geom_params

Caption: A generalized workflow for quantum chemical calculations.

Comparative Analysis of Calculated Properties

To illustrate the differences between computational methods, the following tables present a comparison of expected results for 3-chloro-3,4-dihydroquinolin-2(1H)-one using a basic HF approach versus a more robust DFT method. Experimental values for the closely related molecule 3-chloro-4-methylquinolin-2(1H)-one are provided for context where applicable.[13][14]

Table 1: Predicted vs. Experimental Geometric Parameters
ParameterBond/AngleHF/6-31G(d) (Predicted)B3LYP/6-311++G(d,p) (Predicted)Experimental (Related Molecule)[13][14]
Bond Lengths (Å) C=O~1.19 Å~1.22 Å1.228 Å
N-C(O)~1.38 Å~1.36 Å1.366 Å
C-Cl~1.79 Å~1.81 ÅN/A
C-C (Aromatic)1.38-1.40 Å1.39-1.41 Å1.370-1.419 Å
Bond Angles (°) C-N-C(O)~124°~126°126.8°
N-C(O)-C~118°~117°117.0°
C-C-Cl~110°~111°N/A

Causality: The B3LYP functional generally provides bond lengths and angles in better agreement with experimental X-ray diffraction data because its inclusion of electron correlation results in a more accurate description of chemical bonds.[7][9] HF theory tends to underestimate bond lengths for covalent bonds.

Table 2: Predicted Vibrational and Electronic Properties
PropertyHF/6-31G(d) (Predicted)B3LYP/6-311++G(d,p) (Predicted)Rationale for Comparison
C=O Stretch (cm⁻¹) ~1850-1900 cm⁻¹~1720-1760 cm⁻¹HF systematically overestimates vibrational frequencies due to the neglect of electron correlation. DFT/B3LYP results, when scaled by an appropriate factor (~0.96-0.98), show excellent agreement with experimental FT-IR spectra.[8]
HOMO-LUMO Gap (eV) Larger Gap (~7-8 eV)Smaller Gap (~4-5 eV)The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[10] HF theory typically predicts a much larger gap than DFT. The DFT-calculated gap is generally a better qualitative indicator of electronic excitation energies and chemical stability.[11]
¹³C NMR δ (ppm, C=O) Lower (under-shielded)Higher (more shielded)The Gauge-Including Atomic Orbital (GIAO) method is used to predict NMR shifts.[15] DFT calculations with large basis sets generally yield chemical shifts that correlate well with experimental values, providing a powerful tool for structure verification.[16]

Experimental Protocols

Protocol: DFT Geometry Optimization and Frequency Calculation

This protocol outlines the steps for performing a DFT calculation on 3-chloro-3,4-dihydroquinolin-2(1H)-one using the Gaussian suite of programs as an example.

  • Molecule Building:

    • Construct the 3D structure of 3-chloro-3,4-dihydroquinolin-2(1H)-one using molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial, quick molecular mechanics cleanup (e.g., using a UFF or MMFF94 force field) to obtain a reasonable starting geometry.

    • Save the coordinates in a format compatible with the calculation software (e.g., .gjf for Gaussian).

  • Input File Preparation:

    • Create a text input file. The header section should specify the desired calculation type, method, and basis set.

    • Route Section Example (#p):

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

      • B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.

      • Geom=Connectivity: Instructs the program to read bond connectivity information.

  • Charge and Multiplicity:

    • Following the route section and a descriptive title, specify the charge and spin multiplicity of the molecule. For the neutral, closed-shell 3-chloro-3,4-dihydroquinolin-2(1H)-one, this will be 0 1 (Charge 0, Spin Multiplicity 1).

  • Execution and Monitoring:

    • Submit the input file to the quantum chemistry software.

    • Monitor the calculation's progress through the output file, checking for the convergence of the optimization criteria.

  • Post-Calculation Analysis:

    • Optimization Confirmation: Open the final output file and search for the phrase "Optimization completed."

    • Frequency Analysis: Check the results of the frequency calculation. A true energy minimum will have no imaginary frequencies (NImag=0).

    • Data Extraction:

      • Extract the final optimized coordinates to visualize the molecule.

      • Tabulate the calculated vibrational frequencies and compare them with experimental IR or Raman spectra.[17]

      • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

      • Generate a molecular electrostatic potential (MEP) map to visualize charge distribution and reactive sites.[18]

Caption: Step-by-step protocol for a DFT calculation.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern researcher. For a molecule like 3-chloro-3,4-dihydroquinolin-2(1H)-one, a DFT approach using the B3LYP functional with a 6-311++G(d,p) basis set offers a robust and reliable method for predicting its geometry, vibrational spectra, and electronic properties. This level of theory stands as a significant improvement over older methods like Hartree-Fock by incorporating electron correlation, leading to results that align more closely with experimental reality. By carefully selecting the computational methodology and understanding the causality behind it, scientists can gain profound insights into molecular behavior, guiding synthetic efforts and accelerating the discovery of new therapeutic agents.

References

  • (PubMed)

  • (National Center for Biotechnology Information, U.S. National Library of Medicine)

  • (Purdue University Graduate School)

  • (ACS Publications)

  • (ChemRxiv)

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Safety Operating Guide

Comprehensive Disposal Protocol: 3-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal procedures for 3-chloro-3,4-dihydroquinolin-2(1H)-one . This content is structured for research and development professionals requiring high-fidelity safety protocols.

Part 1: Executive Summary & Operational Directive

Immediate Action: 3-chloro-3,4-dihydroquinolin-2(1H)-one is an


-halo lactam . Unlike simple organic solids, the chlorine atom at the C3 position (alpha to the carbonyl) renders this compound electrophilic and potentially reactive toward biological nucleophiles (alkylation risk).[1]

Disposal Directive:

  • Primary Method: High-Temperature Incineration (Rotary Kiln) with flue gas scrubbing.[1]

  • Prohibited Methods: Do NOT dispose of down the drain.[1][2] Do NOT mix with strong alkaline waste streams (risk of elimination to form reactive Michael acceptors).

  • Waste Stream: Segregate as "Solid Waste - Halogenated Organic." [1]

Part 2: Hazard Identification & Risk Assessment[3]

To manage disposal safely, one must understand the causality of the hazard.[1] This compound is not merely "toxic"; it possesses specific structural alerts.[1]

Chemical Structure & Reactivity Logic

The molecule features a dihydroquinolinone scaffold with a chlorine substituent at the 3-position.[3]

  • Electrophilicity: The C3-Cl bond is activated by the adjacent carbonyl group.[1] This makes the carbon susceptible to nucleophilic attack, posing a risk of protein alkylation (skin sensitization/toxicity).[1]

  • Elimination Risk: In the presence of strong bases (e.g., NaOH, KOH), this compound can undergo dehydrohalogenation to form 3-chloroquinolin-2(1H)-one or the unsubstituted quinolin-2(1H)-one (via reduction/elimination pathways).[1] These unsaturated derivatives are Michael acceptors and often more toxic than the parent saturated compound.[1]

Quantitative Safety Data (Estimated/Analogous)
ParameterValue/ClassificationRationale
Physical State Solid (Off-white to beige powder)Based on structural analogs (e.g., 3,4-dihydroquinolin-2(1H)-one, mp 165°C).
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.).[1][4]
Water Solubility Low / NegligibleLipophilic scaffold; persistence in aquatic environments is a risk.[1]
Reactivity Acid/Base SensitiveHydrolysis of the lactam ring or elimination of Cl.

Part 3: Disposal Workflow & Decision Tree

The following diagram outlines the logical decision process for disposing of this specific compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow cluster_legend Legend Start Waste Generation: 3-chloro-3,4-dihydroquinolin-2(1H)-one StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Liquid Solution (e.g., in DCM, DMSO) StateCheck->Liquid SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack LiquidSeg Segregate: Halogenated Solvent Waste Liquid->LiquidSeg Labeling Label: 'Hazardous Waste - Toxic' Constituent: 3-chloro-3,4-dihydroquinolin-2(1H)-one SolidPack->Labeling LiquidSeg->Labeling Compatibility Compatibility Check: NO Strong Bases NO Oxidizers Labeling->Compatibility FinalDisp Ship to TSDF for Rotary Kiln Incineration Compatibility->FinalDisp Step Action Step Critical Critical Safety Check

Figure 1: Decision logic for the segregation and packaging of 3-chloro-3,4-dihydroquinolin-2(1H)-one waste streams.

Part 4: Detailed Operational Procedures

Personal Protective Equipment (PPE)

Before handling waste containers, ensure the following barrier protection is in place to prevent dermal absorption of the alpha-halo amide.

  • Gloves: Double-gloving recommended.[1] Nitrile (minimum 0.11 mm thickness) is generally sufficient for the solid. If in solution with DCM, use PVA or Silver Shield laminates.[1]

  • Respiratory: If handling powder outside a fume hood, a P95/P100 particulate respirator is mandatory.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Waste Packaging Protocol

Do not mix this compound with general "trash" or "biohazard" waste.[1]

  • For Solids:

    • Transfer the material into a clear, wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

    • If the material is a filter cake from a synthesis, place the entire filter paper into the jar.[1]

    • Label the container immediately with the full chemical name.[1] Avoid abbreviations like "Cl-DHQ".

  • For Solutions (Mother Liquors):

    • This compound is often synthesized or purified using chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMF, DMSO).[1]

    • Pour into the Halogenated Solvent Waste carboy.

    • Critical: Ensure the waste carboy pH is neutral or slightly acidic.[1] Never add to a carboy containing strong bases (e.g., waste from quench procedures using NaOH), as this can trigger exothermic elimination reactions.[1]

Decontamination of Glassware

Because of the potential for alkylation, glassware should be decontaminated before washing.[1]

  • Rinse glassware with a small volume of Acetone or Ethanol.[1]

  • Collect this rinseate into the Halogenated Waste container (due to the dissolved chloro-compound).[1]

  • Wash glassware with detergent and water only after the bulk chemical has been removed.[1]

Regulatory & Transport Codes

When preparing the manifest for the Treatment, Storage, and Disposal Facility (TSDF), use the following classifications.

Regulatory BodyCode/ClassificationDescription
RCRA (USA) Not Listed (P/U) Not specifically listed, but must be characterized.
RCRA Characteristic Toxic (D000) Treat as toxic due to halogenated organic content.
DOT (Shipping) UN 2811 Toxic solids, organic, n.o.s. (3-chloro-3,4-dihydroquinolin-2(1H)-one).
Hazard Class 6.1 Toxic Substances.[1]
Packing Group III Minor Danger (Standard for lab quantities).

Part 5: Emergency Response (Spill Control)

In the event of a powder spill outside containment:

  • Isolate: Evacuate the immediate area (10-foot radius).[1]

  • Protect: Don PPE (Nitrile gloves, Goggles, N95 Mask).[1]

  • Contain: Cover the spill with a wet paper towel (dampened with water) to prevent dust generation.[1]

  • Clean: Scoop the damp material into a waste jar.[1]

  • Wash: Wipe the surface with a soap/water solution.[1] Collect wipes as solid hazardous waste.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 64796 (3,4-Dihydro-2(1H)-quinolinone analogs). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes & Characteristics.[1] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.